Trisodium
Beschreibung
Eigenschaften
Molekularformel |
Na3+3 |
|---|---|
Molekulargewicht |
68.9693078 g/mol |
IUPAC-Name |
sodium(1+) |
InChI |
InChI=1S/3Na/q3*+1 |
InChI-Schlüssel |
BVPYARCRLTXGBD-UHFFFAOYSA-N |
Kanonische SMILES |
[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Anhydrous Trisodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous trisodium phosphate (B84403) (TSP), with the chemical formula Na₃PO₄, is an inorganic salt of phosphoric acid.[1] It presents as a white, granular or crystalline solid.[1][2] This versatile compound is utilized across various industries, including as a cleaning agent, food additive, stain remover, and degreaser.[2][3] In pharmaceutical and laboratory settings, it serves as a buffering agent, emulsifier, and a reagent in various chemical reactions.[][5] This technical guide provides a comprehensive overview of the core chemical properties of anhydrous this compound phosphate, complete with detailed experimental protocols and visual representations of its chemical behavior.
Core Chemical and Physical Properties
The fundamental properties of anhydrous this compound phosphate are summarized in the table below, providing a quantitative look at its key characteristics.
| Property | Value | References |
| Molar Mass | 163.94 g/mol | [1][6] |
| Appearance | White, granular or crystalline solid | [1][6][7] |
| Odor | Odorless | [6][7] |
| Density | 2.536 g/cm³ (at 17.5 °C) | [1][8][9] |
| Melting Point | 1,583 °C (decomposes) | [1][7] |
| Solubility in Water | 12 g/100 mL (at 20 °C) | [9][10] |
| 14.5 g/100 mL (at 25 °C) | [10] | |
| Solubility in Ethanol | Insoluble | [1][8][9] |
| pH of 1% Solution | 11.5 - 12.5 | [1][6][11] |
| Hygroscopicity | Hygroscopic | [12][13][14] |
Chemical Reactivity and Behavior
Hydrolysis in Aqueous Solution
When dissolved in water, anhydrous this compound phosphate hydrolyzes to produce a strongly alkaline solution. This is due to the formation of disodium (B8443419) hydrogen phosphate and sodium hydroxide.[1] The high alkalinity is a key characteristic, making it effective in saponifying greases and oils.[1]
Hydrolysis of this compound Phosphate in Water.
Neutralization Reaction with Acids
As a strong base, this compound phosphate reacts exothermically with acids. The neutralization process occurs in a stepwise manner, first forming disodium hydrogen phosphate, then monosodium hydrogen phosphate, and finally phosphoric acid upon the addition of a strong acid.[1]
Stepwise Neutralization of this compound Phosphate.
Water Softening
Anhydrous this compound phosphate is an effective water softening agent. It reacts with soluble calcium and magnesium salts, which are responsible for water hardness, to form insoluble precipitates of calcium phosphate and magnesium phosphate. These precipitates can then be removed from the solution.[1]
Water Softening via Precipitation of Hardness Ions.
Thermal Decomposition
Upon heating to its melting point of 1,583 °C, anhydrous this compound phosphate decomposes. This decomposition process can produce toxic and corrosive fumes, including phosphorus oxides and sodium oxide.[2][3][15]
Reactivity with Metals
In the presence of water, solutions of this compound phosphate can be corrosive to some metals, such as aluminum and zinc.[1] However, it is also utilized as a rust inhibitor and for cleaning metal surfaces prior to painting.[1]
Experimental Protocols
Determination of Solubility
Objective: To determine the solubility of anhydrous this compound phosphate in water at various temperatures.
Methodology:
-
Preparation of Saturated Solutions: A series of sealed flasks, each containing a known volume of deionized water (e.g., 100 mL), are prepared. An excess amount of anhydrous this compound phosphate is added to each flask.
-
Equilibration: The flasks are placed in temperature-controlled water baths set to different temperatures (e.g., 20°C, 40°C, 60°C, 80°C). The solutions are stirred continuously for a set period (e.g., 24 hours) to ensure equilibrium is reached and the solutions are saturated.
-
Sample Extraction: A filtered aliquot of the supernatant is carefully withdrawn from each flask at its respective temperature to avoid including undissolved solid.
-
Gravimetric Analysis: The exact volume of the aliquot is recorded, and it is then transferred to a pre-weighed evaporating dish. The water is evaporated by heating in an oven at a temperature below the decomposition point of the salt (e.g., 110°C).
-
Calculation: The dish is cooled in a desiccator and weighed. The mass of the dissolved this compound phosphate is determined by subtracting the initial weight of the dish. The solubility is then calculated in grams per 100 mL of water.
pH Measurement
Objective: To determine the pH of an aqueous solution of anhydrous this compound phosphate.
Methodology:
-
Solution Preparation: A 1% (w/v) solution of anhydrous this compound phosphate is prepared by dissolving 1 gram of the salt in 100 mL of deionized water.
-
pH Meter Calibration: A calibrated pH meter with a glass electrode is used. The meter is calibrated using standard buffer solutions of known pH (e.g., pH 7, 10, and 12).
-
Measurement: The electrode is rinsed with deionized water and then immersed in the prepared this compound phosphate solution. The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded. For high concentration salt solutions, a specialized pH electrode may be necessary to avoid measurement errors.[3]
Melting Point Determination
Objective: To determine the melting point of anhydrous this compound phosphate.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry anhydrous this compound phosphate is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.
Thermogravimetric Analysis (TGA) for Decomposition
Objective: To analyze the thermal decomposition of anhydrous this compound phosphate.
Methodology:
-
Instrument Setup: A thermogravimetric analyzer (TGA) is used. The instrument is calibrated for both temperature and mass.
-
Sample Preparation: A small, accurately weighed sample of anhydrous this compound phosphate is placed in a TGA crucible (e.g., platinum or alumina).
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range that includes the expected decomposition temperature.
-
Data Collection: The TGA instrument records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperature at which mass loss occurs, indicating decomposition. The decomposition products can be further analyzed using a coupled technique like mass spectrometry.
Determination of Hygroscopicity
Objective: To assess the hygroscopic nature of anhydrous this compound phosphate.
Methodology:
-
Sample Preparation: A pre-weighed, dry sample of anhydrous this compound phosphate is placed in an open container.
-
Controlled Humidity Environment: The sample is placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75%).
-
Gravimetric Analysis: The sample is stored in the controlled humidity environment for a set period (e.g., 24 or 48 hours). After this period, the sample is re-weighed.
-
Calculation: The percentage increase in mass is calculated. A significant increase in mass indicates that the substance is hygroscopic. Dynamic Vapor Sorption (DVS) is a more advanced technique that can be used for a more detailed analysis of moisture sorption and desorption isotherms.[]
Assessment of Reactivity with Metals
Objective: To observe the corrosive effect of an aqueous solution of this compound phosphate on a reactive metal.
Methodology:
-
Metal Coupon Preparation: Small, cleaned, and pre-weighed coupons of a reactive metal (e.g., aluminum or zinc) are prepared.
-
Solution Preparation: A solution of known concentration (e.g., 5% w/v) of anhydrous this compound phosphate in deionized water is prepared.
-
Immersion Test: The metal coupons are fully immersed in the this compound phosphate solution at a controlled temperature. A control coupon is immersed in deionized water.
-
Observation and Measurement: The coupons are observed over a period of time for any signs of corrosion, such as gas evolution or changes in the metal's surface. After the test period, the coupons are removed, cleaned, dried, and re-weighed to determine any mass loss due to corrosion.
Conclusion
Anhydrous this compound phosphate exhibits a distinct set of chemical properties that are crucial to its wide range of applications. Its strong alkalinity in solution, reactivity with acids and hard water ions, and thermal decomposition characteristics are of particular importance in scientific and industrial contexts. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these properties, ensuring a thorough understanding of this significant inorganic compound for researchers, scientists, and drug development professionals.
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. study.com [study.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]
- 15. studycorgi.com [studycorgi.com]
An In-depth Technical Guide to the Molecular Structure of Trisodium Citrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of trisodium citrate (B86180) dihydrate (C₆H₅Na₃O₇·2H₂O), a compound of significant interest in the pharmaceutical and food industries. This document details its crystallographic structure, molecular geometry, and the experimental methodologies used for its characterization, presenting quantitative data in a clear, tabular format and visualizing key structural aspects and workflows.
Introduction
This compound citrate dihydrate, the tribasic salt of citric acid, is widely utilized as an excipient in pharmaceutical formulations, a food additive, and a buffering agent.[1] Its efficacy and function are intrinsically linked to its three-dimensional molecular structure. A precise understanding of its atomic arrangement, bond lengths, and angles is crucial for predicting its physicochemical properties, stability, and interactions with other molecules. This guide synthesizes crystallographic data to provide a detailed structural analysis.
Molecular and Crystal Structure
The definitive molecular structure of this compound citrate dihydrate was determined through single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic system, presenting a complex three-dimensional network of citrate anions, sodium cations, and water molecules interconnected by ionic bonds and an extensive network of hydrogen bonds.[2][4]
The Citrate Anion
The citrate anion (C₆H₅O₇³⁻) acts as a multidentate ligand, coordinating with multiple sodium ions. The central carbon atom is bonded to a hydroxyl group and three carboxylate groups. The conformation of the citrate anion is a critical aspect of its structure, influencing its chelating properties.
Coordination of Sodium Ions
In the crystal lattice, the sodium (Na⁺) ions are coordinated by oxygen atoms from the carboxylate groups of the citrate anions and from the water molecules. This coordination results in a stable, repeating crystalline structure.
Role of Water of Hydration
The two water molecules in the formula unit are not merely occupying space within the crystal lattice but are integral to the structure. They participate in the coordination sphere of the sodium ions and form hydrogen bonds with the oxygen atoms of the citrate anions, further stabilizing the crystal structure.[4]
Quantitative Structural Data
The following tables summarize the key crystallographic and geometric parameters for this compound citrate dihydrate, derived from single-crystal X-ray diffraction studies.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₆H₅Na₃O₇·2H₂O |
| Formula Weight | 294.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.336(2) |
| b (Å) | 6.479(1) |
| c (Å) | 15.543(3) |
| α (°) | 90 |
| β (°) | 108.08(3) |
| γ (°) | 90 |
| Volume (ų) | 1084.7(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.800 |
Data sourced from Fischer & Palladino (2003).
Selected Bond Lengths and Angles
A comprehensive list of bond lengths and angles is available in the Crystallographic Information File (CIF) from the original study. Below is a selection of key intramolecular distances and angles within the citrate anion.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths (Å) | ||||
| C1 | C2 | 1.53 | ||
| C2 | C3 | 1.54 | ||
| C3 | O7 | 1.43 | ||
| C1 | O1 | 1.25 | ||
| C1 | O2 | 1.26 | ||
| Bond Angles (°) | ||||
| O1 | C1 | O2 | 125.0 | |
| C1 | C2 | C3 | 114.0 | |
| C2 | C3 | C4 | 109.5 |
(Note: The specific atom numbering and a complete list can be found in the referenced crystallographic data.)
Experimental Protocols
The determination of the molecular structure of this compound citrate dihydrate relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the three-dimensional structure of crystalline compounds.[5]
Methodology:
-
Crystal Growth: Single crystals of this compound citrate dihydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.[2]
-
Crystal Mounting: A well-formed, clear, and appropriately sized crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit between the observed and calculated diffraction intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms in a molecule. For this compound citrate dihydrate, both solution-state and solid-state NMR can be employed.
Solution-State NMR Protocol:
-
Sample Preparation: A sample of this compound citrate dihydrate (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-50 mM.[6] The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the citrate anion in solution.
Solid-State NMR Protocol:
-
Sample Preparation: A finely powdered sample of this compound citrate dihydrate is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) to average out anisotropic interactions. ¹³C and ²³Na solid-state NMR spectra are acquired. Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei.
-
Spectral Analysis: The chemical shifts and line shapes in the solid-state NMR spectra provide information about the different crystalline forms, the coordination environment of the sodium ions, and the dynamics of the molecule in the solid state.
Visualizations
The following diagrams illustrate the molecular structure and experimental workflows.
Caption: Simplified 2D representation of this compound citrate dihydrate components.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
The molecular structure of this compound citrate dihydrate is well-defined by a monoclinic crystal system, characterized by a complex network of ionic and hydrogen bonds. The quantitative data derived from single-crystal X-ray diffraction provides the foundational knowledge for understanding its properties and behavior in various applications, from pharmaceutical formulations to food science. The experimental protocols outlined herein represent the standard methodologies for the structural elucidation of such small molecules.
References
An In-depth Technical Guide to the Physical Characteristics of Trisodium Phosphate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of trisodium phosphate (B84403) dodecahydrate (TSP dodecahydrate). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties for formulation, manufacturing, and quality control purposes.
General Properties
This compound phosphate dodecahydrate is an inorganic compound with the chemical formula Na₃PO₄·12H₂O.[1][2] It is the hydrated form of this compound phosphate, presenting as white or colorless crystals.[3][4] This compound is highly soluble in water and produces a strongly alkaline solution.[5][6] It is widely utilized in various industrial applications, including as a cleaning agent, in water treatment, and as a food additive.[5][6]
Quantitative Physical Data
The key physical properties of this compound phosphate dodecahydrate are summarized in the tables below for easy reference and comparison.
Table 1: General Physical Properties
| Property | Value | References |
| Molecular Formula | Na₃PO₄·12H₂O | [1][2] |
| Molecular Weight | 380.12 g/mol | [1] |
| Appearance | White, crystalline solid | [3][4] |
| Odor | Odorless | [6] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | References |
| Melting Point | 75 °C (with elimination of water of crystallization) | [7] |
| Density | 1.62 g/cm³ | [3] |
| Bulk Density | 950 kg/m ³ | [8] |
| Solubility in Water | 258 g/L at 20 °C | [7] |
| pH of 1% Solution | Approximately 11.8 - 12.0 | [6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of this compound phosphate dodecahydrate.
Determination of Melting Point (Capillary Method)
Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thermometer
Procedure:
-
A small amount of this compound phosphate dodecahydrate is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point. The melting of this compound phosphate dodecahydrate is accompanied by the loss of its water of crystallization.[7]
Determination of Solubility in Water (Gravimetric Method)
Principle: A saturated solution of the salt is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining salt is determined.
Apparatus:
-
Constant temperature water bath
-
Beakers
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
An excess amount of this compound phosphate dodecahydrate is added to a known volume of deionized water in a beaker.
-
The mixture is stirred in a constant temperature water bath for a sufficient time to ensure equilibrium is reached and a saturated solution is formed.
-
The solution is allowed to stand to let any undissolved solid settle.
-
A known volume of the clear supernatant is carefully transferred to a pre-weighed evaporating dish using a pipette.
-
The solvent (water) is evaporated by heating the dish in an oven at a temperature below the decomposition temperature of the hydrate.
-
The evaporating dish with the dry salt residue is cooled in a desiccator and then weighed.
-
The mass of the dissolved salt is calculated by subtracting the initial mass of the evaporating dish.
-
The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.
Determination of Density (Displacement Method)
Principle: The density of a solid can be determined by measuring the volume of a liquid it displaces.
Apparatus:
-
Graduated cylinder
-
Analytical balance
-
A liquid in which the solid is insoluble (e.g., a saturated solution of this compound phosphate dodecahydrate or a non-polar solvent)
Procedure:
-
A known mass of this compound phosphate dodecahydrate crystals is weighed using an analytical balance.
-
A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.
-
The weighed crystals are carefully added to the graduated cylinder, ensuring they are fully submerged and no air bubbles are trapped.
-
The final volume of the liquid in the graduated cylinder is recorded.
-
The volume of the crystals is the difference between the final and initial volume readings.
-
The density is calculated by dividing the mass of the crystals by their volume.
Investigation of Hygroscopicity (Dynamic Vapor Sorption - DVS)
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled series of changes in relative humidity at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer
Procedure:
-
A small, accurately weighed sample of this compound phosphate dodecahydrate is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen gas to establish a baseline mass.
-
The relative humidity (RH) of the nitrogen stream is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% steps).
-
The instrument continuously monitors and records the mass of the sample at each RH step until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
After reaching the maximum RH, the humidity is incrementally decreased back to 0% to study the desorption profile.
-
The results are plotted as a sorption/desorption isotherm, showing the mass change as a function of relative humidity. This data reveals the hygroscopic nature of the material.
Thermal Decomposition and Hydration States
This compound phosphate dodecahydrate loses its water of crystallization upon heating. This process can be visualized as a stepwise dehydration.
Caption: Dehydration and rehydration pathway of this compound phosphate.
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying the thermal decomposition of this compound phosphate dodecahydrate.
-
TGA measures the change in mass of a sample as a function of temperature. For TSP dodecahydrate, the TGA curve will show a significant mass loss corresponding to the loss of the 12 water molecules.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for TSP dodecahydrate will show an endothermic peak corresponding to the melting and dehydration process.
References
- 1. wintersunchemical.com [wintersunchemical.com]
- 2. lidochem.com [lidochem.com]
- 3. Sodium phosphate tribasic dodecahydrate | 10101-89-0 [chemicalbook.com]
- 4. White Crystal this compound Phosphate Dodecahydrate Na3po4.12H2O CAS 10101-89-0 [ydkchem.com]
- 5. stobec.com [stobec.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. echemi.com [echemi.com]
- 8. tri-Sodium phosphate dodecahydrate CAS 10101-89-0 | 106578 [merckmillipore.com]
Trisodium Nitrilotriacetic Acid: A Comprehensive Toxicological and Mechanistic Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trisodium nitrilotriacetic acid (NTA), a chelating agent once widely used in detergents and other industrial applications, has been the subject of extensive toxicological research. Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), NTA's health effects, particularly its potential to induce tumors in the urinary tract, warrant a thorough understanding. This technical guide provides a comprehensive overview of the health effects of this compound NTA, with a focus on its carcinogenic and genotoxic potential. It details the experimental protocols of key studies, presents quantitative toxicological data in a structured format, and elucidates the proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Introduction
Nitrilotriacetic acid (NTA) and its this compound salt are aminopolycarboxylic acids with strong chelating properties, enabling them to bind to metal ions such as calcium, magnesium, and zinc. This property made them effective water softeners in detergents and valuable in various industrial processes. However, concerns about their potential health and environmental effects led to a decline in their use in consumer products in some regions.
The primary toxicological concern associated with NTA is its carcinogenicity in the urinary system of rodents, observed in multiple long-term bioassays. This has led to its classification as a Group 2B carcinogen by IARC, indicating it is possibly carcinogenic to humans, and it is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).[1][2] This guide synthesizes the available scientific literature to provide a detailed examination of the health effects and underlying mechanisms of NTA toxicity.
Health Effects of this compound Nitrilotriacetic Acid
Carcinogenicity
Oral exposure to NTA and its this compound salt has been shown to induce tumors of the urinary system, including the kidney, ureter, and urinary bladder, in both rats and mice.[1] The tumors observed include renal tubular cell adenomas and adenocarcinomas, as well as transitional-cell carcinomas.[1]
The carcinogenic effect of NTA is consistently observed at high doses in animal studies. For instance, in a National Cancer Institute (NCI) bioassay, Fischer 344 rats fed diets containing 20,000 ppm of the this compound salt of NTA for two years showed a significant increase in urinary tract tumors.[3] Similarly, male rats administered 1000 ppm this compound NTA in drinking water for two years developed renal tubular adenomas and adenocarcinomas.[4]
Table 1: Summary of Key Carcinogenicity Studies on this compound Nitrilotriacetic Acid
| Species/Strain | Route of Administration | Dose Levels | Duration | Key Findings | Reference |
| Fischer 344 Rats (Male/Female) | Diet | 0, 200, 2,000, 20,000 ppm | 24 months | Increased incidence of benign and malignant tumors of the kidney, ureter, and bladder at the highest dose. | [3] |
| B6C3F1 Mice (Male/Female) | Diet | 0, 2,500, 5,000 ppm | 18 months | No statistically significant increase in tumors. | [1] |
| Crl/COBS CD (SD) BR Rats (Male) | Drinking Water | 0, 1,000 ppm | 2 years | Significantly higher incidence of renal tubular cell adenomas and adenocarcinomas in the treated group. | [4] |
Genotoxicity
The genotoxicity of NTA is a subject of ongoing discussion. The majority of in vivo and in vitro studies in mammalian cells have not found NTA to be genotoxic.[5] For instance, it did not induce sister chromatid exchanges in hamster or human cells and was not mutagenic in the Ames test.[6] However, some studies have reported positive findings. NTA has been shown to induce aneuploidy in mouse germ cells.[5] In some in vitro assays without metabolic activation, such as the micronucleus assay on L5178Y mouse lymphoma cells and a chromosomal aberrations test on human lymphocytes, NTA showed clastogenic effects.[6] The prevailing view is that NTA is not a direct-acting genotoxic agent, and its carcinogenic effects are more likely related to secondary mechanisms.
Table 2: Summary of Genotoxicity Data for this compound Nitrilotriacetic Acid
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [6] |
| In vitro Micronucleus Assay | L5178Y Mouse Lymphoma Cells | Without S9 | Positive | [6] |
| In vitro Micronucleus Assay | L5178Y Mouse Lymphoma Cells | With S9 | Negative | [6] |
| In vitro Chromosomal Aberration | Human Lymphocytes | Without S9 | Positive | [6] |
| In vivo Rodent Comet Assay | Rat Kidney Cells | N/A | Positive | [6] |
| Sister Chromatid Exchange | Hamster and Human Cells | N/A | Negative | [6] |
| Aneuploidy | Mouse Germ Cells | N/A | Positive | [5] |
Acute and Chronic Toxicity
This compound NTA has low acute toxicity, with oral LD50 values in rats reported to be in the range of 1100 to 2000 mg/kg.[7] Signs of acute toxicity at high doses can include ataxia, tremors, and hypoactivity.[7]
Chronic exposure to high doses of NTA is primarily associated with nephrotoxicity.[3][8] This is characterized by vacuolation of the proximal convoluted tubular epithelium and exacerbation of age-related nephrosis.[8] A No-Observed-Adverse-Effect Level (NOAEL) for nephrosis in a 2-year rat study was determined to be 0.03% in the diet, equivalent to approximately 15-30 mg/kg body weight per day.[9]
Mechanism of Action
The carcinogenic activity of this compound NTA is believed to be a secondary consequence of its strong chelating properties, leading to cytotoxicity and subsequent regenerative cell proliferation, rather than direct interaction with DNA. The primary mechanisms involve the disruption of zinc and calcium homeostasis in the urinary tract.
Disruption of Zinc and Calcium Homeostasis
At high doses, NTA chelates zinc in the body, and the resulting NTA-zinc complex is excreted through the kidneys. This leads to an accumulation of zinc in the renal tubular cells, causing cytotoxicity and cell death.[3][5] In the urothelium of the bladder and ureter, NTA is thought to chelate calcium, leading to a depletion of intracellular calcium. This disruption of calcium homeostasis can also lead to cytotoxicity and trigger a proliferative response.[10]
Regenerative Hyperplasia and Tumor Promotion
The cytotoxicity induced by both zinc accumulation in the kidney and calcium depletion in the urothelium leads to a compensatory increase in cell division, known as regenerative hyperplasia.[8] This sustained proliferative environment is thought to be a key factor in the promotion of tumors.[8] NTA has also been shown to act as a tumor promoter in two-stage carcinogenicity studies, where it increased the incidence of urinary tract tumors in rats pre-treated with a known carcinogen.[5]
Signaling Pathways
While the precise signaling pathways activated by NTA-induced metal ion dysregulation are not fully elucidated for NTA itself, the known consequences of altered intracellular calcium and zinc levels in renal and urothelial cells suggest the involvement of key proliferative signaling cascades.
An increase in intracellular calcium is a well-established trigger for the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway. Similarly, dysregulation of zinc homeostasis can impact the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These pathways are known to play crucial roles in cell proliferation, survival, and differentiation, and their sustained activation can contribute to tumorigenesis.
Caption: Hypothesized signaling pathway for NTA-induced tumorigenesis.
Experimental Protocols
Rodent Carcinogenicity Bioassay (NCI-CG-TR-6)
This protocol outlines the methodology used in the National Cancer Institute bioassay of this compound nitrilotriacetic acid monohydrate.[3]
-
Test Animals: Fischer 344 rats and B6C3F1 mice.
-
Animal Maintenance: Animals were housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. They received a standard laboratory diet and water ad libitum.
-
Dose Administration: this compound NTA monohydrate was mixed into the diet at various concentrations.
-
Rats (SRI study): 0 (control), 200, 2,000, and 20,000 ppm for 24 months.
-
Rats (LBI study): 0 (control), 7,500, and 15,000 ppm for 18 months.
-
Mice (LBI study): 0 (control), 2,500, and 5,000 ppm for 18 months.
-
-
Observations: Animals were observed twice daily for signs of toxicity. Body weights and food consumption were recorded weekly for the first 12 weeks and monthly thereafter.
-
Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals, including those that died during the study. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and processed for histological examination.
Caption: Workflow for a typical rodent carcinogenicity bioassay.
In Vitro Mammalian Cell Micronucleus Assay
This generalized protocol is based on standard guidelines for conducting the in vitro micronucleus assay, as would have been applied to test NTA.
-
Cell Lines: L5178Y mouse lymphoma cells or other suitable mammalian cell lines.
-
Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Test Compound Preparation: this compound NTA is dissolved in a suitable solvent (e.g., culture medium or water) to prepare a stock solution. A range of concentrations is selected for testing.
-
Treatment:
-
Without Metabolic Activation: Cells are exposed to various concentrations of NTA for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).
-
With Metabolic Activation: Cells are co-treated with NTA and a rat liver S9 fraction for a short period (e.g., 3-6 hours).
-
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.
-
Cytotoxicity Assessment: Cell proliferation or viability is assessed to ensure that the tested concentrations are not excessively cytotoxic.
Caption: General workflow for the in vitro micronucleus assay.
Conclusion
This compound nitrilotriacetic acid has been extensively studied, and the evidence strongly indicates that at high doses, it is a carcinogen in the urinary tract of rodents. The proposed mechanism of action, involving cytotoxicity and regenerative hyperplasia secondary to the chelation of zinc and calcium, is a plausible explanation for its carcinogenic effects and suggests a threshold-based mechanism. While the genotoxic potential of NTA is not fully resolved, the weight of evidence suggests it is not a direct-acting mutagen.
For researchers and professionals in drug development and chemical safety, the case of NTA serves as an important example of a non-genotoxic carcinogen. Understanding its mechanism of action is crucial for risk assessment and for the development of safer alternatives. The detailed experimental protocols provided in this guide offer a reference for designing and interpreting toxicological studies, while the summarized data and signaling pathway diagrams provide a concise yet comprehensive overview of the current state of knowledge on the health effects of this compound NTA. Further research into the specific molecular signaling pathways affected by NTA-induced metal ion dysregulation would provide a more complete picture of its toxicological profile.
References
- 1. Tissue-specific mutagenesis by N-butyl-N-(4-hydroxybutyl)nitrosamine as the basis for urothelial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc Status Impacts the Epidermal Growth Factor Receptor and Downstream Protein Expression in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The role of protein kinase C in cell surface signal transduction and tumor promotion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Trisodium Citrate in Benedict's Solution for the Detection of Reducing Sugars
An In-depth Technical Guide for Researchers and Scientists
Benedict's test is a cornerstone analytical method in biochemistry for the detection of reducing sugars, which are carbohydrates possessing a free aldehyde or alpha-hydroxyketone functional group. The stability and efficacy of Benedict's solution, a complex aqueous mixture, are critically dependent on each of its components. This technical guide elucidates the indispensable role of trisodium citrate (B86180) within this reagent, providing detailed chemical insights, experimental protocols, and quantitative data for professionals in research and drug development.
The Core Function of this compound Citrate: A Chelating Agent
The primary and most critical role of this compound citrate in Benedict's solution is to act as a chelating or complexing agent.[1][2] It forms a stable, soluble complex with the cupric (Cu²⁺) ions supplied by copper(II) sulfate (B86663).[3][4] This chelation is fundamental to the reagent's functionality for two key reasons:
-
Preventing Precipitation: Benedict's solution is alkaline, a condition provided by sodium carbonate, which is necessary for the redox reaction with reducing sugars to occur.[5][6] However, in an alkaline environment, cupric ions would readily react with hydroxide (B78521) ions to form insoluble copper(II) hydroxide (Cu(OH)₂) or with carbonate ions to form insoluble copper(II) carbonate (CuCO₃).[3][7] The formation of such precipitates would remove the Cu²⁺ ions from the solution, rendering the reagent ineffective. This compound citrate sequesters the Cu²⁺ ions, keeping them in a soluble, deep-blue complex and preventing their precipitation.[1][3]
-
Ensuring Availability of Cupric Ions: By maintaining the cupric ions in a soluble complex, this compound citrate ensures their availability to participate in the redox reaction when a reducing sugar is introduced and the solution is heated.[2] The citrate complex provides a continuous supply of Cu²⁺ ions for the reaction.[2]
Chemical Reaction Pathway
The overall reaction in a positive Benedict's test involves the oxidation of the reducing sugar and the reduction of the cupric ions. Under the alkaline conditions provided by sodium carbonate, a reducing sugar tautomerizes to form an enediol, which is a powerful reducing agent.[6][8] This enediol then reduces the complexed copper(II) ions to copper(I) ions (Cu⁺). Upon heating, these cuprous ions precipitate out of the solution as insoluble, brick-red copper(I) oxide (Cu₂O).[3][8]
The diagram below illustrates the central role of this compound citrate in stabilizing the cupric ions, thereby enabling the subsequent redox reaction with a reducing sugar.
Data Presentation
The precise composition of Benedict's solution is crucial for its reactivity and stability. The formulations for both the qualitative and quantitative reagents are detailed below.
Table 1: Composition of Benedict's Qualitative Solution [1][5][8]
| Component | Mass per 1 Liter of Solution | Purpose |
| Copper(II) Sulfate Pentahydrate | 17.3 g | Provides the cupric (Cu²⁺) ions that are reduced. |
| This compound Citrate (Dihydrate) | 173.0 g | Chelates Cu²⁺ ions to prevent precipitation in the alkaline solution and maintain their availability for the reaction.[1][2] |
| Anhydrous Sodium Carbonate | 100.0 g | Provides the alkaline medium necessary for the tautomerization of the reducing sugar into a more reactive enediol form.[5][6] |
| Distilled Water | q.s. to 1 Liter | Solvent. |
Table 2: Composition of Benedict's Quantitative Reagent [9][10][11]
| Component | Mass per 1 Liter of Solution | Purpose |
| Copper(II) Sulfate | 18.0 g | Provides the Cu²⁺ ions for the redox reaction.[11] |
| This compound Citrate | 200.0 g | Chelates Cu²⁺ ions to prevent precipitation.[11] |
| Anhydrous Sodium Carbonate | 100.0 g | Provides the necessary alkaline environment.[11] |
| Potassium Thiocyanate | 125.0 g | Forms a white precipitate of cuprous thiocyanate, making the titration endpoint easier to observe.[10][11] |
| Potassium Ferrocyanide Solution (5%) | 5.0 mL (from 1g in 20mL) | Prevents the reoxidation of the copper(I) ions.[11] |
| Distilled Water | q.s. to 1 Liter | Solvent. |
Table 3: Interpretation of Benedict's Qualitative Test Results [12]
| Observed Color | Precipitate Formation | Approximate Concentration of Reducing Sugar |
| Blue (No change) | None | 0% (None) |
| Green | Slight | ~0.5% (Trace) |
| Yellow | Moderate | ~1.0% (Low) |
| Orange | Moderate to Heavy | ~1.5% (Moderate) |
| Brick-Red | Heavy | >2.0% (High) |
Experimental Protocols
Protocol 1: Preparation of Benedict's Qualitative Solution
-
Prepare Carbonate-Citrate Solution: In a beaker, dissolve 173 g of this compound citrate and 100 g of anhydrous sodium carbonate in approximately 800 mL of distilled water.[2] Gentle heating may be applied to facilitate dissolution.[2]
-
Prepare Copper Sulfate Solution: In a separate beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in approximately 100 mL of distilled water.[5]
-
Combine Solutions: Once both solutions have cooled to room temperature, slowly pour the copper sulfate solution into the carbonate-citrate solution while stirring constantly.[1] This order is critical to prevent localized precipitation of copper carbonate.
-
Final Volume Adjustment: Transfer the combined solution to a 1-liter volumetric flask and add distilled water to bring the final volume to 1 liter.
-
Storage: Store the reagent in a sealed container at room temperature. The solution is stable for an extended period due to the stabilizing effect of the citrate.[5]
Protocol 2: Standard Benedict's Test for Reducing Sugars
The workflow for performing a qualitative Benedict's test is straightforward and is depicted in the diagram below.
-
Sample Preparation: Add 1 mL of the sample to be tested into a clean test tube.[13]
-
Reagent Addition: Add 2 mL of Benedict's qualitative reagent to the test tube.[13]
-
Heating: Place the test tube in a boiling water bath and heat for 3-5 minutes.[5][13] Direct heating over a flame is possible but a water bath ensures uniform temperature.
-
Observation: Remove the test tube and allow it to cool. Observe any color change and the formation of a precipitate.[5]
-
Interpretation: Compare the resulting color to the standards outlined in Table 3 to qualitatively assess the concentration of reducing sugars.
Conclusion
References
- 1. Benedict's reagent - Wikipedia [en.wikipedia.org]
- 2. Benedict’s Test: Principle, Procedure, Uses, and Limitation • Microbe Online [microbeonline.com]
- 3. flinnsci.ca [flinnsci.ca]
- 4. setpublisher.com [setpublisher.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Benedict's Test - GeeksforGeeks [geeksforgeeks.org]
- 7. google.com [google.com]
- 8. byjus.com [byjus.com]
- 9. flinnsci.ca [flinnsci.ca]
- 10. himedialabs.com [himedialabs.com]
- 11. flinnsci.com [flinnsci.com]
- 12. Benedict's Test: Principle, Procedure, Result Chart & Uses [vedantu.com]
- 13. microbenotes.com [microbenotes.com]
An In-depth Technical Guide to the Solubility of Trisodium Phosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (B84403) (TSP), an inorganic compound with the chemical formula Na₃PO₄, is a versatile and highly soluble alkaline salt.[1][2] It is commercially available in an anhydrous form (Na₃PO₄) and, more commonly, as a hydrated crystalline solid, this compound phosphate dodecahydrate (Na₃PO₄·12H₂O).[1][3] Its high solubility and strongly alkaline nature in aqueous solutions are pivotal to its widespread applications, ranging from a cleaning agent and food additive to a buffering agent in chemical and pharmaceutical formulations.[2][4]
This technical guide provides a comprehensive overview of the solubility of this compound phosphate in aqueous solutions, detailing the impact of temperature and pH, and outlining standard experimental protocols for its determination.
Chemical and Physical Properties
This compound phosphate is a white, odorless, granular or crystalline solid.[3][5] The dodecahydrate form will lose its water of crystallization upon heating, transitioning through various hydrate (B1144303) forms until becoming anhydrous at temperatures above 212°C.[2][6] A key characteristic of TSP is its ability to form a strongly alkaline solution upon dissolving in water. A 1% aqueous solution typically exhibits a pH between 11.5 and 12.5.[3][7][8] This alkalinity is due to the hydrolysis of the phosphate ion (PO₄³⁻), the conjugate base of the very weak acid HPO₄²⁻.
Solubility in Aqueous Solutions
This compound phosphate is highly soluble in water but is insoluble in ethanol.[3][9] The solubility is significantly dependent on temperature and the specific form of the salt (anhydrous vs. dodecahydrate).
The solubility of this compound phosphate in water increases significantly with a rise in temperature.[3][6] This positive correlation means that cooling a saturated solution will cause the excess TSP to crystallize and precipitate out.[6] The quantitative relationship between temperature and solubility for both anhydrous and dodecahydrate forms is summarized below.
Data Presentation: Solubility of this compound Phosphate in Water
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of Dodecahydrate TSP ( g/100 mL) |
| 20 | 12.0[9] | 28.0[2][10] |
| 25 | 14.0[10][11] | 14.5[12] |
Note: There can be discrepancies in reported solubility data due to variations in experimental conditions and the specific hydrate form being measured. The dodecahydrate form has a higher mass due to the water of crystallization, affecting its solubility value when expressed in g/100 mL.
The high pH of a TSP solution is a direct consequence of the hydrolysis of the phosphate ion in water. This reaction produces hydroxide (B78521) ions (OH⁻), contributing to the solution's alkalinity.
References
- 1. This compound phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-phosphate.com [this compound-phosphate.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Detailed Analysis of Food Grade this compound Phosphate [chemical-sales.com]
- 8. This compound Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound phosphate | 7601-54-9 [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
- 12. This compound Phosphate Dodecahydrate BP EP USP CAS 10101-89-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
An In-depth Technical Guide to the Alkalinity of Trisodium Phosphate Solutions
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles underlying the alkalinity of trisodium phosphate (B84403) (TSP) solutions. It includes quantitative data on pH levels, detailed experimental protocols for alkalinity determination, and visualizations of the core chemical processes and experimental workflows.
The Chemical Basis of this compound Phosphate Alkalinity
This compound phosphate (Na₃PO₄) is an inorganic salt derived from a strong base, sodium hydroxide (B78521) (NaOH), and a weak polyprotic acid, phosphoric acid (H₃PO₄).[1] When dissolved in water, TSP is highly soluble and dissociates completely into three sodium ions (Na⁺) and one phosphate ion (PO₄³⁻).[1][2]
The significant alkalinity of the resulting solution is not due to the sodium ions but is a direct consequence of the hydrolysis of the phosphate ion.[1] The phosphate anion acts as a Brønsted-Lowry base, accepting a proton (H⁺) from a water molecule. This reaction produces a hydrogen phosphate ion (HPO₄²⁻) and, crucially, a hydroxide ion (OH⁻).[1][2][3] The increase in the concentration of hydroxide ions leads to a corresponding increase in the solution's pH, making it strongly alkaline.[1]
The primary hydrolysis equilibrium is described by the following reaction:
PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)
This equilibrium lies significantly to the right, ensuring a substantial concentration of hydroxide ions and consequently a high pH.[1] The pH of a 1% TSP solution is typically around 12.[2][4][5] This strong alkalinity is responsible for its efficacy as a cleaning agent, as it can saponify fats and oils.[4][6]
Quantitative Data: pH of this compound Phosphate Solutions
The pH of a TSP solution is directly dependent on its concentration. The table below summarizes the typical pH values observed at various concentrations, compiled from multiple sources.
| Concentration (w/v or Molarity) | Equivalent Concentration | Approximate pH | Reference(s) |
| 0.1% | 1 g/L | 11.5 | [1][7] |
| 0.5% | 5 g/L | 11.7 | [1][7] |
| 1.0% | 10 g/L | 11.9 - 12.0 | [1][4][5][7] |
| 1 mM | 0.001 M | 10.95 | [8] |
| 10 mM | 0.01 M | 11.71 | [8] |
| 0.1 M | 100 mM | 11.5 - 12.12 | [4][8] |
| 50 g/L | 5% | 11.7 - 12.5 | [1] |
Experimental Protocols
Preparation of a Standard this compound Phosphate Solution (e.g., 1% w/v)
Objective: To prepare a TSP solution of a known concentration for subsequent analysis or use.
Materials:
-
This compound Phosphate (Na₃PO₄), anhydrous or a specific hydrate (B1144303) (e.g., dodecahydrate, Na₃PO₄·12H₂O). Note: The molecular weight must be adjusted based on the hydrate form used.
-
Deionized or distilled water.
-
Analytical balance.
-
Volumetric flask (e.g., 100 mL).
-
Weighing paper/boat.
-
Funnel.
Methodology:
-
Calculate Mass: To prepare a 1% (w/v) solution, 1.0 g of TSP is required for every 100 mL of final solution volume.
-
Weighing: Accurately weigh 1.0 g of TSP using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed TSP into a 100 mL volumetric flask using a funnel.
-
Add Solvent: Add approximately 50-70 mL of deionized water to the flask. Swirl the flask gently to dissolve the solid completely.[1]
-
Final Volume: Once the solid is fully dissolved, carefully add deionized water to bring the volume up to the 100 mL calibration mark.
-
Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed and homogeneous.[1]
Determination of Alkalinity by Potentiometric Titration
Objective: To accurately determine the alkalinity of a this compound phosphate solution by titrating it with a standardized strong acid and monitoring the pH change. This method is adapted from established pharmacopeial and analytical procedures.[2][9]
Materials:
-
Prepared TSP solution.
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 N or 0.1 N).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1 N or 0.1 N).
-
Calibrated pH meter with an electrode.
-
Magnetic stirrer and stir bar.
-
Buret.
-
Beaker (e.g., 400 mL).
-
Source of carbon dioxide-free air or nitrogen.
Methodology:
-
Sample Preparation: Accurately pipette a known volume of the prepared TSP solution into a beaker. For a high-purity assay, a specific mass of solid TSP is dissolved directly in water.[2][9]
-
Acidification: Add a precise, excess volume of standardized HCl (e.g., 100.0 mL of 1 N HCl) to the beaker to convert all phosphate species to phosphoric acid (H₃PO₄).[9]
-
CO₂ Expulsion: If carbonates may be present, pass a stream of CO₂-free air or nitrogen through the solution for approximately 30 minutes to expel any dissolved carbon dioxide, which could interfere with the titration endpoints.[2][9]
-
First Titration (to pH ~4): Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Begin titrating with the standardized NaOH solution. Record the volume of NaOH added and the corresponding pH. The first inflection point (endpoint) will occur at approximately pH 4. This corresponds to the neutralization of the first proton of phosphoric acid (H₃PO₄ → H₂PO₄⁻).[9]
-
Second Titration (to pH ~8.8): Continue the titration with the standardized NaOH solution. The second inflection point will occur at approximately pH 8.8, corresponding to the neutralization of the second proton (H₂PO₄⁻ → HPO₄²⁻).[9]
-
Calculation: The volume of titrant consumed between the two endpoints is used to calculate the amount of phosphate present, and thereby the purity or concentration of the original this compound phosphate sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the product formed when: `Na_(3)PO_(4)` is hydrolysed. [allen.in]
- 4. This compound PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound phosphate - Wikipedia [en.wikipedia.org]
- 6. alliancechemical.com [alliancechemical.com]
- 7. This compound Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pH of this compound Phosphate [whatistheph.com]
- 9. fao.org [fao.org]
Methodological & Application
Application Notes and Protocols for the Preparation of a 0.1 M Trisodium Phosphate Buffer Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a 0.1 M trisodium phosphate (B84403) buffer solution. It is intended for use by professionals in research, scientific, and drug development fields who require a reliable method for preparing this specific buffer.
Application Notes
This compound phosphate (TSP), with the chemical formula Na₃PO₄, is the sodium salt of phosphoric acid. When dissolved in water, it forms a strongly alkaline solution. A 0.1 M solution of this compound phosphate will have a pH of approximately 11.5.[1][2] Due to its high alkalinity, this compound phosphate is not typically used as a standalone buffering agent in the physiological pH range (7.2-7.4). However, it is a key component in the formulation of alkaline phosphate buffers.
A buffer solution effectively resists pH changes and is composed of a weak acid and its conjugate base. For a this compound phosphate buffer, the relevant conjugate acid-base pair is disodium (B8443419) phosphate (Na₂HPO₄) and this compound phosphate (Na₃PO₄). The third pKa of phosphoric acid (pKa₃) governs this buffering region and is approximately 12.32.[3] This means that a buffer prepared with disodium and this compound phosphate is effective in the alkaline pH range of approximately 11.3 to 13.3.
Key Considerations:
-
pH Range: this compound phosphate buffers are suitable for applications requiring a stable, alkaline pH.
-
Purity of Reagents: The use of high-purity, reagent-grade chemicals is crucial for the accuracy and reproducibility of the buffer. This compound phosphate is commonly available in its anhydrous (Na₃PO₄) and dodecahydrate (Na₃PO₄·12H₂O) forms.[1][2][4][5][6][7][8][9] It is essential to use the correct molecular weight in calculations based on the form of the chemical used.
-
pH Adjustment: To prepare a buffer at a specific pH within the alkaline range, the ratio of this compound phosphate (the base) to disodium phosphate (the acid) must be carefully adjusted. This can be achieved by titrating a solution of this compound phosphate with a strong acid (like HCl) or by mixing calculated amounts of the two phosphate salts.
-
Storage: Phosphate buffer solutions are susceptible to microbial growth. For long-term storage, sterile filtration through a 0.22 µm filter and refrigeration at 4°C are recommended.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data required for the preparation of a 0.1 M this compound phosphate buffer solution.
| Parameter | Value |
| This compound Phosphate (Anhydrous) | |
| Molecular Formula | Na₃PO₄ |
| Molecular Weight | 163.94 g/mol [1][2] |
| This compound Phosphate (Dodecahydrate) | |
| Molecular Formula | Na₃PO₄·12H₂O[5][6][8] |
| Molecular Weight | 380.12 g/mol [4][5][6][7][8] |
| Phosphoric Acid pKa Values | |
| pKa₁ | 2.15 |
| pKa₂ | 7.21[10] |
| pKa₃ | 12.32[3] |
| pH of 0.1 M this compound Phosphate Solution | ~11.5[2] |
Experimental Protocol: Preparation of 1 L of 0.1 M this compound Phosphate Buffer Solution
This protocol details the steps to prepare one liter of a 0.1 M this compound phosphate buffer solution. The procedure includes calculations for both the anhydrous and dodecahydrate forms of this compound phosphate and instructions for pH adjustment.
Materials and Equipment
-
This compound phosphate, dodecahydrate (Na₃PO₄·12H₂O) or this compound phosphate, anhydrous (Na₃PO₄)
-
Disodium phosphate (Na₂HPO₄) for pH adjustment (optional)
-
1 M Hydrochloric acid (HCl) for pH adjustment
-
1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized or distilled water
-
Analytical balance
-
1000 mL volumetric flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile storage bottle
-
0.22 µm sterile filter (optional, for long-term storage)
Procedure
1. Calculations:
-
Using this compound Phosphate, Dodecahydrate (Na₃PO₄·12H₂O):
-
To prepare 1 L of a 0.1 M solution, you will need:
-
0.1 moles/L * 380.12 g/mol = 38.012 g
-
-
-
Using this compound Phosphate, Anhydrous (Na₃PO₄):
-
To prepare 1 L of a 0.1 M solution, you will need:
-
0.1 moles/L * 163.94 g/mol = 16.394 g
-
-
2. Preparation of the Solution:
-
Weigh out the calculated amount of either this compound phosphate dodecahydrate or anhydrous this compound phosphate using an analytical balance.
-
Transfer the weighed chemical to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound phosphate is completely dissolved.
-
Transfer the dissolved solution to a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the volume is close to the 1000 mL mark.
3. pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the this compound phosphate solution. The pH will be approximately 11.5.
-
If a different pH within the buffering range (pH 11.3-13.3) is required, adjust the pH as follows:
-
To decrease the pH: Slowly add 1 M HCl dropwise while continuously monitoring the pH. For a more stable buffer, it is preferable to add a solution of 0.1 M disodium phosphate.
-
To increase the pH: Slowly add 1 M NaOH dropwise while continuously monitoring the pH.
-
-
Once the desired pH is reached, carefully add deionized water to the volumetric flask to bring the final volume to the 1000 mL mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
4. Sterilization and Storage (Optional):
-
For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle clearly with the name of the buffer, its concentration, the final pH, and the date of preparation.
-
Store the buffer solution at 4°C to inhibit microbial growth.
Visualizations
Experimental Workflow
Caption: Workflow for preparing 0.1 M this compound phosphate buffer.
References
- 1. This compound Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound phosphate | 7601-54-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound Phosphate Dodecahydrate at Affordable Price, Product Details [parichemicals.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. This compound phosphate dodecahydrate (TSP) - Protheragen [protheragen.ai]
- 7. This compound phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wintersunchemical.com [wintersunchemical.com]
- 9. This compound phosphate - Wikipedia [en.wikipedia.org]
- 10. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
Application Notes and Protocols for Trisodium Citrate in DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium citrate (B86180) is a versatile reagent frequently employed in molecular biology for DNA extraction protocols. Its utility stems from its properties as a buffering agent, a chelating agent, and its role in the precipitation of nucleic acids. These application notes provide detailed protocols and an overview of the mechanisms by which this compound citrate facilitates the isolation of high-quality DNA from various biological sources, including whole blood and archival tissues.
Mechanism of Action
This compound citrate plays several key roles during DNA extraction:
-
DNA Precipitation: The positively charged sodium ions (Na+) from this compound citrate neutralize the negative charges on the phosphate (B84403) backbone of DNA. This reduction in electrostatic repulsion allows the DNA molecules to aggregate and precipitate out of solution, particularly in the presence of alcohol (e.g., ethanol (B145695) or isopropanol).[1]
-
pH Buffering: this compound citrate is a component of various buffer systems used to maintain a stable pH during the extraction process. A stable, slightly alkaline pH is crucial for maintaining the integrity of DNA and preventing its degradation by acid hydrolysis.
-
Chelating Agent: Citrate ions can chelate divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). These ions are essential cofactors for DNases, enzymes that degrade DNA. By sequestering these ions, this compound citrate helps to inactivate DNases and protect the DNA from enzymatic degradation.[2]
Logical Relationship of this compound Citrate's Functions in DNA Extraction
Caption: Logical flow of this compound citrate's roles in DNA extraction.
Application 1: DNA Wash in Phenol-Based Extraction (TRI Reagent Protocol)
In protocols involving phenol-chloroform extraction, such as the TRI Reagent method, a wash step with this compound citrate in ethanol is crucial for removing residual phenol (B47542), which can inhibit downstream enzymatic reactions.
Experimental Protocol: DNA Isolation from the Interphase and Phenol Phase of TRI Reagent Lysate
This protocol is adapted from the TRI Reagent DNA/Protein Isolation Protocol.[3]
Reagents:
-
TRI Reagent Lysate (containing homogenized sample)
-
100% Ethanol
-
DNA Wash Solution: 0.1 M this compound Citrate in 10% Ethanol (no pH adjustment required)
-
75% Ethanol
-
8 mM NaOH
-
HEPES (free acid, for pH adjustment)
Procedure:
-
DNA Precipitation:
-
Following the removal of the aqueous phase for RNA isolation, carefully remove any remaining aqueous phase from the interphase and organic phase.
-
Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent used for the initial homogenization.
-
Mix by inversion and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
-
Remove the supernatant (this can be saved for protein isolation).
-
-
DNA Wash:
-
Add 1 mL of DNA Wash Solution (0.1 M this compound citrate in 10% ethanol) per 1 mL of TRI Reagent used initially.
-
Incubate for 30 minutes at room temperature with occasional mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
-
Carefully discard the supernatant.
-
Repeat this wash step once more. For large DNA pellets (>200 µg), a third wash may be necessary.[4]
-
-
Final Wash:
-
Add 1.5-2 mL of 75% ethanol to the DNA pellet.
-
Incubate for 10-20 minutes at room temperature with periodic mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.
-
Carefully remove the ethanol supernatant.
-
-
DNA Solubilization:
-
Briefly air-dry the DNA pellet for 3-5 minutes.
-
Dissolve the DNA pellet in an appropriate volume (e.g., 300-600 µL for DNA from 50-70 mg of tissue) of 8 mM NaOH by slowly pipetting up and down.
-
Centrifuge at 12,000 x g for 10 minutes to remove any insoluble material.
-
Transfer the supernatant containing the DNA to a new tube.
-
Adjust the pH to the desired level (typically 7-8) with HEPES.
-
Experimental Workflow: TRI Reagent DNA Wash
Caption: Workflow for the DNA wash step in the TRI Reagent protocol.
Quantitative Data
While direct comparative studies isolating the effect of the this compound citrate wash are limited, the TRIzol™ method, which incorporates this step, has been shown to yield a significantly higher quantity of DNA from whole blood compared to a standard phenol-chloroform method (three-fold higher yield reported in one study).[5] However, the purity as measured by the A260/A280 ratio was noted to be higher in the phenol-chloroform method in the same study.[5] Insufficient washing with the this compound citrate solution can lead to a low A260/A280 ratio due to phenol contamination.[4]
| Parameter | TRIzol™ Method with Citrate Wash[5] | Phenol-Chloroform Method[5] |
| DNA Yield | Significantly higher (3-fold) | Lower |
| A260/A280 Ratio | Lower (indicating lower purity) | Higher |
Application 2: Citrate Buffer in Magnetic Bead-Based DNA Extraction
This compound citrate can be a key component of the lysis and binding buffers in protocols that utilize silica-coated magnetic beads for DNA purification.
Experimental Protocol: DNA Extraction from Environmental Samples using a Citrate Buffer System
This protocol is based on a custom open-source method for DNA isolation using silica (B1680970) magnetic beads.[6]
Reagents:
-
Citrate Buffer (0.1 M, pH 5.0):
-
Solution A: 0.1 M Citric Acid
-
Solution B: 0.1 M this compound Citrate
-
Combine 17.5 mL of Solution A with 32.5 mL of Solution B. Adjust pH to 5.0 if necessary.
-
-
Buffer B (Lysis/Binding Buffer):
-
Guanidine thiocyanate (B1210189) (GuSCN)
-
Citrate Buffer (0.1 M, pH 5.0)
-
N-Lauroylsarcosine sodium salt solution
-
-
Buffer C (Wash Buffer):
-
Guanidine thiocyanate (GuSCN)
-
Citrate Buffer (0.1 M, pH 5.0)
-
Isopropanol
-
Tween 20
-
-
Silica Magnetic Beads
-
80% Ethanol
-
Elution Buffer (e.g., TE buffer)
Procedure:
-
Sample Lysis:
-
Homogenize the sample in Buffer B.
-
Incubate to ensure complete cell lysis.
-
-
DNA Binding:
-
Add the silica magnetic beads to the lysate.
-
Incubate to allow DNA to bind to the beads.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Discard the supernatant.
-
Add Buffer C and resuspend the beads.
-
Recapture the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash with 80% ethanol.
-
-
Elution:
-
Air-dry the beads to remove residual ethanol.
-
Resuspend the beads in Elution Buffer.
-
Incubate to release the DNA from the beads.
-
Capture the beads on the magnetic rack and transfer the supernatant containing the purified DNA to a new tube.
-
Experimental Workflow: Magnetic Bead DNA Extraction with Citrate Buffer
References
- 1. quora.com [quora.com]
- 2. avidorganics.net [avidorganics.net]
- 3. A rapid method for the isolation of genomic DNA from citrated whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Two hours method for RNA and DNA co-extraction from blood of coronary artery disease patients: Fast, simple and economical technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 4 DNA extraction | The Earth Hologenome Initiative Laboratory Workflow [earthhologenome.org]
Application of Trisodium Phosphate in Protein Crystallization Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (B84403) (TSP) is a versatile chemical compound that serves as a specialized tool in protein crystallization.[1] While less common than precipitants like ammonium (B1175870) sulfate (B86663) or polyethylene (B3416737) glycols, TSP's unique properties, particularly its high alkalinity and salting-out capabilities, make it a valuable reagent for crystallizing proteins that may be resistant to more conventional methods.[1] These application notes provide a comprehensive guide to the use of this compound phosphate in protein crystallization screening, including its mechanism of action, practical applications with illustrative data, and detailed experimental protocols.
This compound phosphate acts as a precipitating agent by influencing the solubility of proteins in solution.[1] Its strong precipitating nature and high alkalinity can be leveraged to promote the controlled aggregation necessary for crystal formation.[1]
Physicochemical Properties
Understanding the physicochemical properties of this compound phosphate is essential for its effective application in protein crystallization experiments.
| Property | Value | Significance in Protein Crystallization |
| Molecular Formula | Na₃PO₄ | Provides phosphate and sodium ions that interact with the protein surface.[1] |
| Molecular Weight | 163.94 g/mol (anhydrous) | Important for accurate calculation of molar concentrations for stock solutions.[1] |
| pH of 1% solution | ~12 | The high alkalinity is a key characteristic, significantly influencing protein surface charge and solubility, which can be crucial for achieving crystallization.[1] |
| Solubility in water | 12.1 g/100 mL (20 °C) | High solubility allows for the preparation of concentrated stock solutions, which are necessary for screening a wide range of conditions.[1] |
Mechanism of Action
The primary mechanism by which this compound phosphate induces protein crystallization is through a "salting-out" effect.[1] At high concentrations, TSP competes with protein molecules for water molecules, effectively dehydrating the protein and reducing its solubility.[1] This controlled precipitation leads to a supersaturated protein solution, a prerequisite for both nucleation and crystal growth.[1]
Additionally, the highly alkaline nature of TSP solutions can significantly alter the surface charge of proteins.[1] By increasing the pH far above the protein's isoelectric point (pI), the overall negative charge on the protein surface is increased. This alteration of surface electrostatics can promote favorable intermolecular contacts, leading to the formation of a stable crystal lattice.
References
Trisodium Citrate as a Buffering Agent in Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium citrate (B86180), the this compound salt of citric acid, is a versatile and widely used buffering agent in a multitude of biological assays.[1][2] Its ability to maintain a stable pH in the acidic to neutral range, coupled with its chelating properties, makes it an indispensable tool in various applications, including enzyme assays, immunoassays, and cell-based studies.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound citrate as a buffering agent.
Properties of this compound Citrate Buffer
This compound citrate buffers are typically prepared by mixing citric acid with its conjugate base, this compound citrate, or by dissolving this compound citrate and adjusting the pH with a strong acid like hydrochloric acid (HCl).[6][7] The effective buffering range of a citrate buffer is generally between pH 3.0 and 6.2.[8][9]
Key Advantages:
-
Stable pH: Effectively resists changes in pH within its buffering range.[3]
-
Biocompatibility: Generally well-tolerated in biological systems.
-
Chelating Agent: The citrate ion can chelate divalent cations like calcium (Ca2+), which is utilized in applications such as anticoagulation.[1]
-
Enhances Staining: In immunohistochemistry, it is a key component for heat-induced epitope retrieval (HIER), breaking protein cross-links and unmasking antigens.[3][10][11]
Data Presentation: Buffer Preparation
The following tables provide quantitative data for the preparation of various citrate buffer solutions.
Table 1: Preparation of 0.1 M Citric Acid - this compound Citrate Buffer (100 mL)[13]
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M this compound Citrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 40.0 | 60.0 |
| 5.0 | 35.0 | 65.0 |
| 5.2 | 30.5 | 69.5 |
| 5.4 | 25.5 | 74.5 |
| 5.6 | 21.0 | 79.0 |
| 5.8 | 16.0 | 84.0 |
| 6.0 | 11.5 | 88.5 |
| 6.2 | 8.0 | 92.0 |
To prepare the 0.1 M stock solutions:
-
0.1 M Citric Acid Monohydrate: Dissolve 21.01 g of citric acid monohydrate (C₆H₈O₇·H₂O) in 1 L of distilled water.[6][9]
-
0.1 M this compound Citrate Dihydrate: Dissolve 29.41 g of this compound citrate dihydrate (C₆H₅Na₃O₇·2H₂O) in 1 L of distilled water.[6][9]
Table 2: Preparation of 10 mM Sodium Citrate Buffer (pH 6.0) for Immunohistochemistry
| Component | Amount for 1 L |
| This compound Citrate Dihydrate | 2.94 g[7][11] |
| Distilled Water | ~950 mL |
| 1N HCl or 1N NaOH | To adjust pH to 6.0[12][13] |
| Tween 20 (optional) | 0.5 mL (for 0.05%)[7] |
| Final Volume | 1 L |
Experimental Protocols
Protocol 1: Preparation of 10 mM Sodium Citrate Buffer (pH 6.0) for Antigen Retrieval
This protocol describes the preparation of a widely used buffer for heat-induced epitope retrieval (HIER) in immunohistochemistry.[7][11]
Materials:
-
This compound citrate dihydrate (MW: 294.10 g/mol )
-
Distilled or deionized water
-
1N Hydrochloric acid (HCl) or 1N Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh 2.94 g of this compound citrate dihydrate and add it to a beaker containing approximately 900 mL of distilled water.[7]
-
Place the beaker on a magnetic stirrer and stir until the this compound citrate is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution and monitor the pH.
-
Slowly add 1N HCl to adjust the pH to 6.0.[7] If the pH goes below 6.0, use 1N NaOH to bring it back.
-
(Optional) For a final concentration of 0.05% Tween 20, add 0.5 mL of Tween 20 and mix well.[7]
-
Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1 L.
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer storage.[12][13]
Caption: Workflow for preparing 10 mM sodium citrate buffer.
Protocol 2: Heat-Induced Epitope Retrieval (HIER) for Immunohistochemistry
This protocol outlines the general steps for using citrate buffer in HIER to unmask antigens in formalin-fixed, paraffin-embedded tissue sections.[10][13]
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
10 mM Sodium Citrate Buffer, pH 6.0 (from Protocol 1)
-
Heat source (pressure cooker, steamer, or water bath)
-
Staining jars
-
Distilled water
Procedure:
-
Pre-heat the citrate buffer to 95-100°C in the chosen heat source.
-
Place the slides with the deparaffinized and rehydrated tissue sections into a staining jar filled with the pre-heated citrate buffer.
-
Heat the slides in the buffer for 10-20 minutes. The optimal time may vary depending on the tissue and antibody.
-
Remove the staining jar from the heat source and allow it to cool at room temperature for at least 20 minutes with the slides remaining in the buffer.
-
Rinse the slides gently with distilled water.
-
The slides are now ready for the subsequent steps of the immunohistochemistry protocol (e.g., blocking, primary antibody incubation).
Caption: General workflow for Heat-Induced Epitope Retrieval.
Protocol 3: Citrate Buffer in Enzyme Assays
Citrate buffer is suitable for enzymes that have optimal activity in the acidic pH range (3.0-6.0).[5]
General Considerations:
-
pH Optimum: Determine the optimal pH for your enzyme of interest and prepare the citrate buffer accordingly using the data in Table 1.
-
Metal Ion Dependence: Be aware that citrate chelates divalent cations. If your enzyme requires such cations for activity, citrate buffer may not be suitable, or the cation concentration may need to be optimized.[5]
Example Workflow for a Generic Enzyme Assay:
-
Prepare a stock solution of 0.1 M citrate buffer at the desired pH.
-
Prepare the reaction mixture by adding the necessary components (substrate, cofactors, etc.) to the citrate buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
Caption: Workflow for a typical enzyme assay using citrate buffer.
Application in Cell-Based Assays
This compound citrate can also be used in cell-based assays, although its effects on cell viability and function should be carefully considered. Studies have shown that citrate can inhibit the proliferation of certain cancer cell lines and induce apoptosis at specific concentrations.[14][15] For instance, in one study, a 1 M this compound citrate solution was prepared in cell culture medium and used to treat HepG2 cells.[14]
When using this compound citrate in cell culture, it is crucial to ensure the final buffer solution is iso-osmolar with the culture medium to prevent osmotic stress on the cells.[16] The pH of the final solution should also be adjusted to be compatible with the specific cell line being used.
Storage and Stability
Citrate buffer solutions are generally stable and can be stored at room temperature for up to 3 months.[11][12] For longer-term storage, refrigeration at 4°C is recommended.[12][13] Some sources suggest a shelf life of up to 12 months at room temperature for sterile-filtered solutions.[17] It is good practice to check the pH of the buffer before each use, as it may change over time.[13]
Conclusion
This compound citrate is a robust and versatile buffering agent with significant applications in biological research. Its utility in maintaining acidic pH, coupled with its role in enhancing antibody staining in immunohistochemistry, makes it a valuable reagent in the laboratory. The protocols and data provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound citrate in their experimental workflows.
References
- 1. This compound citrate - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. acebiolab.com [acebiolab.com]
- 4. Tri-sodium citrate buffer pH 6.0 [morphisto.de]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. promega.com [promega.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. crystalgen.com [crystalgen.com]
- 9. Buffer Reference Center [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Making Citrate Buffers Protocol - Google Docs [docs.google.com]
- 13. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 14. bmrat.com [bmrat.com]
- 15. Frontiers | Extracellular Citrate Is a Trojan Horse for Cancer Cells [frontiersin.org]
- 16. Isolation of Viable Spheroids from AlgiMatrix reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. biochemazone.com [biochemazone.com]
Application Note: Protocol for Cleaning Laboratory Glassware with Trisodium Phosphate
Introduction
Trisodium phosphate (B84403) (TSP), with the chemical formula Na₃PO₄, is a powerful, inorganic cleaning agent widely utilized for its exceptional degreasing and cleaning capabilities in laboratory settings.[1] Its high alkalinity, typically resulting in a pH of 11-12 in solution, makes it highly effective at saponifying fats, oils, and other organic residues, converting them into water-soluble compounds that are easily rinsed away.[1][2] This characteristic, along with its ability to disrupt bacterial cell membranes, establishes TSP as a valuable tool for cleaning and decontaminating a broad range of laboratory glassware.[1]
This document provides a detailed protocol for the safe and effective use of this compound phosphate for cleaning laboratory glassware, intended for researchers, scientists, and drug development professionals.
Data Presentation
This compound phosphate has demonstrated significant efficacy in reducing microbial contamination. The following table summarizes key quantitative data regarding its antimicrobial activity.
| Contaminant | Surface/Medium | TSP Concentration | Temperature | Log Reduction (CFU) |
| Salmonella Typhimurium, L. monocytogenes, E. coli O157:H7 | Meat pieces | 8-12% | 55°C | 0.8–1.2 |
| Salmonella spp. | Chicken carcasses | 10% | 10°C or 50°C | 1.6 to 1.8 per carcass |
| Aerobic Bacteria | Poultry | 8-12% | Not Specified | 0.5 to 2.7 |
| Coliforms | Poultry | 8-12% | Not Specified | 0.8 to 4.1 |
| Enterobacteriaceae | Poultry | 8-12% | Not Specified | 0.7 to 3.8 |
| E. coli | Poultry | 8-12% | Not Specified | 0.5 to 4.0 |
| Enterobacteriaceae | Chicken Breasts | 10% (dip) | Not Specified | 0.91 log₁₀ CFU/g (initial) |
Experimental Protocols
Materials
-
This compound Phosphate (TSP), dodecahydrate (Na₃PO₄·12H₂O) or anhydrous (Na₃PO₄)[1]
-
Deionized (DI) or Nanopure water[1]
-
Dilute Hydrochloric Acid (HCl), 0.1% (v/v)[1]
-
Personal Protective Equipment (PPE):
Preparation of TSP Cleaning Solutions
A common concentration for general laboratory cleaning is a 40-50 mM solution.[1] For more stubborn residues, higher concentrations can be employed.[2]
| Cleaning Task | TSP Concentration (w/v) | Preparation Instructions (for 1 Liter) |
| General Glassware & Plastics | 1.5 - 1.9% | Dissolve 15-19g of TSP dodecahydrate in 1L of warm water.[1] |
| Heavy-Duty Cleaning (Grease) | 5 - 10% | Dissolve 50-100g of TSP dodecahydrate in 1L of hot water.[1] |
Protocol for Preparing a 1.5 - 1.9% (40-50 mM) TSP Solution:
-
Don appropriate PPE. [1]
-
Weighing: Weigh approximately 15-19 grams of this compound Phosphate dodecahydrate (Na₃PO₄·12H₂O) for every liter of cleaning solution.[1]
-
Dissolving: Slowly add the TSP powder to warm deionized or nanopure water while stirring until fully dissolved. To minimize splashing, always add TSP to water, not the other way around.[1]
-
pH Adjustment (if using dibasic sodium phosphate): If using dibasic sodium phosphate (Na₂HPO₄), adjust the pH of the solution to 12.5 using NaOH.[1][3]
Cleaning Protocol for Glassware
This protocol is suitable for cleaning a wide range of glass items, including beakers, flasks, and graduated cylinders.[2][3]
-
Initial Rinse: Rinse the glassware with deionized or nanopure water to remove any loose debris.[1]
-
TSP Wash: Immerse the glassware in the prepared TSP solution. For larger items, the solution can be applied using a squirt bottle.[1] Allow for a contact time of at least 10-15 minutes.[1] For heavily soiled items, the soaking time can be extended.[2] Gentle scrubbing with a soft brush may be necessary for stubborn residues.[2]
-
Second Water Rinse: Thoroughly rinse the glassware with deionized or nanopure water to remove the TSP solution.[1]
-
Dilute Acid Rinse: To neutralize any residual phosphate, rinse the glassware with a 0.1% HCl solution.[1]
-
Final Water Rinse: Perform a final, thorough rinse with deionized or nanopure water to remove any remaining HCl.[1]
-
Drying: Allow the glassware to air dry completely or place it in a drying oven at an appropriate temperature.[1]
Safety Precautions
-
Hazards: this compound phosphate can cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling TSP powder and solutions.[1][4]
-
Ventilation: Use TSP in a well-ventilated area to avoid inhaling dust or mist.[1]
-
Storage: Store TSP in a cool, dry place in a tightly sealed container. It is hygroscopic and will absorb moisture from the air.[1]
-
Spills: Sweep up spilled powder without creating dust. Do not add water to the spilled material.[1]
-
Disposal: Dispose of TSP waste in accordance with local, state, and federal regulations. Due to its phosphate content, TSP can contribute to the eutrophication of waterways, and its use may be regulated in some areas.[1]
Material Compatibility
-
Aluminum: TSP is corrosive to aluminum.[1]
-
Glossy Surfaces: TSP can etch glossy surfaces, reducing their sheen.[1]
-
Certain Woods: Oak and mahogany may darken when cleaned with TSP.[1][5]
-
Glass: While generally safe for laboratory glassware, prolonged contact or high concentrations can etch delicate glass and mirrors.[1][6]
Mandatory Visualization
Caption: Workflow for Preparing and Using TSP Cleaning Solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. warneronline.com [warneronline.com]
- 4. What Is this compound Phosphate (TSP)? [thespruce.com]
- 5. sunnysidecorp.com [sunnysidecorp.com]
- 6. Sciencemadness Discussion Board - this compound Phosphate as a Glassware Cleaner - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Trisodium Phosphate in DNA Extraction from High-Clay Subsoils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracting high-quality DNA from high-clay subsoils presents a significant challenge due to the strong adsorption of nucleic acids to clay particles. Clay minerals, with their layered structure and charged surfaces, readily bind the negatively charged phosphate (B84403) backbone of DNA, leading to low yields and the co-extraction of PCR inhibitors like humic acids. Trisodium phosphate (TSP), typically used as a high-molarity phosphate buffer, offers an effective solution to this problem. The phosphate ions in the buffer compete with the DNA for binding sites on the clay particles, facilitating the release of DNA into the lysis solution.[1][2] This method has been shown to improve DNA yield and quality from challenging soil samples, making it a valuable tool for metagenomic studies, microbial community analysis, and other downstream molecular applications.
Principle of Action
The primary mechanism by which this compound phosphate aids in DNA extraction from clay-rich soils is competitive binding. The phosphate anions (PO₄³⁻) in the lysis buffer saturate the binding sites on the surface of clay minerals. This saturation effectively displaces the already adsorbed DNA molecules, releasing them into the supernatant for subsequent purification.[1] Furthermore, the use of a phosphate buffer can help to reduce the co-extraction of humic acids, which are common inhibitors of downstream enzymatic reactions such as PCR.[1] For optimal results, this compound phosphate is often used in combination with detergents like Sodium Dodecyl Sulfate (SDS) to aid in cell lysis.[1][2]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from studies comparing the efficacy of phosphate buffer-based methods with other common DNA extraction techniques in high-clay soils.
| Extraction Method | Soil Type | DNA Yield (ng/µL) | Bacterial 16S rRNA Gene Copies (copies/g soil) | Fungal 18S rRNA Gene Copies (copies/g soil) | Reference |
| 1 M Phosphate Buffer + 0.5% SDS | Phaeozem subsoil | Not explicitly stated, but significantly higher than CTAB | ~1.5 x 10⁹ | ~2.5 x 10⁷ | [2] |
| CTAB-based method | Phaeozem subsoil | Low to undetectable | ~5.0 x 10⁸ | Undetectable | [2] |
| Phosphate Buffer Wash + Commercial Kit | High clay and iron oxide soil | Improved yield and quality | Not specified | Not specified | [2] |
| Sequential Buffer Washes (including Phosphate) | Kaolinite Clay | Desorbed 39.7-42.2% of adsorbed DNA | Not applicable | Not applicable | [3] |
Note: Direct comparison of DNA yield in ng/µL is often study-dependent and influenced by the starting amount of soil and final elution volume. The quantification of marker genes provides a more standardized measure of extraction efficiency for microbial DNA.
Experimental Protocols
Protocol 1: Optimized Phosphate Lysis Buffer Method for High-Clay Subsoils
This protocol is adapted from studies that have demonstrated improved DNA yields from clay-rich subsoils.[1][2][4]
Materials:
-
High-clay subsoil sample (freeze-dried and finely ground recommended)
-
2 mL screw-cap tubes containing zirconium-silica or tungsten carbide beads
-
1 M Phosphate Buffer (PB), pH 8.0
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
30% Polyethylene glycol (PEG) 6000, 1.6 M NaCl solution
-
Ice-cold 70% (v/v) ethanol (B145695)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Sample Preparation: Weigh 200 mg of finely ground, freeze-dried soil into a 2 mL bead-beating tube.
-
Lysis:
-
Centrifugation and Supernatant Collection: Centrifuge at 10,000 x g for 10 minutes. Carefully transfer the aqueous supernatant to a new tube.[1][4]
-
Phenol:Chloroform Purification:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
Chloroform Purification: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 10,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.[1][4]
-
DNA Precipitation:
-
Washing:
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50 µL of TE buffer.
-
Protocol 2: Indirect DNA Extraction to Separate Extracellular DNA
This method is suitable for studies aiming to analyze the DNA from intact, viable microbial cells by first removing extracellular DNA.[5]
Materials:
-
Fresh high-clay soil
-
Sodium phosphate buffer (concentration may need optimization, e.g., 120 mM)[5][6]
-
Sterile beakers and magnetic stirrer
-
Sterile centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Soil Slurry Formation:
-
Weigh 8 g of homogenized fresh clay soil into a sterile 100 mL beaker with a sterile magnetic stirring bar.
-
Add 12 mL of sodium phosphate buffer (1:1.5 soil to buffer ratio).[5]
-
-
DNA and Cell Release:
-
Stir the slurry for 5 minutes at 250 rpm.
-
Chill the beaker for 3 minutes at 4°C.
-
Stir again for 5 minutes at 250 rpm.[5]
-
-
Initial Separation:
-
Transfer the slurry to a 50 mL sterile tube and vortex for 15 seconds.
-
Centrifuge at 500 x g for 15 minutes. The supernatant contains both extracellular DNA and bacterial cells.[5]
-
-
Cell Pellet Collection:
-
Carefully transfer the supernatant to a new 50 mL tube.
-
Divide the supernatant into sterile 2.0 mL tubes and centrifuge at 10,000 x g for 15 minutes to pellet the cells. The extracellular DNA will remain in the supernatant.[5]
-
-
Cell Washing: Discard the supernatants and wash the cell pellets by pooling them into a 2.0 mL tube with 1 mL of sodium phosphate buffer to remove residual extracellular DNA. Centrifuge at 10,000 x g for 15 minutes and discard the supernatant.[5]
-
DNA Extraction from Cell Pellet: Proceed with a standard DNA extraction protocol (such as Protocol 1) using the washed cell pellet as the starting material.
Visualizations
Caption: Workflow for DNA extraction from high-clay soil using a phosphate buffer method.
Caption: Mechanism of this compound phosphate in displacing DNA from clay particles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for DNA extraction from clay-rich subsoils [protocols.io]
- 5. Indirect DNA extraction method suitable for acidic soil with high clay content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: The Use of Trisodium Citrate in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium citrate (B86180) is the anticoagulant of choice for routine and specialized coagulation testing.[1][2] Its primary function is to prevent the initiation of the coagulation cascade in vitro by chelating calcium ions, which are essential for the activation of several coagulation factors.[3][4] The concentration of this compound citrate used for blood collection is a critical pre-analytical variable that can significantly impact the accuracy and reliability of coagulation assay results.[5][6][7] These application notes provide a comprehensive overview of the use of this compound citrate in coagulation assays, including its mechanism of action, recommended concentrations, and detailed protocols for sample collection and processing.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin (B1330869) clot. Calcium ions (Ca²⁺) are a critical cofactor at multiple steps in this cascade, including the activation of Factors IX, X, VII, and II (prothrombin), as well as the polymerization of fibrin monomers.
This compound citrate acts as an anticoagulant by binding to free calcium ions in the blood sample, forming a calcium-citrate complex.[3][4] This sequestration of calcium effectively inhibits the coagulation cascade, preserving the blood in a liquid state and maintaining the integrity of the coagulation factors for subsequent analysis.[2][8] The anticoagulant effect of citrate is reversible; upon the addition of calcium chloride (CaCl₂) in the laboratory assay, the clotting process is initiated, allowing for the measurement of various coagulation parameters.[9]
Caption: Mechanism of this compound Citrate Anticoagulation.
Recommended Concentrations and Their Impact
The two most common concentrations of this compound citrate used for coagulation testing are 3.2% (109 mmol/L) and 3.8% (129 mmol/L).[2][5] However, international guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Council for Standardisation in Haematology (ICSH) recommend the use of 3.2% this compound citrate for all coagulation tests.[6][10][11]
The choice of citrate concentration can significantly affect test results, particularly for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[5][6] Studies have shown that blood collected in 3.8% citrate may yield longer clotting times compared to 3.2% citrate, especially when using responsive reagents.[2][5] This is because the higher citrate concentration in 3.8% solutions binds more of the calcium added back during the assay, making less available to promote clot formation.[2][5]
Quantitative Impact of Citrate Concentration on Coagulation Assays
The following table summarizes the observed effects of 3.2% versus 3.8% this compound citrate on common coagulation parameters from published studies.
| Coagulation Assay | Effect of 3.8% Citrate Compared to 3.2% Citrate | Patient Population | Key Findings | Reference |
| Prothrombin Time (PT) / INR | Significantly higher INR values, especially with responsive reagents. | Patients on oral anticoagulant therapy. | 27% of samples varied by 0.7 to 2.7 INR units between the two citrate concentrations. | [5] |
| Activated Partial Thromboplastin Time (aPTT) | Longer aPTT values, particularly in heparinized patients. | Patients receiving intravenous heparin therapy. | 5 of 22 heparinized samples had a >7-second difference between the two citrate concentrations with a responsive reagent. | [5] |
| Specialized Coagulation Tests | Statistically significant differences in dRVVT, Factor V, Factor VIII, and Protein C activity, though of minor clinical relevance. | Healthy volunteers. | Most parameters showed good comparability, but aPTT-FS and Staclot LA were considerably affected. | [12][13] |
Experimental Protocols
Accurate and reproducible results in coagulation testing are highly dependent on standardized pre-analytical procedures.
Protocol 1: Blood Sample Collection
-
Patient Preparation: Ensure the patient is correctly identified.
-
Tube Selection: Use a light blue top tube containing 3.2% buffered this compound citrate.[14] Verify the tube's expiration date.
-
Order of Draw: If multiple tubes are being drawn, the citrate tube should be collected after a non-additive tube or another citrate tube to avoid contamination with other anticoagulants or clot activators.[15]
-
Venipuncture: Perform a clean, atraumatic venipuncture. Avoid prolonged tourniquet application (<1 minute).[15]
-
Fill Volume: It is critical to fill the collection tube to the indicated fill line. The correct ratio of blood to anticoagulant is 9:1.[8][16] Under-filling the tube leads to an excess of citrate, which can falsely prolong clotting times.[11][17] Tubes with less than 80-90% of the nominal fill volume should be rejected.[10]
-
Mixing: Immediately after collection, gently invert the tube 3 to 6 times to ensure thorough mixing of blood with the anticoagulant.[15] Do not shake vigorously, as this can cause hemolysis and platelet activation.
Caption: Blood Collection Workflow for Coagulation Assays.
Protocol 2: Preparation of Platelet-Poor Plasma (PPP)
For most coagulation assays, it is essential to use platelet-poor plasma (PPP), which is defined as plasma with a platelet count of less than 10,000/µL.[18] Residual platelets can interfere with testing by releasing platelet factor 4 (neutralizing heparin) or phospholipids, leading to inaccurate results.
-
Initial Centrifugation: Within one hour of collection, centrifuge the capped citrate tube at 1500-2000 g for 10-15 minutes at room temperature.
-
Plasma Aspiration: Carefully remove the upper two-thirds of the plasma using a plastic transfer pipette, without disturbing the buffy coat (the layer of white blood cells and platelets) and red blood cells.[18][19]
-
Second Centrifugation (Double-Spin Method): Transfer the aspirated plasma to a secondary plastic tube. Centrifuge this tube at a higher speed (e.g., 2000-2500 g) for 10-15 minutes to further deplete platelets.[14][20]
-
Final Plasma Transfer: Carefully transfer the supernatant (PPP) to a final, clearly labeled plastic tube, avoiding the platelet pellet at the bottom.
-
Storage: If testing is not performed immediately, the PPP should be frozen at -20°C for short-term storage or -70°C for long-term storage.[19]
References
- 1. The Mysteries of the Coagulation Collection Tube and Anticoagulant [blood-academy.com]
- 2. tulipgroup.com [tulipgroup.com]
- 3. This compound citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn0.scrvt.com [cdn0.scrvt.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. fritsmafactor.com [fritsmafactor.com]
- 11. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aplm [aplm.kglmeridian.com]
- 13. researchgate.net [researchgate.net]
- 14. chihealth.com [chihealth.com]
- 15. horiba.com [horiba.com]
- 16. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 17. Pre-Analytical Variables [practical-haemostasis.com]
- 18. The Essential Process of Platelet-Poor Plasma (PPP) Preparation in Clinical Laboratories - Life in the Lab [thermofisher.com]
- 19. lab.parkview.com [lab.parkview.com]
- 20. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
Trisodium Phosphate as a Reagent for pH Adjustment in Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (B84403) (TSP), with the chemical formula Na₃PO₄, is a versatile and cost-effective inorganic salt widely utilized in experimental settings for its strong alkalinity.[1] When dissolved in water, it creates a highly alkaline solution, making it a powerful reagent for adjusting and maintaining high pH levels.[2][3] Its applications are diverse, ranging from its use in biochemical assays and cell lysis to its role in protein dephosphorylation and as a component in cleaning solutions for laboratory equipment.[1] This document provides detailed application notes and protocols for the effective use of this compound phosphate for pH adjustment in various experimental contexts.
This compound phosphate is available in anhydrous and hydrated forms, with the dodecahydrate (Na₃PO₄·12H₂O) being the most common.[1] The high pH of TSP solutions, typically around 12 for a 1% solution, is a key characteristic that underpins its utility.[4] However, this strong alkalinity also necessitates careful handling and consideration to prevent protein denaturation and other undesirable effects in sensitive experimental systems.[1]
Physicochemical Properties and Buffering Capacity
This compound phosphate is a salt of a strong base (sodium hydroxide) and a weak triprotic acid (phosphoric acid). Phosphoric acid has three dissociation constants (pKa values), which means phosphate-based buffers can be prepared over a wide pH range.[5] For this compound phosphate, the relevant equilibrium in solution involves the phosphate anion (PO₄³⁻) and the hydrogen phosphate anion (HPO₄²⁻), with a pKa₃ of approximately 12.32.[6] This makes TSP most effective as a buffering agent in the highly alkaline pH range of 11.0 to 12.5.[6]
The titration of this compound phosphate with a strong acid, such as hydrochloric acid (HCl), demonstrates its buffering capacity. The initial pH of a TSP solution is high, and as acid is added, the pH decreases gradually as the PO₄³⁻ is converted to HPO₄²⁻. Once the majority of the phosphate ions are protonated, the buffering capacity is overcome, and the pH drops sharply.[7]
Quantitative Data
The following tables summarize key quantitative data for this compound phosphate solutions.
Table 1: pH of Aqueous this compound Phosphate Solutions
| Concentration (w/v) | Approximate pH |
| 0.1% | ~11.5[5] |
| 1.0% | ~11.9 - 12.0[4][5] |
| 0.1 M (anhydrous) | >12[5] |
Table 2: pKa Values of Phosphoric Acid
| Equilibrium | pKa Value | Optimal Buffering Range |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | pKa₁ ≈ 2.15 | 1.15 - 3.15 |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | pKa₂ ≈ 7.21 | 6.2 - 8.2[6] |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | pKa₃ ≈ 12.32 | 11.0 - 12.5[6] |
Applications in Experimental Procedures
This compound phosphate is a valuable tool in a variety of laboratory applications, primarily leveraging its alkaline properties.
-
Biochemical Assays: The high pH of TSP solutions can be advantageous in specific assays, such as those involving alkaline phosphatases, where an alkaline environment is required for optimal enzyme activity.[5]
-
Cell Lysis: The strong basicity of TSP can be harnessed to disrupt cell membranes and facilitate the release of intracellular contents. This method is particularly useful when a highly alkaline environment is desired to denature proteins or inhibit certain enzymatic activities.[1]
-
Protein Dephosphorylation: In the study of protein phosphorylation, the high pH environment created by TSP favors the removal of phosphate groups from proteins.[1] This is often a preparatory step for techniques like mass spectrometry.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Phosphate Stock Solution
This protocol describes the preparation of a 0.1 M stock solution of this compound phosphate.
Materials:
-
This compound phosphate, dodecahydrate (Na₃PO₄·12H₂O; M.W. 380.12 g/mol ) or anhydrous (Na₃PO₄; M.W. 163.94 g/mol )
-
Deionized or distilled water
-
Beaker
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the this compound phosphate:
-
For a 1 L solution using dodecahydrate, weigh out 38.01 g.
-
For a 1 L solution using the anhydrous form, weigh out 16.39 g.[5]
-
-
Dissolve in water: Add the weighed this compound phosphate to a beaker containing approximately 800 mL of deionized water.[5]
-
Stir to dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
-
Adjust to final volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous. The resulting solution will be highly alkaline.[5]
Protocol 2: pH Adjustment of a this compound Phosphate Solution
This protocol outlines the procedure for adjusting the pH of a this compound phosphate solution to a desired alkaline pH.
Materials:
-
0.1 M this compound Phosphate Stock Solution
-
1 M Hydrochloric Acid (HCl)
-
pH meter, calibrated
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes or burette
Procedure:
-
Place the solution on a stirrer: Pour a known volume of the 0.1 M this compound Phosphate Stock Solution into a beaker with a stir bar.
-
Immerse the pH electrode: Place the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Monitor the initial pH: Record the initial pH of the solution, which will be highly alkaline.[5]
-
Slowly add acid: While stirring, slowly add 1 M HCl dropwise to the solution.[7] Monitor the pH continuously.
-
Fine-tune the pH: As the pH approaches the target value, you may want to use a more dilute HCl solution (e.g., 0.1 M) for finer control.[7]
-
Equilibrate and confirm: Once the target pH is reached, stop adding acid and allow the solution to stir for a few minutes to ensure the pH is stable.
Visualizations
Caption: Workflow for the preparation and pH adjustment of a this compound phosphate solution.
Caption: A simplified workflow for protein dephosphorylation using a high pH this compound phosphate buffer.
Limitations and Considerations
While this compound phosphate is a useful reagent, researchers must be aware of its limitations:
-
Protein Denaturation: The high pH of TSP solutions can denature proteins, leading to a loss of function. This makes it unsuitable for assays where protein activity must be preserved.[1]
-
Enzyme Inhibition: As a source of phosphate ions, TSP can act as a competitive inhibitor for enzymes like alkaline phosphatase and can interfere with kinase assays.
-
Precipitation: Phosphate ions can precipitate in the presence of divalent cations such as Ca²⁺ and Mg²⁺, which are common in biological buffers and cell culture media.[4]
-
Safety Precautions: this compound phosphate is a caustic substance and should be handled with appropriate personal protective equipment, including gloves and eye protection.[1]
Safety and Handling
This compound phosphate is an irritant and can cause skin and serious eye irritation. It is essential to handle TSP in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Always add TSP to water, not the other way around, to minimize splashing. In case of contact with eyes, flush immediately with plenty of water for at least 15 minutes. If spilled, sweep up the powder without creating dust. Dispose of TSP waste in accordance with local, state, and federal regulations.
Conclusion
This compound phosphate is a valuable and economical reagent for establishing and maintaining highly alkaline conditions in a variety of experimental settings. Its strong buffering capacity in the high pH range makes it particularly useful for specific biochemical assays and sample preparation techniques like protein dephosphorylation. However, its potent alkalinity necessitates careful consideration of its compatibility with the experimental system, particularly with sensitive biomolecules like proteins. By following the detailed protocols and being mindful of the limitations and safety precautions outlined in these application notes, researchers can effectively utilize this compound phosphate for pH adjustment in their experiments.
References
Application Notes and Protocols for the Quantification of Trisodium Citrate in Diverse Samples
Audience: This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for the quantification of trisodium citrate (B86180) in various sample matrices, including pharmaceuticals, food, and biological fluids.
Introduction: this compound citrate (Na₃C₆H₅O₇), the sodium salt of citric acid, is a widely utilized excipient in pharmaceutical formulations, a common food additive for flavor and preservation, and a key component in biological buffering systems.[1][2][3][4][5] Accurate quantification of this compound citrate is crucial for quality control, formulation development, and clinical monitoring. This document provides detailed application notes and protocols for several established analytical methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound citrate analysis, reverse-phase HPLC is a common approach.[6][7]
Quantitative Data Summary
| Parameter | Reported Values | References |
| Linearity Range | 10.8 - 64.7 µg/mL | [1][8] |
| Accuracy | Complies with ICH guidelines | [9] |
| Precision | Complies with ICH guidelines | [9] |
| Limit of Detection (LOD) | Not explicitly stated for citrate | |
| Limit of Quantification (LOQ) | Not explicitly stated for citrate | |
| Retention Time | ~3.38 min | [9] |
Experimental Protocol: Reverse-Phase HPLC
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
1. Materials and Reagents:
-
This compound citrate dihydrate (Reference Standard)
-
Acetonitrile (B52724) (HPLC grade)[6][7]
-
Ultrapure water (18.2 MΩ·cm)
-
Sample diluent (e.g., water or mobile phase)
2. Instrumentation:
-
HPLC system with a UV or PDA detector[9]
-
C18 reverse-phase column (e.g., Reprosil-XR C18, 250 mm x 4.6 mm, 5 µm)[9]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid or formic acid for pH adjustment.[6][7] A common starting point is a simple isocratic mobile phase.
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C[9]
-
Detection Wavelength: 210 nm[9]
-
Injection Volume: 10-20 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound citrate reference standard in the sample diluent.
-
Perform serial dilutions to create a series of calibration standards within the expected concentration range of the samples.
5. Sample Preparation:
-
Solid Samples (e.g., powders, tablets): Accurately weigh a portion of the homogenized sample, dissolve it in a known volume of diluent, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.
-
Liquid Samples (e.g., syrups, oral solutions): Accurately dilute the sample with the diluent to bring the citrate concentration within the calibration range. Filter the diluted sample through a 0.45 µm filter.[10]
6. Analysis:
-
Inject the calibration standards, followed by the prepared samples.
-
Construct a calibration curve by plotting the peak area of the citrate peak against the corresponding concentration of the standards.
-
Determine the concentration of this compound citrate in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound citrate quantification using HPLC.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of ionic species. It is particularly well-suited for the analysis of citrate in various matrices, including pharmaceutical solutions and urine.[11][12][13][14]
Quantitative Data Summary
| Parameter | Reported Values | References |
| Linearity Range | 0.08 - 10.4 mmol/L (urine) | [13] |
| 2 - 100 mg/L (pharmaceuticals) | [15] | |
| Accuracy | 85 - 103% (urine) | [13] |
| Typically 100 ± 3% (pharmaceuticals) | [11] | |
| Precision (RSD) | < 11% (urine) | [13] |
| ≤ 1.5% (pharmaceuticals) | [11] | |
| Limit of Detection (LOD) | 0.03 mmol/L (urine) | [13] |
| Limit of Quantification (LOQ) | 0.07 mmol/L (urine) | [13] |
Experimental Protocol: Ion Chromatography with Suppressed Conductivity Detection
This protocol is based on established methods for pharmaceutical and biological samples.
1. Materials and Reagents:
-
This compound citrate dihydrate (Reference Standard)
-
Sodium hydroxide (B78521) (for eluent preparation)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal standard (optional, e.g., for urine analysis)[13]
2. Instrumentation:
-
Ion chromatography system equipped with a suppressed conductivity detector.[11][13]
-
Anion-exchange column (e.g., Dionex IonPac™ AS11)[15]
-
Autosampler
3. Chromatographic Conditions:
-
Eluent: Sodium hydroxide solution (e.g., 10-40 mmol/L), delivered isocratically.[13][15]
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection: Suppressed conductivity
4. Standard Preparation:
-
Prepare a stock solution of the this compound citrate reference standard in ultrapure water.
-
Create a series of calibration standards by diluting the stock solution.
5. Sample Preparation:
-
Pharmaceutical Solutions: Dilute the sample with ultrapure water to a target concentration within the linear range (e.g., 20 µg/mL).[11]
-
Urine: Dilute the urine sample (e.g., 100-fold) with ultrapure water or a solution containing an internal standard.[12][13][14]
6. Analysis:
-
Equilibrate the IC system until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify and integrate the citrate peak based on its retention time.
-
Construct a calibration curve and quantify the citrate concentration in the samples.
Experimental Workflow: Ion Chromatography Analysis
Caption: Workflow for this compound citrate quantification using Ion Chromatography.
Enzymatic Assay
Enzymatic assays offer high specificity for citrate determination and are suitable for various biological samples.[16][17] The principle involves the conversion of citrate to other products in a series of coupled enzymatic reactions, leading to a measurable change in absorbance or fluorescence.
Quantitative Data Summary
| Parameter | Reported Values (Colorimetric) | Reported Values (Fluorimetric) | References |
| Linear Detection Range | 4 - 400 µM | 0.5 - 40 µM | |
| Assay Time | ~15 minutes | ~15 minutes |
Experimental Protocol: Enzymatic Assay Kit
This protocol is a general guide for using a commercially available citrate assay kit. Always refer to the specific kit's manual for detailed instructions.
1. Materials and Reagents:
-
Citrate Assay Kit (containing citrate enzyme mix, assay buffer, probe, and citrate standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
2. Standard Curve Preparation:
-
Prepare a series of citrate standards by diluting the provided standard solution with the assay buffer.
-
Include a blank control (assay buffer only).
3. Sample Preparation:
-
Plasma, Serum, Urine: These samples can often be used directly or after dilution with the assay buffer.
-
Tissue Homogenates: Homogenize the tissue in the assay buffer and centrifuge to remove insoluble material. Use the supernatant for the assay.
-
Culture Media: Media can typically be assayed directly.
4. Assay Procedure:
-
Add the prepared standards and samples to the wells of the microplate.
-
Prepare a reaction mix according to the kit's instructions (usually a combination of the enzyme mix, probe, and buffer).
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature for the time specified in the kit manual (e.g., 15 minutes).
-
Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at λex/em = 530/585 nm).
5. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of absorbance/fluorescence versus citrate concentration.
-
Determine the citrate concentration in the samples from the standard curve.
Signaling Pathway: Enzymatic Citrate Assay
Caption: Principle of a common enzymatic assay for citrate.
Titration
Titration is a classic analytical method that can be used for the assay of this compound citrate, particularly in raw materials and pharmaceutical formulations where the concentration is relatively high.[18][19][20]
Quantitative Data Summary
| Parameter | Reported Values | References |
| Application | Assay of raw material and pharmaceutical formulations | [18][20] |
| Principle | Acid-base titration in a non-aqueous solvent | [18][20] |
Experimental Protocol: Non-Aqueous Titration
This protocol is based on pharmacopeial methods.
1. Materials and Reagents:
-
This compound citrate sample
-
Crystal violet indicator solution[18]
2. Instrumentation:
-
Analytical balance
-
Burette
-
Stirrer
3. Procedure:
-
Accurately weigh about 350 mg of the this compound citrate sample.[18]
-
Transfer the sample to a 250-mL beaker.
-
Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.[18]
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes to green.[20]
-
Perform a blank determination and make any necessary corrections.
4. Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 8.602 mg of C₆H₅Na₃O₇.[18][20]
-
Calculate the percentage of this compound citrate in the sample.
Logical Relationship: Titration Principle
Caption: Logical flow of the non-aqueous titration of this compound citrate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound citrate - Wikipedia [en.wikipedia.org]
- 3. stcharlestrading.com [stcharlestrading.com]
- 4. atamankimya.com [atamankimya.com]
- 5. gjphosphate.com [gjphosphate.com]
- 6. Separation of this compound citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound citrate | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 11. academic.oup.com [academic.oup.com]
- 12. auajournals.org [auajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Determination of urinary citrate by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. karger.com [karger.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fao.org [fao.org]
- 19. This compound Citrate Synthesis at Ambient Temperature Using Sodium Hydroxide Relatively in Excess and Citric Acid with Ethanol-90 as Solvent, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 20. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Trisodium Phosphate (TSP) Solution in Laboratory Equipment Decontamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium phosphate (B84403) (TSP), with the chemical formula Na₃PO₄, is a potent, inorganic cleaning agent widely employed for the decontamination of laboratory equipment.[1][2] Its efficacy stems from its high alkalinity when dissolved in water, creating a solution with a pH typically ranging from 11 to 12.5.[2][3] This alkaline environment makes TSP highly effective at removing a broad spectrum of contaminants, including greases, oils, proteinaceous residues, and various microorganisms.[1][4] These application notes provide detailed protocols and quantitative data to guide laboratory personnel in the safe and effective use of this compound phosphate solutions for equipment decontamination.
Mechanism of Action
The decontamination properties of this compound phosphate are attributed to several key mechanisms:
-
Saponification: The high pH of the TSP solution facilitates the saponification of fats and oils, converting these water-insoluble lipids into soluble soap and glycerol, which can be easily rinsed away.[1][4]
-
Disruption of Microbial Membranes: The alkaline nature of the solution disrupts the cell membranes of bacteria, fungi, and yeasts, leading to the leakage of cellular contents and microbial inactivation.[5][6][7] Gram-negative bacteria are particularly susceptible due to their thinner peptidoglycan layer.[8]
-
Chelation: Phosphate ions can chelate metal ions that are essential for the integrity of microbial cell walls, further compromising their structure.[5]
-
Physical Removal: The cleaning process, which often includes scrubbing, physically detaches contaminants from equipment surfaces, which are then washed away during the rinsing steps.[8]
Quantitative Data on Decontamination Efficacy
This compound phosphate has demonstrated significant efficacy in reducing microbial contamination. The following table summarizes quantitative data from various studies. While much of the available data pertains to the food industry, it provides a strong indication of TSP's antimicrobial capabilities applicable to a laboratory setting.
| Contaminant | Surface/Medium | TSP Concentration (% w/v) | Temperature (°C) | Log Reduction (CFU) |
| Salmonella Typhimurium, L. monocytogenes, E. coli O157:H7 | Meat pieces | 8-12% | 55°C | 0.8–1.2 |
| Salmonella spp. | Chicken carcasses | 10% | 10°C or 50°C | 1.6 to 1.8 per carcass |
| Aerobic Bacteria | Poultry | 8-12% | Not Specified | 0.5 to 2.7 |
| Coliforms | Poultry | 8-12% | Not Specified | 0.8 to 4.1 |
| Enterobacteriaceae | Poultry | 8-12% | Not Specified | 0.7 to 3.8 |
| E. coli | Poultry | 8-12% | Not Specified | 0.5 to 4.0 |
| Enterobacteriaceae | Chicken Breasts | 10% (dip) | Not Specified | 0.91 |
| Gram-positive bacteria (L. monocytogenes, S. aureus, B. cereus) | Chicken legs | 12% | 3°C | 0.87 |
| Gram-negative bacteria (S. Enteritidis, E. coli, Y. enterocolitica) | Chicken legs | 12% | 3°C | 1.28 |
Data compiled from multiple sources.[2][7][9]
Recommended Concentration and Preparation of TSP Solutions
The optimal concentration of the TSP solution depends on the type and extent of contamination.
| Application | Concentration (w/v) | Molarity (approx.) | Preparation Instructions (for 1 Liter) | Notes |
| General Glassware & Plasticware Cleaning | 0.5% - 1.9% | 40 - 50 mM | Dissolve 5-19g of TSP dodecahydrate in 1L of warm deionized water. | Effective for routine cleaning of hydrophilic and moderately hydrophobic materials.[1][2] |
| Heavy-Duty Degreasing | 5% - 10% | - | Dissolve 50-100g of TSP dodecahydrate in 1L of hot water. | For removal of stubborn greases, oils, and other lipid-based residues.[1][2] |
| Microbial Decontamination | 5% - 12% | - | Dissolve 50-120g of TSP dodecahydrate in 1L of warm to hot water. | Recommended for inactivating biological materials. A 30-minute contact time is advised.[1][5] |
Note: When preparing solutions, always add the TSP powder to water, not the other way around, to minimize splashing.[2] Use warm or hot water to aid in the dissolution of the TSP powder.[5]
Experimental Protocols
Protocol 1: Decontamination of General Laboratory Glassware and Plasticware
This protocol is suitable for cleaning items such as beakers, flasks, and culture tubes made of glass, acrylic, polystyrene, polycarbonate, and Delrin.[10]
Materials:
-
This compound phosphate (dodecahydrate, Na₃PO₄·12H₂O)
-
Deionized (DI) water
-
Dilute Hydrochloric Acid (0.1% v/v) (Optional)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[2]
-
Cleaning brushes
Procedure:
-
Pre-Rinse: Thoroughly rinse the glassware or plasticware with DI water to remove any loose debris.[1]
-
Prepare TSP Solution: Prepare a 40-50 mM TSP solution by dissolving approximately 1.5-1.9 grams of TSP dodecahydrate per 100 mL of warm DI water.[1] For more stubborn residues, a higher concentration of up to 5% (w/v) can be used.[1]
-
Soaking: Fully immerse the items in the TSP solution. Allow them to soak for at least 30 minutes.[1] For heavily soiled items, the soaking time can be extended to several hours or overnight.[1]
-
Scrubbing: Use appropriate brushes to scrub all surfaces of the equipment to dislodge any remaining residues.[1]
-
Primary Rinse: Rinse the items thoroughly under running tap water to remove the bulk of the TSP solution and loosened contaminants.[1]
-
Secondary DI Water Rinse: Rinse the items at least three times with DI water.[1]
-
Acid Rinse (Optional but Recommended): To ensure the complete removal of any alkaline and phosphate residues, rinse the items with a 0.1% HCl solution.[1][2]
-
Final DI Water Rinse: Rinse the items thoroughly with DI water (at least 3-5 times) to remove any traces of the acid.[1]
-
Drying: Allow the items to air dry on a clean rack or in a drying oven.[1]
Protocol 2: Decontamination of Stainless Steel Equipment
This protocol is suitable for cleaning stainless steel items such as surgical instruments, spatulas, and components of bioreactors.[1]
Materials:
-
This compound phosphate (dodecahydrate, Na₃PO₄·12H₂O)
-
Deionized (DI) water
-
70% Ethanol (B145695) (Optional)
-
Appropriate PPE
-
Non-abrasive sponges or cloths
Procedure:
-
Pre-Rinse: Rinse the equipment with DI water to remove loose soil.[1]
-
Prepare TSP Solution: Prepare a 5% (w/v) TSP solution in warm water.[1]
-
Application: Apply the TSP solution to the stainless steel surfaces using a non-abrasive sponge or cloth. For internal surfaces of larger equipment, the solution can be circulated.[1]
-
Contact Time: Allow the TSP solution to remain in contact with the surfaces for 15-30 minutes.[1]
-
Scrubbing: If necessary, scrub the surfaces to remove adhered residues.[1]
-
Rinsing: Rinse the equipment thoroughly with DI water until all visible traces of the cleaning solution are gone.[1]
-
Final Rinse (Optional): A final rinse with 70% ethanol can aid in drying and provide a degree of sanitization.[1]
-
Drying: Allow the equipment to air dry completely.
Protocol 3: Radioactive Decontamination
While specialized decontaminants are available, cleaning agents containing phosphates are known to be effective for radioactive decontamination.[11][12]
Note: This is a general guideline. Always follow your institution's specific protocols for handling radioactive materials.
Materials:
-
This compound phosphate-based detergent
-
Warm water
-
Appropriate PPE for radioactive work
Procedure:
-
Prepare Solution: Prepare a 1-2% solution of a phosphate-containing detergent in warm water.[11]
-
Application: Use manual or soak cleaning methods. Avoid high-pressure sprays which can create aerosols.[11]
-
Contact Time: Allow for sufficient contact time, which may be longer for ambient temperature solutions.[11]
-
Rinsing: Rinse thoroughly with water.
-
Waste Disposal: Be aware that phosphate-containing detergents can bind with radioisotopes, which may interfere with waste treatment by ion exchange. Evaporation may be a more suitable disposal method for the spent cleaning solution.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 4. This compound Phosphate (TSP) - Uses, Benefits, Safety, and Alternatives - CheMondis Blog [blog.chemondis.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 7. mla.com.au [mla.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of this compound phosphate, acidified sodium chlorite, citric acid, and peroxyacids against pathogenic bacteria on poultry during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. warneronline.com [warneronline.com]
- 11. technotes.alconox.com [technotes.alconox.com]
- 12. Radiation Decontaminants | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Trisodium Phosphate Precipitation in Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who encounter precipitation issues with trisodium phosphate (B84403) (TSP) in their buffer preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent these common laboratory challenges.
Troubleshooting Guide: this compound Phosphate Precipitation
Use this guide to diagnose and resolve precipitation in your this compound phosphate buffers.
dot
Caption: Troubleshooting workflow for this compound phosphate precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound phosphate precipitation in buffers?
A1: Several factors can lead to the precipitation of this compound phosphate in buffer solutions:
-
Low Temperature: The solubility of this compound phosphate, particularly the dodecahydrate form, decreases significantly at lower temperatures, which can cause it to crystallize out of solution when refrigerated.[1]
-
High Concentration: Exceeding the solubility limit of this compound phosphate at a given temperature will result in precipitation.
-
Presence of Divalent Cations: this compound phosphate readily reacts with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) to form insoluble phosphate salts.
-
pH Shifts: Significant changes in the buffer's pH can alter the equilibrium between the different phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), potentially leading to the formation of less soluble forms.
-
Addition of Organic Solvents: this compound phosphate is generally insoluble in organic solvents like ethanol.[2][3] Adding such solvents to an aqueous TSP buffer can cause the salt to precipitate.
Q2: My this compound phosphate buffer was clear at room temperature but precipitated in the refrigerator. What happened?
A2: This is a common issue related to the temperature-dependent solubility of this compound phosphate.[1] When you prepare the buffer at room temperature, you can dissolve a certain amount of the salt. However, as the temperature drops in the refrigerator, the solubility of this compound phosphate decreases, and the solution becomes supersaturated. This leads to the excess salt crystallizing and precipitating out of the solution.
Q3: Can I still use a this compound phosphate buffer that has precipitated?
A3: It is generally not recommended to use a buffer with a precipitate, as the concentration of the soluble components will be lower than intended, which can negatively impact your experiment. However, if the precipitation is due to low temperatures, you can often redissolve the precipitate by gently warming the solution with stirring.[1] After the precipitate has dissolved, ensure the buffer is at the correct temperature and pH before use.
Q4: How can I prevent the precipitation of this compound phosphate caused by divalent cations?
A4: To prevent precipitation due to divalent cations, you can take the following measures:
-
Use High-Purity Water: Prepare your buffers using deionized or distilled water that has been treated to remove divalent cations. An ion-exchange resin can be used for this purpose.
-
Add a Chelating Agent: Incorporating a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your buffer formulation can sequester divalent cations and prevent them from reacting with phosphate ions. A final concentration of 1-5 mM EDTA is often sufficient.[4]
Data Presentation
Table 1: Solubility of this compound Phosphate in Water at Various Temperatures
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of TSP Dodecahydrate ( g/100 mL) |
| 0 | 5.4 | - |
| 20 | 12.0 | 28.3 |
| 25 | 14.5 | - |
| 40 | 23.3 | - |
| 100 | 94.6 | - |
Data sourced from multiple references.[5][6]
Experimental Protocols
Protocol 1: Preparation of a this compound Phosphate Buffer with EDTA to Prevent Divalent Cation Precipitation
This protocol describes the preparation of a this compound phosphate buffer containing EDTA to chelate divalent cations and prevent their precipitation.
dot
Caption: Workflow for preparing a TSP buffer with EDTA.
Materials:
-
This compound phosphate (Na₃PO₄)
-
Disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized or distilled water
-
pH meter
-
Standard laboratory glassware and stir plate
Procedure:
-
Prepare a 0.5 M EDTA Stock Solution (pH 8.0):
-
Add 186.1 g of disodium EDTA dihydrate to 800 mL of deionized water.
-
Stir vigorously on a magnetic stirrer. The EDTA will not dissolve completely until the pH is adjusted.
-
Slowly add a concentrated solution of NaOH while monitoring the pH. Continue adding NaOH until the pH reaches 8.0 and the EDTA is fully dissolved.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving or by passing it through a 0.22 µm filter. Store at room temperature.[7]
-
-
Prepare the this compound Phosphate Buffer:
-
Calculate the required mass of this compound phosphate for your desired buffer concentration and volume.
-
Dissolve the this compound phosphate in approximately 80% of the final volume of deionized water.
-
Add the appropriate volume of the 0.5 M EDTA stock solution to achieve your desired final EDTA concentration (typically 1-5 mM). For example, to make 1 L of buffer with 1 mM EDTA, add 2 mL of the 0.5 M EDTA stock solution.
-
Mix the solution thoroughly.
-
Adjust the final pH of the buffer using a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).
-
Bring the buffer to the final desired volume with deionized water.
-
Protocol 2: Removal of Divalent Cations from Water Using Ion-Exchange Chromatography
This protocol outlines the procedure for treating water with a cation exchange resin to remove divalent cations prior to its use in preparing this compound phosphate buffers.
dot
Caption: Workflow for water purification using ion-exchange.
Materials:
-
Strong acid cation exchange resin (in the Na⁺ form)
-
Chromatography column
-
Deionized water
-
Sodium chloride (NaCl) for regeneration
Procedure:
-
Column Preparation and Equilibration:
-
Prepare a slurry of the cation exchange resin in deionized water.
-
Pour the slurry into the chromatography column, allowing the resin to pack evenly. Avoid introducing air bubbles.
-
Once the resin has settled, wash the column with at least 5-10 column volumes of deionized water to equilibrate the resin and remove any storage solutions.
-
-
Water Treatment:
-
Pass the water you intend to use for your buffer through the prepared column at a flow rate recommended by the resin manufacturer.
-
As the water passes through the resin, divalent cations (e.g., Ca²⁺, Mg²⁺) will bind to the resin, and sodium ions (Na⁺) will be released into the water.
-
Collect the eluate (the purified water) in a clean container. This water is now depleted of divalent cations and can be used to prepare your this compound phosphate buffer.
-
-
Resin Regeneration (to be performed when the resin's capacity is diminished):
-
Backwash the resin bed with deionized water to remove any particulate matter.
-
Slowly pass a concentrated solution of sodium chloride (e.g., 10% NaCl) through the column. This will displace the bound divalent cations with sodium ions, thus regenerating the resin.[8]
-
Rinse the column thoroughly with several column volumes of deionized water to remove the excess NaCl. The resin is now ready for reuse.
-
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound phosphate | 7601-54-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Phosphate Dodecahydrate BP EP USP CAS 10101-89-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound phosphate - Wikipedia [en.wikipedia.org]
- 7. promega.com [promega.com]
- 8. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
Technical Support Center: Troubleshooting pH Instability in Trisodium Phosphate Buffers
Welcome to the Technical Support Center for trisodium phosphate (B84403) (TSP) buffers. This resource is designed to assist researchers, scientists, and drug development professionals in preparing and troubleshooting TSP buffers to ensure the stability and accuracy of their experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter with pH instability in your this compound phosphate buffers.
Issue 1: The measured pH of my freshly prepared TSP buffer is different from the theoretical value.
-
Question: I've prepared a this compound phosphate buffer which should have a pH around 12, but my meter is giving a significantly different reading. What could be the cause?
-
Answer: Several factors could be contributing to this discrepancy:
-
Incomplete Dissolution: this compound phosphate, especially the dodecahydrate form, can take time to dissolve completely. Ensure that all crystals are fully dissolved before taking a pH measurement.[1]
-
Hygroscopic Nature of TSP: this compound phosphate is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to inaccuracies in the weighed amount, affecting the final concentration and pH.
-
Grade of Reagent: Ensure you are using a high-purity grade of this compound phosphate suitable for your application. Impurities can affect the initial pH of the solution.
-
pH Meter Calibration: An inaccurate pH reading is often due to improper calibration of the pH meter. Ensure the meter is calibrated correctly using standard buffers that bracket your expected pH.[1] For alkaline solutions like TSP buffers, a three-point calibration (e.g., pH 7.0, 10.0, and 12.0 or 13.0) is recommended.[2]
-
Issue 2: The pH of my TSP buffer is drifting over time.
-
Question: After preparing my this compound phosphate buffer and adjusting it to the desired pH, I notice the pH value slowly decreases over a few hours. Why is this happening?
-
Answer: This phenomenon, known as pH drift, is a common issue with alkaline buffers and can be attributed to a few key factors:
-
Carbon Dioxide (CO2) Absorption: Alkaline solutions readily absorb atmospheric CO2. Dissolved CO2 forms carbonic acid (H2CO3) in water, which then reacts with the hydroxide (B78521) ions in your buffer, causing the pH to drop.[1] To mitigate this, prepare the buffer fresh and store it in a tightly sealed container.[1]
-
Temperature Fluctuations: The pH of phosphate buffers is temperature-dependent.[3] If the buffer was prepared at a different temperature than it is being stored or used at, you will observe a pH shift. Generally, the pH of a phosphate buffer decreases as the temperature increases.[3]
-
Microbial Contamination: Buffers, especially those near a neutral pH, can be susceptible to microbial growth over time. Microbial metabolism can produce acidic byproducts that lower the buffer's pH. Storing buffers at low temperatures (2-8°C) or using sterile filtration can help prevent contamination.[4]
-
Issue 3: I am struggling to adjust the pH of my this compound phosphate buffer; it seems to resist changes.
-
Question: I am trying to lower the pH of my this compound phosphate solution with acid, but it requires a large volume of acid for a small change in pH, and then the pH suddenly drops dramatically. What is happening?
-
Answer: This is due to the buffering capacity of the phosphate system. The phosphate buffer system has three pKa values: approximately 2.15, 7.20, and 12.33.[1] A buffer has its maximum resistance to pH change near its pKa values. When you start with a high pH this compound phosphate solution (around pH 12), you are in the buffering region of the HPO4²⁻/PO4³⁻ conjugate acid-base pair (pKa₃ ≈ 12.33). As you add acid, the buffer resists pH change. Once you move out of this buffering range, the pH will change more rapidly with the addition of acid. To avoid overshooting your target pH, it is recommended to use a more dilute acid solution and add it dropwise as you approach your target, all while continuously monitoring the pH.[1]
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the pH of my this compound phosphate buffer?
A1: The pH of phosphate buffers is sensitive to temperature changes. Generally, as the temperature increases, the pH of a phosphate buffer will decrease. This is due to the temperature dependence of the pKa values of phosphoric acid.[1] It is crucial to calibrate your pH meter and adjust the final pH of your buffer at the temperature at which you will be performing your experiment to ensure accuracy.[5]
Data Presentation: Effect of Temperature on Phosphate Buffer pH
While specific pH values can vary slightly based on the exact concentration and ionic strength of your buffer, the following table illustrates the general trend of pH change with temperature for phosphate-based buffers.
| Temperature (°C) | Approximate pH of 0.1M Phosphate Buffer (Target pH 7.0 @ 25°C) |
| 5 | 7.08 |
| 15 | 7.03 |
| 25 | 7.00 |
| 37 | 6.97 |
Note: This table provides an illustrative example. The exact pH shift for a this compound phosphate buffer at high pH may differ. Always measure and adjust the pH at the intended temperature of use.
Q2: What is the best way to store this compound phosphate and its buffer solutions?
A2: Solid this compound phosphate should be stored in a tightly closed container in a cool, dry, well-ventilated area to prevent moisture absorption.[5] this compound phosphate buffer solutions, especially if sterile, should be stored at 4°C to inhibit microbial growth.[4] To prevent CO2 absorption, always use a tightly sealed storage container.[1] For long-term storage, consider sterile filtering the buffer into a sterile container.
Q3: Why did my concentrated this compound phosphate buffer precipitate when I stored it in the refrigerator?
A3: The solubility of this compound phosphate is highly dependent on temperature.[3] As the temperature decreases, its solubility in water also decreases. If you prepared a concentrated solution at room temperature and then stored it in the refrigerator, the lower temperature likely caused the this compound phosphate to crystallize and precipitate out of the solution.[3] To redissolve the precipitate, you can gently warm the solution while stirring.
Data Presentation: Solubility of this compound Phosphate Dodecahydrate
| Temperature (°C) | Solubility ( g/100 mL of water) |
| 0 | 1.5 |
| 20 | 12.1 |
| 40 | 31.0 |
| 60 | 55.0 |
| 80 | 81.0 |
| 100 | 108.0 |
Data sourced from Sigma-Aldrich.
Q4: Can I use my this compound phosphate buffer if it has turned cloudy?
A4: A cloudy appearance in your buffer solution could indicate either precipitation of the phosphate salt or microbial contamination. In either case, it is not recommended to use the buffer directly in your experiment as the concentration and pH may have changed. If it is due to precipitation from cold storage, you can try to redissolve it by gentle warming. If microbial contamination is suspected, the buffer should be discarded and a fresh batch prepared.
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Phosphate Buffer (pH 12.0)
Materials:
-
This compound phosphate, dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
Procedure:
-
Weighing: Accurately weigh out 38.01 g of this compound phosphate dodecahydrate.
-
Dissolving: Add the weighed this compound phosphate to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a magnetic stirrer until the solid is completely dissolved.
-
pH Calibration: Calibrate the pH meter using standard buffers of pH 7.0, 10.0, and 13.0. Ensure the calibration is performed at the temperature at which the buffer will be used.
-
pH Adjustment: Place the calibrated pH electrode into the this compound phosphate solution. The initial pH will be highly alkaline. Slowly add 1 M HCl dropwise while continuously monitoring the pH. As you approach pH 12.0, add the acid more slowly to avoid overshooting the target pH.
-
Final Volume Adjustment: Once the pH is stable at 12.0, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the 1 L mark.
-
Final pH Check: Stopper the flask and invert it several times to ensure the solution is homogenous. Re-check the pH to confirm it is 12.0.
-
Storage: Transfer the buffer to a clean, tightly sealed container for storage.
Protocol 2: Standard Operating Procedure for pH Meter Calibration for Alkaline Buffers
Materials:
-
pH meter and electrode
-
Standard pH buffer solutions (e.g., pH 7.0, 10.0, and 13.0)
-
Deionized water
-
Beakers
-
Lint-free tissues
Procedure:
-
Electrode Preparation: Remove the pH electrode from its storage solution. Rinse the electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue. Do not wipe the electrode bulb, as this can create static charges.
-
Buffer Preparation: Pour fresh, unused standard buffers into clean, separate beakers. Allow the buffers to equilibrate to the same temperature.
-
Initiate Calibration Mode: Turn on the pH meter and enter the calibration mode according to the manufacturer's instructions.
-
First Point Calibration (pH 7.0): Immerse the electrode in the pH 7.0 buffer. Gently stir the buffer with a stir bar or by swirling the beaker. Wait for the reading to stabilize, and then confirm the calibration point as prompted by the meter.
-
Rinse: Remove the electrode from the buffer, rinse it thoroughly with deionized water, and gently blot dry.
-
Second Point Calibration (pH 10.0): Immerse the electrode in the pH 10.0 buffer. Wait for a stable reading and confirm the calibration point.
-
Rinse: Repeat the rinsing step.
-
Third Point Calibration (pH 13.0): Immerse the electrode in the pH 13.0 buffer. Wait for a stable reading and confirm the calibration point.
-
Confirm Calibration: After the final calibration point, the meter should display the slope of the calibration, which should be within the acceptable range (typically 95-105%).
-
Storage: Rinse the electrode with deionized water and return it to the appropriate storage solution.
Mandatory Visualizations
Caption: Troubleshooting workflow for pH instability in this compound phosphate buffers.
Caption: Chemical equilibria of the phosphate buffer system.
Caption: Effect of CO2 absorption on the pH of alkaline buffers.
References
avoiding false positives from trisodium phosphate crystallization in assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid false positives and other artifacts arising from trisodium phosphate (B84403) (TSP) crystallization in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate and why is it used in biochemical assays?
This compound phosphate (Na₃PO₄), is an inorganic salt that is highly soluble in water, creating a strongly alkaline solution.[1] In biochemical assays, its high alkalinity (a 1% solution has a pH of approximately 12) is utilized in specific applications such as cell lysis buffers and in protein dephosphorylation assays where a high pH is required.[2] It can also act as a precipitating agent in protein crystallization.[3]
Q2: What causes this compound phosphate to crystallize or precipitate in a buffer?
Precipitation of phosphate buffers, including those containing this compound phosphate, can be triggered by several factors:
-
Low Temperature: The solubility of phosphate salts, particularly sodium phosphate, decreases significantly at lower temperatures, such as refrigeration at 4°C, leading to crystallization.[4]
-
High Concentration: Exceeding the solubility limit of the phosphate salts, especially when preparing concentrated stock solutions, can cause precipitation.[4]
-
Presence of Divalent Cations: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the formation of insoluble phosphate salts.[4]
-
pH Shifts: Alterations in pH can change the equilibrium between different phosphate species, some of which may be less soluble.[4]
-
Addition of Organic Solvents: The addition of organic solvents like ethanol (B145695) or acetonitrile (B52724) can reduce the solubility of phosphate salts, causing them to precipitate.[4]
Q3: How can this compound phosphate crystallization lead to false positives in an assay?
This compound phosphate crystallization can generate false-positive results through several mechanisms:
-
Light Scattering: In absorbance-based assays (e.g., ELISA readers, spectrophotometers), the presence of crystalline particles can scatter light, leading to an artificially high optical density (OD) reading that is not due to the specific reaction being measured.
-
Non-specific Binding: The precipitate can physically entrap detection reagents, such as antibodies or enzymes, leading to a localized high concentration of signal-generating molecules that are not a result of a specific binding event.
-
Alteration of Reaction Conditions: The process of crystallization alters the concentration of solutes and the pH of the buffer, which can directly impact enzyme kinetics or binding equilibria, leading to unexpected results.[4]
Q4: Are there alternatives to this compound phosphate for preparing alkaline buffers?
Yes, several alternatives can be used to prepare alkaline buffers, depending on the specific requirements of your assay. Some common alternatives include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is more soluble than phosphate buffers, especially at colder temperatures.
-
Tris (tris(hydroxymethyl)aminomethane): A common buffer in molecular biology, though its pH is temperature-dependent.
-
Borax (Sodium tetraborate): Can be used to create alkaline buffers.
-
Sodium Bicarbonate/Carbonate: Can be used to create buffers in the alkaline range.[5]
The choice of buffer should always be validated for compatibility with your specific assay system.
Troubleshooting Guides
Issue: Unexpectedly high background or false-positive signals in an absorbance-based assay.
If you are observing high background noise or false-positive signals in your assay, and you are using a phosphate-based buffer, it is possible that precipitation is the root cause. Follow these troubleshooting steps:
Step 1: Visual Inspection of Reagents
-
Carefully inspect all your buffer solutions, especially concentrated stocks, for any visible precipitate or cloudiness.
-
Pay close attention to buffers that have been stored at low temperatures (e.g., 4°C).
Step 2: Re-dissolving Precipitate
-
If you observe a precipitate, gently warm the solution in a water bath to room temperature or 37°C.[4]
-
Gently agitate the solution until the precipitate is fully re-dissolved.[4]
-
Once the solution is clear, allow it to cool to room temperature and re-check the pH before use.[4]
Step 3: Centrifugation of Samples
-
Before analysis, centrifuge your samples and controls to pellet any potential micro-precipitates.
-
Carefully aspirate the supernatant for use in the assay, avoiding the pellet.
Step 4: Buffer Optimization
-
If precipitation is a recurring issue, consider optimizing your buffer composition. This may involve reducing the concentration of the phosphate salt or substituting it with a more soluble buffering agent.
Step 5: Wavelength Scan
-
If your spectrophotometer allows, perform a wavelength scan of a well containing only the buffer and substrate (if applicable). The presence of a precipitate will often result in a relatively flat, elevated absorbance across a wide range of wavelengths, which is characteristic of light scattering.
Logical Flow for Troubleshooting False Positives
Caption: Troubleshooting workflow for addressing false positives potentially caused by buffer precipitation.
Quantitative Data Summary
The solubility of this compound phosphate is highly dependent on temperature. Below is a summary of the solubility of anhydrous and dodecahydrate forms of this compound phosphate in water at different temperatures.
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of Dodecahydrate TSP ( g/100 mL) |
| 0 | 3.6 | 8.2 |
| 20 | 12.1 | 28.3 |
| 40 | 24.3 | 56.2 |
| 60 | 45.8 | 91.1 |
| 80 | 60.0 | - |
| 100 | 68.1 | - |
Data is synthesized from publicly available chemical property information.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Phosphate Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound phosphate.
Materials:
-
This compound phosphate, dodecahydrate (Na₃PO₄·12H₂O; Molar Mass: 380.12 g/mol )
-
High-purity water (e.g., deionized, distilled)
-
Sterile container for storage
Procedure:
-
Weigh out 380.12 g of this compound phosphate dodecahydrate.
-
Add the this compound phosphate to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution until the this compound phosphate is completely dissolved. Gentle warming may be required to facilitate dissolution.
-
Once dissolved, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L.
-
Transfer the solution to a sterile container and store at room temperature. Avoid storing concentrated phosphate solutions at 4°C to prevent precipitation.
Protocol 2: Re-dissolving Precipitated Phosphate Buffer
This protocol provides a method for safely re-dissolving a phosphate buffer that has precipitated upon storage.
Materials:
-
Precipitated phosphate buffer
-
Water bath or incubator
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) if sterility needs to be maintained
Procedure:
-
Place the container of precipitated buffer in a water bath or incubator set to 37°C.
-
Allow the buffer to warm, with gentle agitation, until the precipitate has completely dissolved. A magnetic stirrer on a low setting can be used to aid dissolution.[4]
-
Once the solution is clear, remove it from the heat and allow it to cool to room temperature.
-
After cooling, re-check the pH of the buffer to ensure it is still within the desired range. Adjust if necessary.
-
If sterility is critical, re-sterilize the solution by filtering it through a 0.22 µm filter.[4]
Visualizing the Problem: Signaling Pathways and Workflows
Mechanism of False Positives from TSP Crystallization
Caption: The causal pathway from experimental conditions to a false positive result due to TSP crystallization.
References
Technical Support Center: Trisodium Phosphate (TSP) Application in Metal Surface Cleaning
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing trisodium phosphate (B84403) (TSP) for cleaning metal surfaces. Improper use of TSP can lead to surface darkening, corrosion, and other detrimental effects. This guide offers insights into the mechanisms of TSP-induced metal discoloration and provides solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate (TSP) and why is it used for cleaning?
A1: this compound phosphate (Na₃PO₄) is a strong inorganic alkaline cleaning agent.[1] When dissolved in water, it produces a highly alkaline solution (pH 11.5-12.5 in a 1% solution) that is extremely effective at saponifying fats, oils, greases, and other organic residues, breaking them down into water-soluble compounds that are easily rinsed away.[1][2][3] This makes it a powerful degreaser for preparing surfaces for subsequent treatments like painting or coating.[3]
Q2: Which metals are most susceptible to damage and darkening from TSP?
A2: The susceptibility of a metal to TSP is primarily determined by its reaction to highly alkaline solutions. Aluminum is highly reactive and prone to severe corrosion, pitting, and darkening.[1][4][5][6] Copper, brass, and bronze are also susceptible to discoloration and corrosion with prolonged exposure.[1] While generally more resistant, carbon steel and stainless steel can be damaged under conditions of high TSP concentration, elevated temperatures, or extended exposure times.[1]
Q3: What is the chemical mechanism behind TSP-induced metal darkening?
A3: Metal darkening is a form of alkaline corrosion. The high pH of the TSP solution disrupts the protective passive oxide layer that naturally forms on many metal surfaces.[1] This exposes the underlying metal to chemical attack, which can result in etching, pitting, and the formation of a discolored surface layer.[1] For some metals, such as steel and copper, the phosphate ions can also react with the metal surface to form a dark, insoluble phosphate layer.[7][8]
Q4: What factors influence the severity of metal darkening when using TSP?
A4: The primary factors that accelerate the rate of corrosion and darkening are:
-
Concentration: Higher concentrations of TSP result in a more aggressive, higher-pH solution.[1]
-
Temperature: Increased temperature accelerates the rate of chemical reactions, including corrosion.[1]
-
Exposure Time: The longer a metal is in contact with the TSP solution, the greater the potential for damage.[1]
-
Metal Alloy: Different alloys, even within the same metal family, can exhibit varying levels of resistance to alkaline corrosion.[1]
Q5: Are there safer alternatives to TSP for cleaning sensitive metal equipment?
A5: Yes, due to its corrosive nature, several alternatives are available. For general degreasing, commercially available phosphate-free substitutes are a good option.[1] For less aggressive cleaning, detergents like borax (B76245) or specialized lab-grade detergents can be effective.[1] For highly sensitive equipment, it is always best to consult the manufacturer's cleaning protocols.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using TSP for metal cleaning.
Issue 1: Darkening or Pitting of Aluminum Surfaces
-
Cause: Aluminum is highly reactive with strong alkaline solutions like TSP, leading to rapid chemical corrosion.[1][4] This damage is generally irreversible.[1]
-
Solution:
-
Immediately cease the use of TSP for cleaning aluminum and its alloys.[1]
-
Switch to a pH-neutral or mildly acidic cleaner specifically formulated for aluminum.
-
Assess the extent of the damage. If pitting is severe, the structural integrity of the component may be compromised, necessitating replacement.[1]
-
Issue 2: Discoloration of Copper and Brass Surfaces
-
Cause: Prolonged contact with alkaline TSP solutions can cause corrosion and the formation of a discolored copper phosphate layer on the surface.[1][9][10]
-
Solution:
-
Minimize exposure time and use the lowest effective concentration of TSP.
-
Clean at ambient temperature if possible.
-
Thoroughly rinse with deionized water immediately after cleaning.
-
If discoloration persists, a mild acidic cleaner may be used to restore the original surface finish, followed by a thorough water rinse.
-
Issue 3: Flash Rusting on Carbon Steel After Cleaning
-
Cause: TSP is an effective degreaser that removes protective oils from the surface of carbon steel. The high-purity, exposed metal surface is then highly susceptible to rapid oxidation (flash rusting) when exposed to air, especially if not dried properly.[1]
-
Solution:
-
Immediate and thorough drying is critical after the final rinse.[1] Use methods such as compressed air, a warm oven, or lint-free cloths.[1]
-
If permissible for the application, apply a rust-preventative oil or coating immediately after drying.
-
In some applications like closed-loop water systems, TSP can act as a corrosion inhibitor by forming a protective phosphate layer.[3][7][8]
-
Issue 4: White, Chalky Residue or Dull Finish on Stainless Steel
-
Cause: This is typically due to insufficient rinsing.[1] TSP is a crystalline powder and if the solution is allowed to dry on the surface, it will leave a white residue.[1][4] A dull finish may indicate mild surface etching from the alkaline solution.[1]
-
Solution:
-
Re-wash the equipment with warm water and a soft brush, followed by an extensive rinse with deionized or distilled water.[1]
-
For persistent residue, a brief rinse with a dilute, mild acid (e.g., 0.1% citric acid) can neutralize and remove the alkaline film. This must be followed immediately by a thorough rinse with purified water.[1]
-
To prevent future occurrences, implement a multi-step rinsing process immediately after cleaning and consider reducing the TSP concentration or contact time.[1]
-
Data Presentation
Table 1: Metal Compatibility with this compound Phosphate Solutions
| Metal/Alloy | Compatibility Rating | Potential Issues | Mitigation Strategies |
| Aluminum | Not Recommended[1][5] | Severe corrosion, pitting, darkening[1][4][6] | Use aluminum-safe, non-alkaline cleaners. |
| Copper & Brass | Fair / Questionable[1] | Discoloration, corrosion with prolonged exposure[1] | Minimize contact time, concentration, and temperature. |
| Bronze | Not Recommended[1] | Prone to corrosion[1] | Use alternative, less alkaline cleaners. |
| Carbon Steel | Good / Conditional[1] | Flash rusting if not dried properly[1] | Immediate and thorough drying after rinsing. |
| Stainless Steel (304, 316) | Good / Conditional[1] | Dulling, etching, white residue[1] | Thorough rinsing, avoid high temperatures and concentrations. |
| Monel | Excellent[1] | Generally resistant[1] | Standard cleaning protocols apply. |
Table 2: Influence of Cleaning Parameters on Metal Surface Integrity
| Parameter | Low Setting | Medium Setting | High Setting |
| TSP Concentration | < 1% w/v | 1-5% w/v | > 5% w/v |
| Temperature | Ambient (20-25°C) | Warm (40-60°C) | Hot (>60°C) |
| Exposure Time | < 5 minutes | 5-15 minutes | > 15 minutes |
| Risk of Darkening/Corrosion | Low | Moderate | High |
Experimental Protocols
Protocol 1: Standardized Cleaning of Metal Coupons for Surface Analysis
-
Preparation of Cleaning Solution: Prepare a 1% (w/v) TSP solution by dissolving 10g of this compound phosphate in 1 liter of deionized water. For more aggressive cleaning, concentrations can be increased, but should be noted.
-
Pre-Cleaning: Mechanically remove any loose debris from the metal coupon surface with a nylon brush.
-
Immersion: Fully immerse the metal coupons in the TSP solution. Maintain a constant temperature (e.g., 25°C or 50°C) for a predetermined duration (e.g., 5, 15, or 30 minutes).
-
Rinsing: Remove the coupons from the TSP solution and immediately rinse under running deionized water for 1 minute. Follow with three subsequent immersion rinses in separate beakers of fresh deionized water for 2 minutes each.
-
Drying: Immediately dry the coupons using a stream of dry, compressed nitrogen or by placing them in a drying oven at a temperature appropriate for the metal.
-
Analysis: Analyze the dried coupons for changes in surface morphology, color, and composition using techniques such as optical microscopy, scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS).
Protocol 2: Weight Loss Method for Corrosion Rate Determination
-
Initial Measurement: Clean and degrease metal coupons of known dimensions using a non-corrosive solvent (e.g., acetone). Dry them completely and record their initial weight (W₁) to a precision of 0.1 mg.
-
Immersion: Place each coupon in a separate beaker and fully immerse it in the prepared TSP solution of a specific concentration and temperature. Cover the beakers to prevent evaporation.
-
Exposure: Maintain the coupons in the solution for a set period (e.g., 24, 48, or 72 hours).
-
Post-Immersion Cleaning: Remove the coupons from the solution. Gently scrub with a soft brush to remove any loose corrosion products. Rinse thoroughly with deionized water, followed by acetone.
-
Final Measurement: Dry the coupons completely in a desiccator and record their final weight (W₂).
-
Calculation: Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate using the appropriate formula that accounts for the surface area of the coupon and the exposure time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. bobvila.com [bobvila.com]
- 5. calpaclab.com [calpaclab.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. prezi.com [prezi.com]
- 10. 3 CuSO4 + 2 Na3PO4 → 3 Na2SO4 + Cu3(PO4)2 - Balanced equation | Chemical Equations online! [chemequations.com]
Technical Support Center: Trisodium Phosphate (TSP) Solubility in Cold Water
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with trisodium phosphate (B84403) (TSP) and its solubility in cold water.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound phosphate in cold water.
FAQs
-
Q1: Why is my this compound phosphate not dissolving completely in cold water?
-
A1: this compound phosphate's solubility is highly dependent on temperature.[1] In cold water, the dissolution rate is significantly slower, and the overall solubility is lower compared to warm water.[2] Cold water molecules have less kinetic energy, which makes it more difficult for them to break down the crystalline structure of TSP.[2] This can result in undissolved particles remaining in your solution.[2]
-
-
Q2: My TSP has formed hard clumps. What is the cause, and how can I prevent this?
-
A2: Clumping or caking of TSP is due to its hygroscopic nature, meaning it readily absorbs moisture from the air.[3] When TSP absorbs moisture, the crystals can begin to dissolve and then recrystallize, forming solid aggregates.[3] To prevent this, always store this compound phosphate in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
-
Q3: After dissolving TSP and using the solution, a white residue remains upon drying. How can this be avoided?
-
Q4: Can I prepare a concentrated stock solution of TSP in warm water and then dilute it in cold water for my experiment?
-
A4: While this is a common practice, you must be cautious. If you create a saturated or near-saturated TSP solution in warm water, cooling it down or diluting it with cold water can cause the TSP to precipitate out of the solution, as its solubility decreases at lower temperatures.[1] This will result in a cloudy solution with a lower-than-expected concentration.[1]
-
-
Q5: Are there any additives that can improve the solubility of TSP in cold water?
Data Presentation
Table 1: Solubility of this compound Phosphate in Water at Various Temperatures
The following table summarizes the solubility of anhydrous and dodecahydrate forms of this compound phosphate in water at different temperatures.
| Temperature (°C) | Solubility of Anhydrous TSP ( g/100 mL) | Solubility of Dodecahydrate TSP ( g/100 mL) |
| 0 | 5.4[6] | 1.5 |
| 20 | 12[6] | 28.3[6][7] |
| 25 | 14.5[6] | 14.4[8] |
| 40 | 23.3[6] | - |
| 100 | 94.6[6] | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Phosphate Solution in Cold Water
This protocol provides a standardized method for preparing a TSP solution in cold water, optimizing for complete dissolution.
Materials:
-
This compound Phosphate (Anhydrous or Dodecahydrate)
-
Deionized or distilled water, pre-chilled to the desired cold temperature (e.g., 4°C)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Beaker
-
Spatula
-
Weighing balance
Methodology:
-
Calculate the required mass of TSP: Based on the desired concentration and final volume, calculate the mass of TSP needed. Be aware of the hydration state of your TSP (anhydrous vs. dodecahydrate) as their molar masses differ significantly.
-
Weigh the TSP: Accurately weigh the calculated amount of TSP using a weighing balance.
-
Initial wetting of TSP: Add a small amount of the pre-chilled water to the TSP powder in a beaker to create a paste. This helps to prevent clumping when the bulk of the solvent is added.
-
Dissolution: Place the beaker on a magnetic stirrer and add the remaining pre-chilled water while stirring continuously. Maintain a steady vortex to ensure good mixing.
-
Allow for sufficient dissolution time: Be patient, as dissolution in cold water is slow.[2] Allow the solution to stir for an extended period (e.g., 30-60 minutes).
-
Visual inspection: Visually inspect the solution for any undissolved particles. If the solution is not clear, continue stirring.
-
Transfer to volumetric flask: Once the TSP is fully dissolved, transfer the solution to a volumetric flask of the appropriate size.
-
Final volume adjustment: Rinse the beaker with a small amount of the cold water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Add cold water to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Improving Dissolution Rate through Particle Size Reduction (Micronization)
Micronization increases the surface area of a solid, which can lead to a faster dissolution rate.[9] This is a physical modification technique.
Concept:
By reducing the particle size of the TSP powder, the surface area-to-volume ratio is increased.[9] This larger surface area allows for more extensive contact with the solvent, which can enhance the dissolution rate.[9]
Methodology (Conceptual):
-
Particle Size Reduction: Employ a milling technique, such as a ball mill or a jet mill, to reduce the particle size of the solid TSP.[10][11] The target particle size would typically be in the micrometer range.
-
Characterization: After milling, it is crucial to characterize the particle size distribution using techniques like laser diffraction to ensure the desired size reduction has been achieved.
-
Dissolution: Follow the steps outlined in Protocol 1 for dissolving the micronized TSP in cold water. The dissolution time is expected to be shorter compared to the un-milled powder.
Note: While micronization can increase the rate of dissolution, it does not change the equilibrium solubility of the substance.[10]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete TSP dissolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Is this compound Phosphate or TSP effective in cold water? - Blog [ltw-ingredients.com]
- 3. benchchem.com [benchchem.com]
- 4. What Is this compound Phosphate (TSP)? [thespruce.com]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ijcrt.org [ijcrt.org]
Technical Support Center: Managing Trisodium Phosphate with Sensitive Proteins
Welcome to the technical support center for the use of trisodium phosphate (B84403) (TSP) with sensitive proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the high alkalinity of TSP and to offer troubleshooting strategies for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate and why is it used in protein applications?
A1: this compound phosphate (Na₃PO₄) is an inorganic salt that creates a strongly alkaline solution when dissolved in water, with a 1% solution having a pH of approximately 12.[1][2] This high pH is leveraged in several biochemical applications, including protein crystallization, cell lysis, and protein dephosphorylation.[1][2] In protein crystallization, TSP acts as a precipitating agent through a "salting-out" effect, where it competes with the protein for water molecules, reducing the protein's solubility and promoting crystallization.[1] Its alkalinity can also alter a protein's surface charge, which may facilitate the formation of crystal lattice contacts.[1]
Q2: What are the primary challenges when using this compound phosphate with sensitive proteins?
A2: The primary challenge is the high alkalinity of TSP solutions (pH ~12), which can be detrimental to sensitive proteins.[1][2] This high pH can lead to:
-
Protein Denaturation: The extreme alkaline environment can disrupt the delicate three-dimensional structure of proteins, leading to a loss of biological activity.[2]
-
Protein Precipitation: Changes in pH can affect a protein's surface charge, potentially leading to aggregation and precipitation, especially if the pH is near the protein's isoelectric point (pI).[3][4]
-
Enzyme Inhibition: Phosphate ions from TSP can act as competitive inhibitors for certain enzymes, such as alkaline phosphatase.[2]
-
Precipitation of Cofactors: If an enzyme requires divalent cations like Mg²⁺ or Ca²⁺ for its activity, the phosphate ions can precipitate these essential cofactors.[5]
Q3: How can I adjust the pH of a this compound phosphate solution?
A3: To lower the high pH of a TSP solution, you can carefully add a suitable acid, such as phosphoric acid or hydrochloric acid (HCl), while continuously monitoring the pH with a calibrated meter.[1][5] It is important to note that adding an acid like phosphoric acid will generate other phosphate species (disodium phosphate, monosodium phosphate) in the solution.[1] For more precise pH control, especially around physiological ranges, a common approach is to mix solutions of this compound phosphate with monosodium or disodium (B8443419) phosphate until the desired pH is achieved.[6]
Q4: Are there alternatives to this compound phosphate for sensitive proteins?
A4: Yes, several alternative buffer systems can be used depending on the desired pH range and the specific experimental requirements. Common alternatives include:
-
Tris (Tris(hydroxymethyl)aminomethane): Useful for a pH range of 7.0-9.0, but its pH is sensitive to temperature changes.[3]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often used in cell culture and enzyme assays due to its stability and low metal ion binding capacity.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Effective in the pH range of 6.5-7.9.[3]
Troubleshooting Guides
Issue 1: Protein Precipitation or Aggregation Upon Addition of TSP
Symptoms:
-
Visible cloudiness or formation of a pellet after adding TSP solution to the protein sample.
-
Loss of protein concentration in the supernatant after centrifugation.
Possible Causes & Solutions:
| Cause | Solution |
| High pH causing protein to approach its isoelectric point (pI) | Ensure the final pH of the protein-TSP mixture is at least one pH unit away from the protein's pI.[3] You may need to pre-adjust the pH of the TSP solution before adding it to your protein. |
| "Salting-out" effect is too strong | Lower the concentration of both the protein and the this compound phosphate.[1] Perform a titration experiment to find the optimal TSP concentration that promotes the desired effect (e.g., crystallization) without causing amorphous precipitation. |
| Low ionic strength in the final buffer | Maintain an appropriate ionic strength in the final buffer to keep the protein soluble.[3] Sometimes, the addition of a neutral salt like NaCl can help prevent aggregation.[7] |
Issue 2: Loss of Protein Activity After Treatment with TSP
Symptoms:
-
Reduced or complete loss of enzymatic activity in a functional assay.
-
Inability of the protein to bind to its substrate or interaction partners.
Possible Causes & Solutions:
| Cause | Solution |
| Protein denaturation due to high pH | Minimize the exposure time of the protein to the high pH environment.[2] If possible, perform the experiment at a lower temperature (e.g., 4°C) to slow down denaturation. Neutralize the pH of the sample immediately after the TSP treatment step using a suitable buffer or acid.[8] |
| Inhibition by phosphate ions | If your protein is known to be inhibited by phosphate, consider using an alternative buffer system like Tris or HEPES.[5] If TSP is essential for a preceding step, remove it before the functional assay using methods like dialysis or desalting columns.[3] |
| Chelation of essential metal cofactors | If your protein requires divalent cations, you can supplement the assay buffer with a surplus of the required metal ions to counteract the chelating effect of phosphate.[8] Alternatively, use a buffer that does not chelate metal ions, such as HEPES.[8] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 1 M this compound Phosphate Stock Solution
Materials:
-
This compound phosphate, dodecahydrate (Na₃PO₄·12H₂O)
-
Ultrapure water
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl) for pH adjustment
-
Calibrated pH meter
-
Sterile 0.22 µm filter
Procedure:
-
To prepare a 1 M stock solution, dissolve 380.12 g of this compound phosphate dodecahydrate in approximately 800 mL of ultrapure water.[1]
-
Gently heat and stir the solution until the salt is completely dissolved.[1]
-
Allow the solution to cool to room temperature.[1]
-
The initial pH of this solution will be highly alkaline (~12).[1]
-
If a lower pH is required, slowly add phosphoric acid or HCl dropwise while continuously stirring and monitoring the pH with a calibrated pH meter until the target pH is reached.[1]
-
Adjust the final volume to 1 L with ultrapure water.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter and store it in a sterile bottle at room temperature.[1]
Protocol 2: Buffer Exchange by Dialysis to Remove TSP
Materials:
-
Protein sample containing TSP
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (at least two to three times smaller than the molecular weight of your protein)[3]
-
Dialysis buffer (e.g., Tris-HCl or HEPES at the desired pH)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing and securely close both ends with clips.[3]
-
Immerse the sealed tubing in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume for efficient removal of TSP.[3]
-
Stir the buffer gently on a stir plate at 4°C.[3]
-
Dialyze for at least 2 hours.[3]
-
Change the dialysis buffer and continue to dialyze for another 2 hours. For complete removal, a third buffer change and overnight dialysis at 4°C are recommended.[3]
-
Carefully remove the tubing from the buffer and recover the protein sample.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound Phosphate
| Property | Value | Significance in Protein Applications |
| Molecular Formula | Na₃PO₄ | Provides phosphate and sodium ions that interact with proteins.[1] |
| pH of 1% solution | ~12 | The high alkalinity is a critical factor influencing protein stability and solubility.[1] |
| Solubility in water (20°C) | 12.1 g/100 mL | High solubility allows for the preparation of concentrated stock solutions.[1] |
Table 2: Common Alternative Buffers
| Buffer | Useful pH Range | Key Considerations |
| Tris | 7.0 - 9.0 | pH is sensitive to temperature changes.[3] |
| HEPES | 6.8 - 8.2 | Good for maintaining pH in cell culture and enzyme assays. |
| MOPS | 6.5 - 7.9 | Effective for various biochemical applications.[3] |
| Phosphate | 6.0 - 8.0 | Can inhibit some enzymes and precipitate divalent cations.[5] |
Visualizations
Caption: Troubleshooting workflow for managing TSP with sensitive proteins.
Caption: Workflow for preparing and adjusting the pH of a TSP solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agrisera.com [agrisera.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
how to adjust the pH of a trisodium phosphate buffer accurately
This guide provides detailed instructions and troubleshooting advice for accurately adjusting the pH of a phosphate (B84403) buffer, with a specific focus on starting with trisodium phosphate (Na₃PO₄).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to adjust the pH of my phosphate buffer around pH 7.2 or 12.3?
A1: Phosphate buffers exhibit strong resistance to pH change near their pKa values (pKa₁, pKa₂, pKa₃).[1] This is due to the maximal buffering capacity at these points, where the concentrations of the conjugate acid-base pair are nearly equal. Consequently, a larger volume of acid or base is required to achieve a significant pH shift in these regions.
Q2: I started with a this compound Phosphate (Na₃PO₄) solution. Why is the initial pH so high?
A2: this compound phosphate is the fully deprotonated form of phosphoric acid, making it a strong base in solution. A 0.1 M solution of Na₃PO₄ will have a highly alkaline initial pH, typically above 12.[1] To reach a lower target pH, you will need to add a significant amount of a strong acid, such as hydrochloric acid (HCl).
Q3: Does the temperature at which I prepare the buffer matter?
A3: Yes, temperature affects the pKa values of the phosphate buffer system. For the highest accuracy, you should prepare and adjust the pH of your buffer at the same temperature at which you will use it in your experiment.
Q4: I overshot my target pH while adding acid. What should I do?
A4: While you can titrate back with a strong base (like NaOH), this is not recommended for applications where ionic strength is critical. Adding both acid and base increases the total salt concentration, which alters the ionic strength of the final buffer.[2] It is best to prepare a fresh batch of the buffer, adding the titrant more slowly as you approach the target pH.
Q5: Can I use a different acid besides HCl to adjust the pH?
A5: While other strong acids can be used, it is important to consider whether the anion (e.g., SO₄²⁻ from H₂SO₄) will interfere with your downstream applications. HCl is commonly used because the chloride ion (Cl⁻) is generally well-tolerated in many biological and chemical systems.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| pH reading is unstable or drifting. | 1. The pH meter is not properly calibrated. 2. The solution is not adequately mixed. 3. The pH electrode is faulty or dirty. | 1. Calibrate the pH meter using fresh, standard buffer solutions. 2. Ensure continuous, gentle stirring of the buffer solution during pH measurement and adjustment. 3. Clean and inspect the pH electrode according to the manufacturer's instructions. |
| A large amount of acid is needed for a small pH change. | You are adjusting the pH near one of the pKa values of the phosphate buffer system (approx. 2.15, 7.20, or 12.35), where buffering capacity is highest.[3] | This is expected behavior. Continue to add the acid slowly and steadily. Using a more concentrated acid (e.g., 1 M or 5 M HCl) can help to avoid excessive volume changes.[1][4] |
| The pH changes very rapidly and overshoots the target. | You are in a region far from a pKa value, where the buffering capacity is low. This is common when titrating from a high pH (like a Na₃PO₄ solution) and approaching the pKa₂ region around 7.2. | Add the acid dropwise and allow the pH reading to stabilize after each addition, especially as you get closer to your target pH.[4] |
| Precipitate forms in the buffer. | Phosphate can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) that may be present in your water or other reagents. | Use high-purity, deionized water for buffer preparation. If your experiment requires divalent cations, consider preparing the phosphate buffer and the cation solutions separately and mixing them immediately before use. |
Data Presentation
The phosphate buffer system is based on the three ionizable protons of phosphoric acid (H₃PO₄). The effectiveness of the buffer is determined by its pKa values.
| Equilibrium | pKa Value | Optimal Buffering Range (pH) |
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | ~2.15 | 1.15 - 3.15 |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | ~7.20 | 6.20 - 8.20 |
| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | ~12.35 | 11.35 - 13.35 |
Note: pKa values can vary slightly with temperature and ionic strength.
Experimental Protocols
Protocol: Adjusting the pH of a this compound Phosphate Buffer
This protocol describes how to prepare a 0.1 M phosphate buffer of a specific pH starting from a 0.1 M solution of this compound phosphate (Na₃PO₄).
Materials:
-
This compound phosphate (Na₃PO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
High-purity, deionized water
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Volumetric flask (1 L)
-
Beaker (1 L or larger)
-
Graduated cylinder
Procedure:
-
Prepare a 0.1 M this compound Phosphate Solution:
-
Weigh 16.39 g of anhydrous this compound phosphate (Na₃PO₄).
-
Add the Na₃PO₄ to a beaker containing approximately 800 mL of deionized water.
-
Place a magnetic stir bar in the beaker and stir on a stir plate until the solid is completely dissolved.
-
-
Initial pH Measurement:
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the stirred Na₃PO₄ solution.
-
Record the initial pH. It will be highly alkaline (typically >12).
-
-
pH Adjustment:
-
Slowly add 1 M HCl to the stirring solution. Monitor the pH continuously.
-
The pH will decrease as the HCl is added, converting PO₄³⁻ to HPO₄²⁻ and then to H₂PO₄⁻.
-
Be aware of the buffering regions. The pH will change slowly as you approach pH 12.35 and 7.20, and more rapidly between these regions.
-
Add the HCl dropwise when you are within 1-2 pH units of your target pH to avoid overshooting.
-
-
Final Volume Adjustment:
-
Once the target pH is reached and the reading is stable, stop adding HCl.
-
Carefully transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse water to the volumetric flask.
-
Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Final pH Verification:
-
Pour a small amount of the final buffer into a clean beaker and verify the pH.
-
Store the buffer in a clearly labeled, sealed container at 4°C unless otherwise specified for your application.
-
Visualizations
Logical Workflow for pH Adjustment
Caption: Workflow for adjusting this compound Phosphate buffer pH.
Titration of this compound Phosphate with Strong Acid
Caption: Titration curve for PO₄³⁻ with a strong acid.
References
degradation of trisodium citrate solutions and proper storage
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the degradation of trisodium citrate (B86180) solutions and best practices for their proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound citrate solutions?
A1: The stability of this compound citrate solutions can be influenced by several factors, including exposure to light, heat, extreme pH levels (both acidic and alkaline), and the presence of oxidizing agents.[1][2] Oxidizing conditions, in particular, have been shown to cause the most significant degradation.[3][4]
Q2: What is the expected shelf-life of a this compound citrate solution?
A2: When stored correctly, this compound citrate solutions are chemically stable. For instance, solutions of 4.0% and 46.7% this compound citrate stored at room temperature (21°C) in PVC syringes and protected from light have shown no significant degradation (less than 10% decrease in concentration) for at least 28 days.[1][5][6][7][8] Commercially available this compound citrate solutions stored in glass bottles at ambient temperatures can remain stable for up to three years.
Q3: What are the optimal storage conditions for this compound citrate solutions?
A3: To ensure maximum stability, this compound citrate solutions should be stored in a cool, dry place within their original or tightly sealed containers.[5] The recommended storage temperature is typically between 15°C and 30°C (59°F to 86°F).[6] It is also crucial to protect solutions from freezing and excessive heat.[6] For long-term storage, sterile filtration using a 0.2 µm filter is advisable to prevent microbial growth.[9]
Q4: Can I autoclave a this compound citrate solution?
A4: While this compound citrate itself is heat stable, autoclaving solutions can potentially accelerate degradation, especially if other contributing factors like improper pH are present. This compound citrate begins to lose water of hydration at temperatures above 150°C and subsequently decomposes.[4] Given that autoclaving involves high temperatures, it is crucial to ensure the solution's pH is within the stable range and that the container is appropriate.
Q5: Are there any known incompatibilities with this compound citrate solutions?
A5: Yes, this compound citrate solutions can be incompatible with certain substances. For example, mixing with some iodinated contrast media can lead to precipitation.[10] It is also incompatible with strong bases, reducing agents, and oxidizing agents.[4] When preparing mixtures, it is essential to verify compatibility to avoid precipitation or degradation.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness in the solution.
-
Possible Cause 1: Incompatibility. You may have mixed the this compound citrate solution with an incompatible substance. For example, some contrast media can cause precipitation.[10]
-
Solution: Review all components mixed with the this compound citrate solution for known incompatibilities. If an incompatibility is identified, prepare the solutions separately and ensure thorough flushing of any shared lines with a neutral solution like saline.
-
-
Possible Cause 2: Extreme pH. Under highly alkaline conditions (e.g., pH 12) and elevated temperatures, a milky white, gelatinous precipitate can form.[6]
-
Solution: Measure the pH of your solution. If it is highly alkaline, it should be discarded. When preparing new solutions, ensure the final pH is within the stable range (typically 7.5 to 9.0 for a 5% solution).
-
-
Possible Cause 3: Microbial Growth. Improper storage or handling can lead to microbial contamination, resulting in cloudiness.
-
Solution: Discard the contaminated solution. For future preparations, use sterile techniques, and consider sterile filtration for long-term storage.[9]
-
Issue 2: Unexpected or inconsistent experimental results.
-
Possible Cause 1: Degradation of the solution. The this compound citrate concentration may have decreased due to degradation from exposure to light, heat, or oxidizing agents.[1][3][4]
-
Solution: Prepare a fresh solution of this compound citrate, ensuring it is protected from light and stored at the recommended temperature. If oxidizing agents are suspected in your experimental setup, their removal or neutralization should be considered.
-
-
Possible Cause 2: Incorrect buffer preparation. Inaccurate measurements or improper pH adjustment during buffer preparation can lead to variability.
-
Solution: Verify the calibration of your measurement equipment (balances, pH meter). Use high-purity reagents and water. When preparing the buffer, carefully monitor and adjust the pH to the desired value.
-
Data Presentation
Table 1: Stability of this compound Citrate Solutions under Different Storage Conditions
| Concentration | Storage Container | Temperature | Light Conditions | Duration | Remaining Concentration | Reference |
| 4.0% | PVC Syringes | Room Temperature (21°C) | Protected from light | 28 days | ≥ 90.0% | [1][8] |
| 46.7% | PVC Syringes | Room Temperature (21°C) | Protected from light | 28 days | ≥ 96.8% | [1][8] |
| 35 mM | Polypropylene Syringes | Room Temperature | Protected from light | 28 days | ~100% | [11] |
| 90 mM | Polypropylene Syringes | Room Temperature | Protected from light | 28 days | ~100% | [11] |
| 35 mM | Polypropylene Syringes | 4°C | Protected from light | 28 days | 99.6% | [11] |
| 90 mM | Polypropylene Syringes | 4°C | Protected from light | 28 days | 102.4% | [11] |
Table 2: Effects of Forced Degradation Conditions on this compound Citrate Solutions
| Stress Condition | Temperature | Duration | Observation | Remaining Citrate | Reference |
| Acidic (pH ~1) | 100°C (reflux) | 24 hours | Appearance of additional peaks in HPLC | Degradation observed | [3][6] |
| Alkaline (pH ~12) | 100°C (reflux) | 24 hours | Milky white, gelatinous precipitate | Degradation observed | [3][6] |
| Oxidizing (30% H₂O₂) | 100°C (reflux) | 24 hours | Appearance of additional peaks in HPLC | Most significant degradation | [3][6] |
| Oxidizing (H₂O₂) | 50°C | 24 hours | Formation of two new peaks in HPLC | 89.7% | [11] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Citrate
This protocol is based on methodologies described in the literature for assessing the stability of this compound citrate solutions.[6][11]
1. Objective: To quantify the concentration of this compound citrate and detect the presence of degradation products in a solution.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
This compound citrate reference standard
-
Distilled, deionized water
-
Mobile phase (e.g., a buffered aqueous solution, pH adjusted)
-
Samples of this compound citrate solution to be tested
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: To be determined based on the specific C18 column and system, but typically an aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 215 nm
-
Injection Volume: 100 µL
4. Standard Preparation:
-
Prepare a stock solution of the this compound citrate reference standard in distilled, deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.005 mg/mL to 0.200 mg/mL.
5. Sample Preparation:
-
Dilute the this compound citrate solution samples with distilled, deionized water to a final concentration within the calibration range (e.g., 0.100 mg/mL).
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
6. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Degradation: Adjust the pH of a this compound citrate solution to ~1 with hydrochloric acid and heat under reflux at 100°C for 24 hours.
-
Alkaline Degradation: Adjust the pH of a this compound citrate solution to ~12 with sodium hydroxide (B78521) and heat under reflux at 100°C for 24 hours.
-
Oxidative Degradation: Mix the this compound citrate solution with 30% hydrogen peroxide and heat under reflux at 100°C for 24 hours.
-
After degradation, neutralize the samples, dilute to the target concentration, and analyze by HPLC.
7. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Analyze the chromatograms for the retention time and peak area of this compound citrate and any additional peaks, which would indicate degradation products.
8. Data Interpretation:
-
Quantify the this compound citrate concentration in the samples using the standard curve.
-
A stable solution should show no significant decrease in concentration and no appearance of new peaks over time.
Visualizations
Caption: Factors leading to the degradation of this compound citrate solutions.
Caption: Troubleshooting workflow for this compound citrate solution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. This compound CITRATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound Citrate 4.0% and 46.7% in Polyvinyl Chloride Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM this compound citrate solutions stored in plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound citrate - Wikipedia [en.wikipedia.org]
- 9. himedialabs.com [himedialabs.com]
- 10. Incompatibility of contrast medium and this compound citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM this compound citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phosphate Interference in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome interference caused by phosphate (B84403) ions in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: How can phosphate ions interfere with my enzymatic assay?
Phosphate ions can interfere with enzymatic assays through several mechanisms:
-
Competitive Inhibition: Phosphate can act as a competitive inhibitor for enzymes that bind phosphorylated substrates, such as phosphatases, kinases, and ATPases.[1][2][3] It competes with the substrate for binding to the active site, leading to a decrease in enzyme activity.[1][3]
-
Chelation of Metal Cofactors: Many enzymes require divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for their activity. Phosphate can chelate these essential metal ions, reducing their availability to the enzyme and thereby decreasing its activity.[4][5]
-
Alteration of pH: The addition of a sample containing a high concentration of phosphate buffer can alter the pH of the reaction mixture, moving it away from the optimal pH for the enzyme and affecting its activity.[5]
-
High Background in Phosphate Detection Assays: In assays that measure the release of inorganic phosphate (e.g., Malachite Green assay), the presence of contaminating phosphate in the sample or reagents will lead to a high background signal, masking the true enzyme activity.[5][6]
Q2: My enzyme activity is lower than expected. Could phosphate be the culprit?
Yes, unexpectedly low enzyme activity is a common indicator of phosphate interference, especially for phosphate-metabolizing enzymes or those requiring metal cofactors.[4][5] To investigate this, consider the following troubleshooting steps:
-
Review your buffers and reagents: Check if any of your buffers or sample preparation reagents contain phosphate. Phosphate-buffered saline (PBS) is a common source of interference.[7][8]
-
Test for phosphate contamination: Use a commercial phosphate assay kit to determine if your sample or reagents contain significant levels of free phosphate.[9][10][11]
-
Perform a buffer exchange: Replace the phosphate-containing buffer with an alternative buffer system (see Q3) and repeat the assay.[5]
-
Supplement with metal ions: If you suspect metal chelation, you can try adding a surplus of the required metal cofactor to the assay buffer.[4][5] However, be cautious as excessively high concentrations of metal ions can also be inhibitory.[4]
Q3: What are some suitable alternative buffers to phosphate buffer?
Several alternative buffers can be used to avoid phosphate interference. The optimal choice depends on the specific enzyme and the required pH range of the assay.[7][12][13]
| Buffer | Useful pH Range | Key Considerations |
| Tris | 7.0 - 9.0 | Widely used, but can interfere with assays involving metal ions due to its metal-chelating properties.[7][13] |
| HEPES | 6.8 - 8.2 | A "Good's" buffer, known for its high buffering capacity and stability with temperature changes.[7][13] Often a good starting point. |
| MOPS | 6.5 - 7.9 | Another "Good's" buffer, suitable for assays around neutral pH.[7][13] |
| Borax | 8.0 - 9.2 | A valuable alternative for assays requiring alkaline conditions where phosphate buffers are less effective.[12] |
| Citrate | 3.0 - 6.2 | Suitable for enzymes that function in acidic environments.[7] |
| Acetate | 3.6 - 5.6 | Another option for assays requiring acidic conditions.[7] |
Q4: How can I remove phosphate from my sample before running the assay?
Several methods can be employed to remove contaminating phosphate from your sample:
-
Precipitation with Trichloroacetic Acid (TCA): This method is effective for precipitating proteins while leaving phosphate in the supernatant, which can then be discarded.[5][14][15] The protein pellet is then resuspended in a phosphate-free buffer.
-
Dialysis or Buffer Exchange: These techniques are useful for removing small molecules like phosphate from protein samples by exchanging the sample buffer with a phosphate-free alternative.[5]
-
Gel Filtration (Desalting Columns): Size exclusion chromatography can efficiently separate proteins from smaller molecules like phosphate ions.[5]
-
Commercial Phosphate Removal Kits: Several commercially available kits utilize phosphate-binding proteins or other matrices to specifically remove phosphate from biological samples.[9][16]
Troubleshooting Guides
Guide 1: Unexpectedly High Background in a Phosphate Detection Assay
This guide provides a systematic approach to troubleshooting high background signals in assays that quantify inorganic phosphate.
Symptoms:
-
High absorbance or fluorescence readings in the "no enzyme" or "no substrate" controls.
-
The signal from the positive control is masked by the high background.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Phosphate contamination in reagents | 1. Test all individual reagents (buffer, water, substrate solution) for phosphate contamination using your assay. 2. Prepare fresh reagents using high-purity, phosphate-free water.[4] 3. If using glassware, ensure it is thoroughly rinsed to remove any residual phosphate-containing detergents.[4] |
| Phosphate contamination in the sample | 1. Dilute the sample to reduce the phosphate concentration to a non-interfering level, if the analyte concentration allows.[5] 2. If dilution is not feasible, remove phosphate from the sample using one of the methods described in Q4 . |
| Non-enzymatic hydrolysis of the substrate | 1. Ensure the assay is performed at the optimal pH and temperature to minimize spontaneous substrate breakdown. 2. Some assay reagents, like those for malachite green assays, can be acidic and cause substrate hydrolysis.[6] Follow the kit manufacturer's instructions carefully. |
Guide 2: Reduced Enzyme Activity
This guide helps to diagnose and resolve issues of lower-than-expected enzyme activity that may be caused by phosphate interference.
Symptoms:
-
Significantly lower signal (absorbance, fluorescence) in your experimental samples compared to the positive control or expected values.
-
Non-linear reaction progress curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Competitive inhibition by phosphate | 1. Check all buffers and sample preparation steps for sources of phosphate. 2. Switch to a non-phosphate buffer system (see Q3 ).[12][17] 3. If phosphate is inherent to the sample, consider a phosphate removal step (see Q4 ). |
| Chelation of essential metal cofactors | 1. Verify if your enzyme requires a metal cofactor. 2. If so, and you suspect phosphate chelation, try supplementing the reaction with additional metal cofactors.[4][5] Be mindful of potential inhibition by excess metal ions.[4] |
| Sub-optimal pH | 1. Measure the final pH of your complete reaction mixture. 2. If the pH has shifted due to the sample's phosphate buffer, adjust the pH of your sample or use a more concentrated assay buffer to resist the pH change.[5] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation for Phosphate Removal
This protocol describes how to remove phosphate from protein samples by TCA precipitation.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Phosphate-free resuspension buffer (e.g., Tris or HEPES buffer at the desired pH)
-
Microcentrifuge
-
Ice
Procedure:
-
Place your protein sample in a microcentrifuge tube on ice.
-
Add an equal volume of ice-cold TCA solution to your sample to achieve a final concentration that effectively precipitates your protein (typically 10-20%).
-
Vortex briefly and incubate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the phosphate ions.
-
Gently wash the protein pellet with a small volume of cold acetone (B3395972) or ethanol (B145695) to remove residual TCA, and centrifuge again.
-
Air-dry the pellet briefly to remove the organic solvent. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable volume of your chosen phosphate-free assay buffer.
Protocol 2: Buffer Exchange using a Desalting Column
This protocol outlines the steps for removing phosphate and exchanging the buffer of a protein sample using a pre-packed desalting column.
Materials:
-
Pre-packed desalting column (e.g., PD-10, G-25)
-
Phosphate-free buffer (e.g., Tris or HEPES)
-
Centrifuge (for spin columns) or collection tubes (for gravity-flow columns)
Procedure:
-
Equilibrate the desalting column by washing it with 3-5 column volumes of the desired phosphate-free buffer. Follow the manufacturer's instructions for equilibration.
-
Apply your sample to the top of the column bed. Do not exceed the sample volume recommended by the manufacturer.
-
For gravity-flow columns: Allow the sample to enter the column bed completely. Add the phosphate-free buffer and begin collecting fractions. Your protein will elute in the void volume, while the smaller phosphate ions will be retained and elute later.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein in the new phosphate-free buffer.
-
Determine the protein concentration of the collected fractions to identify the peak containing your protein.
Visualizations
Caption: Mechanism of competitive inhibition by phosphate ions.
Caption: Workflow for selecting an appropriate assay buffer.
Caption: Troubleshooting flowchart for phosphate interference.
References
- 1. bioinorganic chemistry - How does inorganic phosphate inhibit alkaline phosphatase? - Biology Stack Exchange [biology.stackexchange.com]
- 2. Inhibition of phosphate-metabolizing enzymes by oxovanadium(V) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. interchim.fr [interchim.fr]
- 9. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphate removal and recovery using immobilized phosphate binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trisodium Phosphate and Trisodium Citrate as Buffering Agents
In the realm of scientific research and pharmaceutical development, the selection of an appropriate buffering agent is paramount to maintaining stable experimental conditions and ensuring the efficacy and stability of formulations. Trisodium phosphate (B84403) and this compound citrate (B86180) are two commonly employed buffers, each possessing distinct physicochemical properties that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in making an informed choice.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the properties of each buffering agent is the first step in selecting the appropriate one for a given application. The table below summarizes the key physicochemical characteristics of this compound phosphate and this compound citrate.
| Property | This compound Phosphate | This compound Citrate |
| Molecular Formula | Na₃PO₄[1] | Na₃C₆H₅O₇[2] |
| Molecular Weight | 163.94 g/mol (anhydrous)[3][4] | 258.06 g/mol (anhydrous), 294.10 g/mol (dihydrate)[2] |
| pKa Values (at 25°C) | pKa1: 2.2, pKa2: 7.2, pKa3: 12.4[5] | pKa1: 3.1, pKa2: 4.8, pKa3: 6.4[6] |
| pH of 1% Solution | ~12[4][7] | 7.5 - 9.0[2] |
| Solubility in Water | Highly soluble[1][4] | Highly soluble[8] |
Buffering Mechanism and Effective Range
The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base.[9][10] This capacity is dictated by the pKa values of the buffering agent.
This compound Phosphate: As a salt of a weak acid (phosphoric acid) and a strong base, this compound phosphate creates a strongly alkaline solution.[11] Phosphoric acid is a triprotic acid, meaning it has three protons that can be donated, resulting in three pKa values. The relevant equilibrium for this compound phosphate as a buffer is primarily around its third pKa value. The buffering mechanism involves the equilibrium between the dihydrogen phosphate (H₂PO₄⁻), monohydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻) ions. Due to its pKa values, phosphate buffers are effective over a wide pH range, particularly near pH 2.15, 7.21, and 12.32.[12] this compound phosphate itself is most effective in the high alkaline range (pH > 11).[11]
This compound Citrate: this compound citrate is the salt of a weak polyprotic acid (citric acid) and a strong base.[11] Citric acid has three pKa values, making citrate buffers effective over a pH range of approximately 3.0 to 6.2.[13][14][15] The buffering action arises from the equilibrium between citric acid and its corresponding conjugate bases (citrate ions). It is particularly useful for applications requiring buffering in the near-neutral to mildly alkaline range (pH ~7-9).[11]
Buffering equilibria of phosphate and citrate systems.
Experimental Comparison of Buffer Capacity
To empirically determine and compare the buffering capacity of this compound phosphate and this compound citrate, a titration-based experiment can be performed.
Experimental Protocol: Determination of Buffer Capacity via Titration
This protocol outlines a general method for determining and comparing the buffering capacity of the two salts by titration with a strong acid.[11]
-
Solution Preparation:
-
Prepare 0.1 M aqueous solutions of both this compound phosphate and this compound citrate.
-
Prepare a standardized 0.1 M hydrochloric acid (HCl) solution as the titrant.[11]
-
-
Titration Setup:
-
Titration Procedure:
-
Record the initial pH of the buffer solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until a significant drop in pH is observed, indicating that the buffer capacity has been exceeded.
-
Repeat the procedure for the other buffer solution.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of HCl added for each buffer.
-
The buffer capacity is highest in the flattest region of the titration curve, which is near the pKa of the buffer.
-
Buffer capacity (β) can be calculated as the amount of strong acid or base needed to change the pH of one liter of the buffer solution by one unit.
-
References
- 1. This compound Phosphate Buffer Manufacturer, this compound Phosphate Supplier and Exporter from India [krishnachemical.net]
- 2. This compound citrate - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. This compound phosphate - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. This compound PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. This compound citrate dihydrate | 6132-04-3 [chemicalbook.com]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. promega.com [promega.com]
- 14. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 15. Buffer Reference Center [sigmaaldrich.com]
A Comparative Guide: Trisodium Citrate vs. Heparin as an Anticoagulant in Dialysis Lines
For Researchers, Scientists, and Drug Development Professionals
Central venous catheters are a critical component in the delivery of hemodialysis, yet their use is frequently complicated by thrombosis and infection. The choice of an appropriate anticoagulant locking solution is paramount in maintaining catheter patency and minimizing associated risks. This guide provides an objective comparison of two commonly used anticoagulants, trisodium citrate (B86180) and heparin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Performance Data: A Quantitative Comparison
The following tables summarize key performance indicators from comparative studies of this compound citrate and heparin as catheter locking solutions.
| Catheter Patency and Malfunction | This compound Citrate | Heparin | p-value | Reference |
| Catheter Exchange Rate (per 1000 CVC days) | 1.65 | 2.98 | 0.01 | [1] |
| Thrombolytic Agent Use (TPA) (per 1000 CVC days) | 3.3 | 5.49 | 0.002 | [1] |
| Catheter Removal for any Complication | 28% | 46% | 0.005 | [2] |
| Catheter Thrombosis Events | No significant difference | No significant difference | 0.75 | [2] |
| Event-Free Survival of Catheter (days, median) | 7 | 5 | 0.51 | [3][4] |
| Bleeding and Infectious Complications | This compound Citrate | Heparin | p-value | Reference |
| Major Bleeding Episodes | Significantly lower | Higher | 0.010 | [2] |
| Catheter-Related Bacteremia (CRB) (per 1000 catheter-days) | 1.1 | 4.1 | <0.001 | [2] |
| Catheter-Related Bacteremia (CRB) Incidence | 5.7% | 22.9% | 0.04 | [5][6] |
| Bacteremia-Free Time (weeks, mean) | 10.97 | 9.43 | 0.032 | [5][6] |
| Deaths from CRB | 0 | 5 | 0.028 | [2] |
| Inflammatory Markers and Dialysis Adequacy | This compound Citrate (after 3 months) | Heparin (after 3 months) | p-value | Reference |
| High-Sensitivity C-Reactive Protein (hsCRP) | Significantly lower | Higher | 0.030 | [5][7] |
| White Blood Cells (WBCs) | Significantly lower | Higher | 0.036 | [5][7] |
| Urea Reduction Ratio (URR) | Higher | Lower | 0.005 | [5][7] |
Signaling Pathways and Mechanisms of Action
The anticoagulant properties of this compound citrate and heparin are achieved through distinct biological pathways.
This compound Citrate's Anticoagulant Mechanism
This compound citrate exerts its anticoagulant effect by chelating ionized calcium in the blood.[1] Calcium is a critical cofactor in multiple steps of the coagulation cascade. By binding to calcium, citrate prevents the activation of several clotting factors, thereby inhibiting the formation of a fibrin (B1330869) clot.
Caption: Anticoagulant mechanism of this compound citrate via calcium chelation.
Heparin's Anticoagulant Mechanism
Heparin functions by binding to and activating antithrombin III (AT-III), a natural anticoagulant. This complex then inactivates several key clotting factors, most notably thrombin (Factor IIa) and Factor Xa, thus preventing the formation of fibrin.
Caption: Anticoagulant mechanism of heparin via antithrombin III activation.
Experimental Protocols
The following provides a generalized experimental workflow for a prospective, randomized controlled trial comparing this compound citrate and heparin as catheter locking solutions, based on methodologies reported in the literature.[1][2][3]
Experimental Workflow: Clinical Trial
Caption: Generalized workflow for a clinical trial comparing anticoagulants.
Detailed Methodologies:
-
Study Design: A prospective, randomized, double-blind controlled trial is the gold standard.[2][3]
-
Patient Population: Patients requiring hemodialysis via a central venous catheter.[1][2][3]
-
Inclusion Criteria: Typically include adult patients with end-stage renal disease requiring a new dialysis catheter.
-
Exclusion Criteria: Often include patients with a known allergy to heparin or citrate, active bleeding, or severe coagulopathy.
-
Randomization: Patients are randomly assigned to receive either this compound citrate or heparin as their catheter locking solution.
-
Intervention:
-
This compound Citrate Group: Catheter lumens are filled with a specified concentration of this compound citrate solution (e.g., 4% or 30%) after each dialysis session.[1][2]
-
Heparin Group: Catheter lumens are filled with a standard heparin solution (e.g., 5000 U/mL) after each dialysis session.[1][2]
-
-
Data Collection:
-
Baseline: Demographic and clinical data are collected at the time of enrollment.
-
Follow-up: Patients are monitored for the duration of catheter use. Data on catheter function (blood flow rates), incidence of catheter-related infections, bleeding events, and use of thrombolytic agents are recorded.
-
Laboratory Monitoring: Blood samples may be collected at baseline and at specified intervals to measure inflammatory markers (e.g., hsCRP, WBC) and coagulation parameters.[5][7]
-
-
Outcome Measures:
-
Primary Endpoint: Often defined as catheter patency, measured by the rate of catheter-related thrombosis or the need for thrombolytic intervention.[1]
-
Secondary Endpoints: Typically include the incidence of catheter-related bloodstream infections, bleeding complications, and inflammatory responses.[2][5]
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the two groups.
Conclusion
The available evidence suggests that this compound citrate is a viable and, in some aspects, superior alternative to heparin as an anticoagulant locking solution for hemodialysis catheters. This compound citrate has been shown to be more effective in reducing catheter-related bacteremia and major bleeding episodes.[2] Furthermore, some studies indicate that this compound citrate may be associated with a lower inflammatory response.[5][7] While some studies show no significant difference in maintaining catheter patency, others have reported lower rates of catheter exchange and thrombolytic use with citrate.[1][2][3] The choice between this compound citrate and heparin should be made based on a careful consideration of the individual patient's risk factors for infection, bleeding, and thrombosis, as well as institutional protocols and cost-effectiveness. Further research is warranted to determine the optimal concentration of this compound citrate and its long-term effects.
References
- 1. This compound citrate 4% versus heparin as a catheter lock for non-tunneled hemodialysis catheters in critically ill patients: a multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. jmatonline.com [jmatonline.com]
- 4. Comparative In Vitro Efficacies of Various Catheter Lock Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound citrate 4% versus heparin as a catheter lock for non-tunneled hemodialysis catheters in critically ill patients: a multicenter, randomized clinical trial | SRLF [srlf.org]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. isrctn.com [isrctn.com]
Trisodium Phosphate: A Comparative Guide to its Antimicrobial Efficacy in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of trisodium phosphate (B84403) (TSP) against other common food industry alternatives, supported by experimental data. The information is intended to assist researchers and professionals in evaluating and validating antimicrobial interventions.
Comparative Efficacy of Antimicrobial Treatments
This compound phosphate is a well-documented antimicrobial agent, particularly effective in poultry and red meat processing. Its primary mode of action is attributed to its high alkalinity, which disrupts the bacterial cell membrane.[1][2][3] The following tables summarize quantitative data on the reduction of key foodborne pathogens by TSP and other antimicrobial agents.
Table 1: Antimicrobial Efficacy of this compound Phosphate (TSP) on Poultry and Meat Surfaces
| Pathogen | TSP Concentration (%) | Treatment Conditions | Log Reduction (CFU/g or cm²) | Food Product |
| Campylobacter | 8-12% | - | ~1.2–6.4 | Duck and Chicken Meat |
| Salmonella | 8-12% | - | ~0.4–6.6 | Duck and Chicken Meat |
| Salmonella Typhimurium | 8-12% | 55°C | 0.8–1.2 | Beef |
| Listeria monocytogenes | 8-12% | 55°C | 0.8–1.2 | Beef |
| E. coli O157:H7 | 8-12% | 55°C | 0.8–1.2 | Beef |
| Gram-positive bacteria¹ | 12% | 15 min dip | 0.87 | Chicken Legs |
| Gram-negative bacteria² | 12% | 15 min dip | 1.28 | Chicken Legs |
| Aerobic Plate Count | 10% | 10 min dip | 0.48 (initial) | Chicken Breasts |
| Enterobacteriaceae | 10% | 10 min dip | 0.91 (initial) | Chicken Breasts |
¹ Gram-positive bacteria included Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[4] ² Gram-negative bacteria included Salmonella Enteritidis, Escherichia coli, and Yersinia enterocolitica.[4]
Table 2: Comparison of TSP with Other Antimicrobial Agents on Chicken Legs
| Antimicrobial Agent | Concentration | Average Log Reduction (CFU/g) - Gram-positive bacteria | Average Log Reduction (CFU/g) - Gram-negative bacteria |
| This compound Phosphate (TSP) | 12% | 0.87 | 1.28 |
| Acidified Sodium Chlorite (ASC) | 1,200 ppm | 0.86 | 2.03 |
| Citric Acid (CA) | 2% | 1.39 | 1.23 |
| Peroxyacids (PA) | 220 ppm | 0.74 | 0.78 |
Data from a study involving a 15-minute dipping treatment of chicken legs.[5]
Experimental Protocols
The following are generalized experimental protocols for evaluating the antimicrobial efficacy of TSP on meat surfaces, based on methodologies reported in scientific literature.[2]
Preparation of Bacterial Inoculum
-
Culture Revival: A stock culture of the target bacterium (e.g., Salmonella Typhimurium, E. coli O157:H7, Listeria monocytogenes) is revived by transferring a loopful to a non-selective broth and incubating at the optimal temperature (e.g., 37°C) for 18-24 hours.[2]
-
Inoculum Preparation: A fresh tube of broth is inoculated with a single colony from an agar (B569324) plate and incubated to achieve a stationary phase culture.[2]
-
Cell Concentration Adjustment: Bacterial cells are harvested by centrifugation, washed with a sterile buffer, and resuspended. The cell concentration is adjusted to the desired level (e.g., 10⁸ CFU/mL).[2]
Antimicrobial Treatment Application
-
Immersion Treatment: The antimicrobial solution (e.g., 8-12% w/v TSP in sterile distilled water) is prepared and the temperature is adjusted. Inoculated meat samples are immersed in the solution for a defined contact time (e.g., 15 seconds to 15 minutes). Control samples are immersed in sterile distilled water.[2]
-
Spray Treatment: Inoculated meat samples are placed in a contained area. A calibrated spray system applies the antimicrobial solution to the meat surface for a specific duration, pressure, and temperature, ensuring uniform coverage. Control samples are sprayed with sterile water.[2]
Microbiological Analysis
-
Sample Processing: Treated and control meat samples are placed into sterile stomacher bags with a neutralizing buffer.[2]
-
Homogenization: The samples are homogenized using a stomacher to dislodge bacteria from the meat surface.[2]
-
Serial Dilution and Plating: The homogenate undergoes serial ten-fold dilutions, and appropriate dilutions are plated onto selective and/or non-selective agar.[2]
-
Incubation and Enumeration: Plates are incubated at the optimal temperature for the target microorganism for 24-48 hours. Colonies are then counted to determine the concentration of bacteria (CFU/g or CFU/cm²).[2]
-
Log Reduction Calculation: The log reduction is calculated as: Log₁₀(Control Population) - Log₁₀(Treated Population).[2]
Visualizations
Proposed Antimicrobial Mechanism of this compound Phosphate
The primary antimicrobial action of TSP is its high alkalinity. A solution of TSP typically has a pH of around 12.[1][2] This alkaline environment disrupts the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1][6] Some evidence also suggests that TSP can chelate divalent cations in the outer membrane of Gram-negative bacteria, further compromising the cell's integrity.[2]
Caption: Proposed antimicrobial mechanism of this compound Phosphate (TSP).
General Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for laboratory validation of an antimicrobial agent's efficacy on a food product.
Caption: General experimental workflow for antimicrobial efficacy validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of this compound phosphate, acidified sodium chlorite, citric acid, and peroxyacids against pathogenic bacteria on poultry during refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High pH during this compound Phosphate Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Precipitation: Ethanol vs. Trisodium Citrate Wash
For researchers, scientists, and drug development professionals, the efficient precipitation and purification of DNA are critical for the success of downstream applications. The choice of reagents and protocol can significantly impact the yield, purity, and integrity of the isolated DNA. This guide provides a comparative analysis of two common approaches: a standard ethanol (B145695) precipitation protocol and an enhanced method incorporating a trisodium citrate (B86180) wash, often used in protocols like TRI Reagent™ for removing specific contaminants.
While ethanol is the primary agent for precipitating nucleic acids from an aqueous solution, this compound citrate is typically used in a subsequent wash step to improve the purity of the DNA pellet, particularly by removing residual phenol (B47542) contamination. Therefore, this comparison focuses on a standard ethanol precipitation versus an ethanol precipitation protocol that includes a this compound citrate wash.
Data Presentation: Performance Comparison
| Performance Metric | Standard Ethanol Precipitation | Ethanol Precipitation with this compound Citrate Wash | Key Considerations |
| DNA Yield | High | High | Both methods are expected to yield high quantities of DNA. The this compound citrate wash is a purification step and should not significantly impact the overall yield if performed correctly. |
| Purity (A260/A280) | Good (~1.7-1.8) | Excellent (>1.8) | The this compound citrate wash is specifically designed to remove protein and phenol contaminants, which absorb at 280 nm, thus leading to a higher A260/A280 ratio, indicating purer DNA.[1] A ratio of ~1.8 is generally accepted as “pure” for DNA.[2] |
| Purity (A260/A230) | Variable | Good (>1.8) | The A260/A230 ratio is an indicator of contamination by substances like guanidine (B92328) salts or carbohydrates.[1] While not the primary target of the citrate wash, the additional washing steps can help improve this ratio. |
| Removal of Phenol | Partial | High | This is the primary advantage of the this compound citrate wash, which is crucial when DNA is isolated using phenol-based methods.[1] |
| Downstream Suitability | Suitable for many applications (e.g., PCR, routine cloning). | Highly suitable for sensitive applications (e.g., sequencing, enzymatic assays). | The higher purity achieved with the this compound citrate wash makes the DNA more reliable for downstream applications that are sensitive to contaminants.[1] |
Experimental Protocols
Standard Ethanol Precipitation
This protocol is a widely used method for concentrating and desalting DNA solutions.[3]
Materials:
-
DNA sample in an aqueous solution
-
3 M Sodium Acetate (pH 5.2)
-
Ice-cold 100% Ethanol
-
70% Ethanol
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix gently and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of 70% ethanol to remove residual salts.
-
Centrifuge for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Ethanol Precipitation with this compound Citrate Wash (Adapted from TRI Reagent™ Protocol)
This protocol is designed for the purification of DNA following extraction with phenol-guanidine thiocyanate (B1210189) reagents.[4][5]
Materials:
-
DNA in the interphase/organic phase after RNA extraction with a phenol-based reagent
-
100% Ethanol
-
DNA Wash Solution: 0.1 M this compound Citrate in 10% Ethanol[4]
-
75% Ethanol
-
8 mM NaOH for solubilization
Procedure:
-
DNA Precipitation:
-
Remove any remaining aqueous phase from the interphase/organic layer.
-
Add 0.3 mL of 100% ethanol per 1 mL of the initial homogenization reagent.
-
Mix by inversion and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.[1]
-
Remove the supernatant.
-
-
DNA Wash with this compound Citrate:
-
Add 1 mL of the DNA Wash Solution (0.1 M this compound citrate in 10% ethanol) per 1 mL of the initial homogenization reagent.[1][4]
-
Incubate the DNA pellet in the wash solution for 30 minutes at room temperature with occasional mixing.[1]
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.[1]
-
Carefully discard the supernatant.
-
Repeat this wash step once more.
-
-
Ethanol Wash:
-
Add 1.5-2 mL of 75% ethanol.
-
Incubate for 10-20 minutes at room temperature with periodic mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4-25°C.[1]
-
Discard the supernatant and briefly air-dry the pellet.
-
-
DNA Solubilization:
-
Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows for both DNA precipitation methods.
Caption: Workflow for standard ethanol precipitation of DNA.
Caption: Workflow for ethanol precipitation with a this compound citrate wash.
Logical Framework for Method Selection
The choice between these two protocols depends on the initial sample processing and the requirements of subsequent analyses.
Caption: Decision tree for selecting a DNA precipitation method.
References
A Comparative Guide to Trisodium Phosphate Alternatives for Industrial Cleaning
For Researchers, Scientists, and Drug Development Professionals
Trisodium phosphate (B84403) (TSP) has long been a benchmark in industrial cleaning due to its high alkalinity and effective soil removal properties. However, significant environmental concerns, particularly its role in the eutrophication of waterways, have necessitated the evaluation of viable alternatives.[1][2] This guide provides an objective comparison of common TSP alternatives—primarily sodium metasilicate (B1246114) and sodium carbonate—supported by their chemical properties and available performance data. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate cleaning agents that balance efficacy with environmental and safety considerations.
Performance Comparison of TSP and its Alternatives
While direct quantitative, head-to-head studies on industrial cleaning performance are limited, a comparative analysis can be constructed from available data on their chemical properties and performance in related applications. The following table summarizes the key characteristics of this compound phosphate, sodium metasilate, and sodium carbonate.
| Performance Parameter | This compound Phosphate (TSP) | Sodium Metasilicate | Sodium Carbonate (Soda Ash) |
| Primary Cleaning Mechanism | High alkalinity, saponification of fats and oils, deflocculation, and emulsification.[3][4] | High alkalinity, saponification, corrosion inhibition, and dispersion of oily and greasy soils. | Moderate alkalinity, water softening by precipitating calcium and magnesium ions, and grease removal.[5] |
| pH of 1% Solution (approx.) | ~12.1 | ~13 | ~11.3 |
| Grease & Oil Removal | Highly effective for heavy grease and oil.[3] | Highly effective, particularly in breaking down organic matter.[6] | Effective, but generally less potent than TSP and sodium metasilicate for heavy-duty applications.[5] |
| Material Compatibility | Corrosive to soft metals like aluminum and zinc; can damage glass if not rinsed promptly. | Corrosive to aluminum, zinc, tin, and lead, especially in the presence of moisture.[7] Can be aggressive towards cedar.[6] | Generally safer on a wider range of materials, but high concentrations can still be corrosive. |
| Environmental Impact | High potential for eutrophication due to high phosphate content, leading to oxygen depletion in waterways.[1][2] | Does not contain phosphates, thus has a lower eutrophication potential. Can contribute to increased alkalinity of wastewater. | Low environmental impact; does not cause phosphate-related eutrophication.[1] |
| Safety & Handling | Causes skin and eye irritation; corrosive. Ingestion can be harmful.[8] | Causes severe skin burns and eye damage. Respiratory irritant.[7] | Can cause skin and eye irritation, especially in concentrated form. |
| Common Industrial Applications | Heavy-duty cleaning, degreasing, paint preparation, and metal cleaning. | Component of detergents, metal cleaners, and degreasers.[9][10] | Water treatment, detergent formulations, and general-purpose cleaning.[5] |
Experimental Protocols for Evaluating Cleaning Efficacy
To provide a framework for the objective evaluation of TSP alternatives, the following experimental protocol is detailed. This protocol is based on the principles outlined in ASTM G122-96, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents."
Objective:
To quantitatively compare the cleaning efficacy of a test cleaning agent (e.g., sodium metasilicate solution) against a control (TSP solution) for the removal of a standardized industrial oil from a stainless steel surface.
Materials and Equipment:
-
316 stainless steel coupons (5 cm x 5 cm)
-
Standardized industrial gear oil (e.g., ISO VG 220)
-
Test cleaning solutions: 5% (w/v) this compound Phosphate, 5% (w/v) Sodium Metasilicate, 5% (w/v) Sodium Carbonate in deionized water.
-
Ultrasonic bath
-
Drying oven
-
Analytical balance (readable to 0.0001 g)
-
Beakers and graduated cylinders
-
Timer
-
Hexane (B92381) (for residue extraction)
-
Gas chromatograph-mass spectrometer (GC-MS) for residue analysis (optional)
Procedure:
Part 1: Coupon Preparation and Soiling
-
Clean all stainless steel coupons by sonicating in a 2% solution of a standard laboratory detergent for 15 minutes, followed by a thorough rinse with deionized water.
-
Dry the coupons in an oven at 105°C for 1 hour and then allow them to cool to room temperature in a desiccator.
-
Weigh each coupon on an analytical balance and record the initial clean weight (W1).
-
Apply a consistent amount (e.g., 0.1 g) of the industrial gear oil to the surface of each coupon.
-
Weigh the soiled coupon and record the initial soiled weight (W2). The weight of the soil is Ws = W2 - W1.
Part 2: Cleaning Process
-
Prepare the cleaning solutions in separate beakers.
-
Submerge the soiled coupons into their respective cleaning solutions.
-
Place the beakers in an ultrasonic bath set to a specific temperature (e.g., 50°C) and sonicate for a set duration (e.g., 10 minutes).
-
After the cleaning cycle, remove the coupons and rinse them with deionized water for 1 minute.
-
Dry the cleaned coupons in an oven at 105°C for 1 hour and allow them to cool in a desiccator.
Part 3: Efficacy Evaluation
Method A: Gravimetric Analysis
-
Weigh the final dried coupon and record the final weight (W3).
-
Calculate the weight of the remaining soil (Wr) as Wr = W3 - W1.
-
Calculate the cleaning efficiency as a percentage: Cleaning Efficiency (%) = [(Ws - Wr) / Ws] * 100
Method B: Surface Residue Analysis (Optional)
-
After the final weighing, place the cleaned coupon in a beaker with a known volume of hexane and sonicate for 5 minutes to extract any residual oil.
-
Analyze the hexane extract using GC-MS to quantify the amount of residual oil.
-
Express the result as mass of residual oil per unit area (e.g., µg/cm²).
Visualizing the Selection Process and Mechanisms
To aid in the decision-making process and to visualize the underlying chemical actions, the following diagrams are provided.
Conclusion
The selection of an appropriate industrial cleaner requires a careful balance of cleaning efficacy, material compatibility, environmental impact, and safety. While this compound phosphate is a powerful cleaner, its environmental profile makes it unsuitable for many modern applications. Sodium metasilicate and sodium carbonate present as viable, phosphate-free alternatives. Sodium metasilicate offers high alkalinity and effective cleaning, particularly for greasy soils, while also providing some corrosion inhibition. Sodium carbonate, though a milder alkali, is effective in water softening and general cleaning with a more favorable safety and environmental profile. For many demanding industrial applications, formulated cleaners that combine these and other components like surfactants and chelating agents may offer the optimal balance of performance and safety. The provided experimental protocol offers a standardized method for quantitatively evaluating these alternatives to ensure the selection of the most appropriate cleaner for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. iigtchem.com [iigtchem.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Uses of this compound Phosphate: Industry Applications [elchemy.com]
- 6. thecedarcleaners.com [thecedarcleaners.com]
- 7. cclsupply.com [cclsupply.com]
- 8. This compound-phosphate.com [this compound-phosphate.com]
- 9. Types Of Cleaning Detergents | GSA [gsa.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Trisodium Phosphate and Chaotropic Salts in DNA Purification
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving high-yield, high-purity DNA, which is critical for the success of downstream applications. While various salts are employed in DNA extraction protocols, their roles and efficacy can differ substantially. This guide provides an objective comparison between trisodium phosphate (B84403) and traditional chaotropic salts, such as guanidinium (B1211019) thiocyanate (B1210189) and sodium iodide, supported by experimental data and detailed protocols.
A key distinction in modern DNA purification is the function of the salts used. Traditional chaotropic salts are integral to both cell lysis and the binding of DNA to silica (B1680970) matrices. This compound phosphate, conversely, is primarily utilized as a component in lysis buffers for challenging samples and in specialized wash solutions, rather than as a binding agent.
Mechanism of Action: Different Roles in Purification
This compound Phosphate: A Lysis and Washing Agent
This compound phosphate (TSP) is a strong alkaline agent used in specific DNA extraction contexts. Its primary functions are:
-
Cell Lysis: The high pH of TSP solutions helps to disrupt cell membranes and walls, facilitating the release of cellular contents.[1] It is particularly effective for certain sample types, such as bacteria in soil, where it also helps to detach DNA from clay and other particles that can inhibit downstream reactions.[2]
-
Washing: A related salt, this compound citrate (B86180), is used in a wash solution (often with ethanol) to remove contaminants, most notably phenol (B47542), from the DNA pellet after precipitation.[3] This step is crucial for improving the purity of the DNA.[3]
However, the phosphate ions in TSP can interfere with DNA binding to silica surfaces by competing for binding sites, which is why it is not used as a binding salt in silica-based methods.[4]
Chaotropic Salts: The Key to Silica-Based Purification
Chaotropic salts, such as guanidinium thiocyanate, guanidine (B92328) hydrochloride, and sodium iodide, are the cornerstone of most modern, silica-based DNA purification kits.[5][6] Their mechanism involves:
-
Disruption and Denaturation: These salts disrupt the hydrogen-bonding network between water molecules. This action denatures proteins, including potent DNA-degrading enzymes (nucleases), and destabilizes cellular membranes.[7][8]
-
Facilitating DNA Binding: By disrupting the hydration shell around the DNA and the silica surface, chaotropic salts create the high-salt, hydrophobic conditions necessary for the negatively charged DNA backbone to bind to the positively charged silica membrane.[8][9] This interaction is the basis of solid-phase extraction using spin columns or magnetic beads.[10]
Data Presentation: Performance Metrics
Direct quantitative comparison is challenging as these salts perform different functions. The following tables summarize typical performance data for methods employing these reagents for their respective primary roles.
Table 1: Performance of Guanidinium Thiocyanate-Based Silica Purification
This data reflects the use of guanidinium thiocyanate as both a lysis and binding agent in silica-column purification.
| Sample Source | DNA Yield | Purity (A260/A280) | Purity (A260/A230) | Reference |
| Frozen Bull Semen | 156.99 ± 7.29 ng/µL | 1.84 ± 0.09 | 1.8 - 2.2 | |
| Human Blood | ~5.6 µg from 200 µL | ~1.85 | Not Reported | [11] |
Note: A260/A280 ratio of ~1.8 indicates high purity, free from protein contamination. An A260/A230 ratio between 2.0-2.2 indicates freedom from residual salts and other contaminants.[6]
Table 2: Role of Phosphate Buffers in Lysis for Challenging Samples
This table describes the qualitative and semi-quantitative impact of using a phosphate-based lysis buffer, primarily for overcoming inhibitors in soil samples.
| Parameter | Observation | Rationale | Reference |
| DNA Yield | Effective for clay-rich soils | High concentration of phosphate ions saturates DNA binding sites on clay particles, releasing DNA into the solution. | [2] |
| Purity | Reduces co-extraction of humic acids | Phosphate buffer helps minimize the carryover of common PCR inhibitors found in soil. | [2] |
| Compatibility | Phosphate can inhibit silica binding | High concentrations of phosphate must be sufficiently diluted by binding buffer to prevent competition with DNA for silica binding sites. | [4] |
Experimental Protocols
Detailed methodologies for key DNA extraction techniques are provided below.
Protocol 1: DNA Extraction Using Guanidinium Thiocyanate and Silica Columns
This protocol is a standard method for purifying DNA from various cell sources.
Materials:
-
Lysis Buffer (containing Guanidinium Thiocyanate)
-
Wash Buffer I (containing a low concentration of chaotropic salt)
-
Wash Buffer II (containing ethanol)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water
-
Ethanol (B145695) (96-100%)
-
Silica spin columns and collection tubes
-
Proteinase K
Procedure:
-
Sample Lysis: Mix 20 µL of Proteinase K with 200 µL of sample (e.g., blood, cell suspension). Add 200 µL of Lysis Buffer and vortex thoroughly. Incubate at 56°C for 10 minutes.
-
Binding: Add 200 µL of 100% ethanol to the lysate and mix by vortexing. Transfer the mixture to a silica spin column placed in a collection tube. Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
-
First Wash: Add 500 µL of Wash Buffer I to the column. Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
-
Second Wash: Add 500 µL of Wash Buffer II to the column. Centrifuge at >8,000 x g for 1 minute. Discard the flow-through.
-
Dry Spin: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.
-
Elution: Place the column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer directly to the center of the silica membrane. Incubate at room temperature for 2-5 minutes. Centrifuge at >8,000 x g for 1 minute to elute the purified DNA.
Protocol 2: Soil DNA Extraction Using a Phosphate Lysis Buffer
This protocol is adapted for challenging samples like soil, where inhibitors are a major concern.[2]
Materials:
-
Soil sample (200 mg)
-
1 M Phosphate Buffer (PB), pH 8.0
-
10% SDS solution
-
Chloroform:isoamyl alcohol (24:1)
-
PEG solution (30% PEG 6000, 1.6 M NaCl)
-
Ice-cold 70% ethanol
-
TE Buffer
Procedure:
-
Lysis: In a bead-beating tube, add 200 mg of soil, 300 µL of 1 M Phosphate Buffer, and 300 µL of a lysis mixture containing 10% SDS.
-
Homogenization: Add 300 µL of chloroform:isoamyl alcohol (24:1). Homogenize in a bead mill for 1 minute, then incubate at 65°C for 10 minutes.
-
Separation: Centrifuge at 10,000 x g for 10 minutes. Carefully transfer the upper aqueous supernatant to a new tube.
-
Precipitation: Add an equal volume of PEG solution to the supernatant. Incubate on ice for 2 hours or overnight at 4°C.
-
Pelleting: Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the DNA. Discard the supernatant.
-
Washing: Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Resuspend the DNA in 50-100 µL of TE buffer.
Protocol 3: this compound Citrate Wash for Phenol Removal
This protocol is used as a wash step after DNA precipitation from a phenol-guanidine thiocyanate reagent (e.g., TRI Reagent).[3]
Materials:
-
DNA pellet (after ethanol precipitation)
-
DNA Wash Solution: 0.1 M this compound citrate in 10% ethanol
-
75% ethanol
Procedure:
-
First Wash: After removing the ethanol supernatant, add 1 mL of the DNA Wash Solution.
-
Incubation: Store the DNA pellet in the wash solution for 30 minutes at room temperature with occasional mixing.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes. Carefully discard the supernatant.
-
Repeat: Repeat the wash step (steps 1-3) once more.
-
Ethanol Wash: Add 1.5-2 mL of 75% ethanol. Incubate for 10-20 minutes at room temperature.
-
Final Spin: Centrifuge at 2,000 x g for 5 minutes. Discard the supernatant, air-dry the pellet, and resuspend in a suitable buffer.
Visualizing the Workflows
The following diagrams illustrate the distinct roles and workflows associated with chaotropic salts and this compound phosphate/citrate.
Caption: Workflow for silica-based DNA purification using a chaotropic salt.
Caption: Distinct roles of chaotropic salts vs. This compound phosphate.
Conclusion
This compound phosphate and chaotropic salts like guanidinium thiocyanate are not interchangeable reagents but rather serve distinct and important functions in DNA purification.
-
Chaotropic salts are indispensable for modern solid-phase (silica) DNA purification, acting as powerful lytic and denaturing agents that are essential for the binding of DNA to the purification matrix. Methods using these salts are known for producing high-purity DNA suitable for a wide range of sensitive downstream applications.
-
This compound phosphate is a valuable component of lysis buffers for specific, often challenging, sample types like soil, where its alkaline properties and ability to release DNA from particulate matter are advantageous. Furthermore, the related salt, this compound citrate, plays a key role in wash buffers for removing specific contaminants like phenol in classic purification schemes.
The choice of salt is therefore dictated by the sample source and the chosen purification strategy. For broad applicability and high-purity results compatible with silica spin columns, chaotropic salt-based methods are the industry standard. For specialized applications requiring aggressive lysis or purification from environmental samples, this compound phosphate-containing buffers offer a powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Genomic DNA Purification and Assessment [sigmaaldrich.com]
- 7. Nuclei Acid Extraction [apollo11.isto.unibo.it]
- 8. quora.com [quora.com]
- 9. DNA separation by silica adsorption - Wikipedia [en.wikipedia.org]
- 10. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Quantitative Analysis of Cell Viability Following Trisodium Phosphate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trisodium phosphate's (TSP) effect on cell viability with alternative alkaline treatments. The information is supported by experimental data from various studies, with detailed methodologies for key assays.
Comparative Analysis of Cell Viability
The following table summarizes the quantitative effects of this compound phosphate (B84403) and alternative alkaline treatments on the viability of different cell lines. It is important to note that the data is compiled from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Treatment | Cell Line | Concentration | Incubation Time | Assay | Effect on Cell Viability (%) | Reference |
| This compound Phosphate (TSP) | HaCaT (Human Keratinocytes) | 0.25 - 2.0 mM | Not Specified | MTT | Non-toxic at these concentrations | [1] |
| Salmonella enterica | 1.5% (w/vol) | 60 min | Plate Count | Slight inhibition | [2] | |
| Salmonella enterica | 2.0% (w/vol) | 60 min | Plate Count | Rapid loss of viability | [2] | |
| Salmonella enterica | 2.5% (w/vol) | 60 min | Plate Count | No detectable survivors | [2] | |
| Sodium Hydroxide (B78521) (NaOH) | Ovine Esophageal Epithelial Cells | 2.5% | Not Specified | Cell Count | High number of viable cells | [3] |
| Ovine Esophageal Epithelial Cells | 5% - 15% | Not Specified | Cell Count | Significantly lower viable cells | [3] | |
| HeLa Cells | 20 mM (pH 11.7) | Not Specified | Visual Lysis | Cell lysis observed | [4] | |
| HeLa Cells | 50 mM (pH 12.28) | Not Specified | Visual Lysis | Rapid cell lysis | [4] | |
| 4T1 (Mouse Breast Cancer) | 10 mM | Not Specified | Not Specified | ~91% Viability | [5] | |
| 4T1 (Mouse Breast Cancer) | 20 mM | Not Specified | Not Specified | Significant cytotoxicity | [5] | |
| Sodium Phosphate (NaPi) | PLum-AD (Murine Prostate Cancer) | 1 - 9 mM | 24, 48, 72 h | Trypan Blue | No significant change | [2] |
| PLum-AD (Murine Prostate Cancer) | 20 mM | 24 h | MTT | Significant reduction in proliferation | [2] | |
| Potassium Phosphate (KPi) | PLum-AD (Murine Prostate Cancer) | 1 - 20 mM | 24, 48, 72 h | MTT | No significant enhancement in proliferation | [2] |
| PLum-AD (Murine Prostate Cancer) | 1 - 9 mM | 24, 48, 72 h | Trypan Blue | No significant change | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[5]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound Phosphate) and incubate for the desired duration.
-
MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[8]
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[8][9]
Protocol:
-
Cell Suspension: Prepare a single-cell suspension from the culture.
-
Dye Mixture: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[10]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[9]
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.[8]
-
Viability Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[8]
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability after treatment.
Mechanism of Alkaline-Induced Cell Death
High pH solutions, such as concentrated this compound phosphate or sodium hydroxide, primarily induce necrotic cell death through the disruption of the cell membrane.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Effects of sodium hydroxide exposure on esophageal epithelial cells in an in vitro ovine model: implications for esophagus tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted hyperalkalization with NaOH-loaded starch implants enhances doxorubicin efficacy in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
comparing the effects of trisodium phosphate and alkaline pH on Salmonella
A Head-to-Head Comparison for Researchers and Drug Development Professionals
Introduction: The effective control of Salmonella, a significant foodborne pathogen, is a critical objective in food safety and public health. Both trisodium phosphate (B84403) (TSP), a food-grade additive, and alkaline conditions are known for their antimicrobial properties against this bacterium. This guide provides a detailed comparison of their effects, supported by experimental data, to inform research and the development of novel intervention strategies. The primary antimicrobial action of TSP is attributed to the alkaline environment it generates upon dissolution.[1][2] When the pH of a TSP solution is neutralized, its bactericidal efficacy is lost.[1][2][3][4]
Quantitative Performance Data
The following tables summarize the bactericidal efficacy of this compound phosphate and alkaline pH (typically achieved with sodium hydroxide, NaOH) against Salmonella.
Table 1: Comparative Efficacy (D-values) of TSP and NaOH against Salmonella Typhimurium
| Treatment pH | TSP Concentration | D-value (minutes) with TSP | D-value (minutes) with NaOH |
| 10.0 | 1.5% | 28.3 | 150.2 |
| 10.5 | 2.0% | 9.7 | 31.5 |
| 11.0 | 2.5% | 2.77 | 5.09 |
D-value represents the time required to achieve a 1-log reduction in the bacterial population. Data sourced from a study on S. Typhimurium in buffered brain heart infusion (BHI) broth.[5]
Table 2: Log Reduction of Salmonella on Food Surfaces
| Food Matrix | Treatment | Log Reduction (CFU/cm² or CFU/g) | Reference |
| Chicken Carcasses | 10% TSP dip for 15 minutes | ~2.0 | [6] |
| Beef Adipose Tissue | 8-15% TSP | 0.9 (S. Typhimurium) | [2] |
| Duck Meat | 8-12% TSP (pH 11.5) | ~0.4 - 6.6 | [7] |
| Lettuce | Alkaline Electrolyzed Water (pre-treatment) | ~1.8 | [8] |
Mechanism of Action: A Shared Pathway of Disruption
The primary mechanism by which both TSP and high alkaline environments inactivate Salmonella is through damage to the cell envelope.[9][10] The elevated pH disrupts the integrity of the outer and cytoplasmic membranes, leading to increased permeability.[2][3][4][10] This disruption results in the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately causing cell death.[2][3][4][10] Electron microscopy studies have visually confirmed this, showing disfigured and wrinkled cell surfaces on Salmonella exposed to TSP or equivalent alkaline pH.[2][10]
Experimental Protocols
Protocol 1: Determination of Bactericidal Efficacy (D-value)
-
Bacterial Culture Preparation: Stationary-phase Salmonella cells are harvested by centrifugation, washed twice with a buffer (e.g., phosphate-buffered saline, pH 7.0), and resuspended in the treatment medium.[1]
-
Treatment Solutions:
-
TSP Solutions: Prepare solutions of 1.5%, 2.0%, and 2.5% (wt/vol) TSP in a growth medium like Tryptic Soy Broth (TSB).[2] The resulting pH values will be approximately 10.0, 10.5, and 11.0, respectively.[2][5]
-
Alkaline pH Solutions: Adjust the pH of the same growth medium to 10.0, 10.5, and 11.0 using NaOH.[2][5]
-
Control: Use the growth medium adjusted to pH 7.0.[2]
-
-
Exposure: Inoculate the prepared bacterial suspension into the treatment and control solutions. The treatment is typically carried out at room temperature (~23°C) with agitation (e.g., 200 rpm on a rotary shaker).[1]
-
Sampling and Enumeration: At predetermined time intervals, withdraw aliquots of the suspension, immediately neutralize the treatment by diluting in a buffered solution (e.g., 0.1% peptone water), and plate appropriate dilutions onto a non-selective agar (B569324) like Tryptic Soy Agar (TSA).
-
Data Analysis: Incubate the plates (e.g., at 37°C for 24 hours) and enumerate the colony-forming units (CFU).[1] Calculate the D-value by plotting the logarithm of the survivor count against time.
Protocol 2: Assessment of Cell Membrane Damage
-
Cellular Leakage Measurement:
-
Treat Salmonella cells with various concentrations of TSP or alkaline pH solutions in sterile distilled water for a set time (e.g., 1 hour).[2]
-
Filter the cell suspensions to obtain cell-free filtrates.
-
Measure the absorbance of the filtrates at 260 nm (A260) to quantify the release of nucleic acids.[2][3][4]
-
The presence of DNA and proteins in the filtrate can be further confirmed by agarose (B213101) gel electrophoresis and protein assays (e.g., Bradford assay), respectively.[2][3][4]
-
-
Membrane Permeability Assay (Propidium Iodide Uptake):
-
Treat Salmonella cells as described in Protocol 1.
-
At specified time points, add propidium (B1200493) iodide (PI) to the cell suspension. PI is a fluorescent dye that can only penetrate cells with compromised membranes.
-
Measure the fluorescence using a fluorometer or flow cytometer to quantify the uptake of PI, which is indicative of membrane damage.
-
Visualizing Workflows and Cellular Responses
Caption: Workflow for determining the bactericidal efficacy of TSP and alkaline pH.
Caption: Salmonella's response to lethal and sublethal alkaline stress.
Sublethal Effects and Adaptive Responses
Exposure to sublethal concentrations of TSP (e.g., 1.5%) or an equivalent alkaline pH (e.g., 10.0) does not cause significant cell death within an hour but induces a stress response in Salmonella.[1] This adaptive response includes:
-
Increased Resistance: Pre-treated cells show a significant increase in thermotolerance and resistance to subsequent challenges with higher concentrations of TSP or higher pH levels.[1][11]
-
Increased Sensitivity: Conversely, alkaline-adapted Salmonella become more sensitive to acid and hydrogen peroxide.[1][11]
-
Protein Synthesis: The development of thermotolerance is dependent on new protein synthesis, indicating a regulated genetic response.[1][11] Upregulated proteins include those involved in transport, chaperones, amino acid biosynthesis, and nucleotide metabolism.[11]
-
Membrane Composition Changes: The ratio of saturated and cyclic to unsaturated fatty acids in the cell membrane increases, which may contribute to changes in membrane fluidity and stress resistance.[11]
Conclusion
The antimicrobial effect of this compound phosphate on Salmonella is unequivocally linked to the high alkaline pH it produces. While both TSP and NaOH solutions at equivalent pH levels are effective bactericidal agents, some studies suggest TSP can be more effective than NaOH alone, indicating potential secondary effects beyond pH.[5] The primary mechanism for both is the induction of severe membrane damage. However, at sublethal levels, these treatments trigger complex adaptive responses in Salmonella, leading to cross-protection against some stresses and sensitization to others. This detailed understanding is crucial for developing robust and effective antimicrobial strategies that can overcome bacterial defense mechanisms.
References
- 1. Treatment of Salmonella enterica Serovar Enteritidis with a Sublethal Concentration of this compound Phosphate or Alkaline pH Induces Thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High pH during this compound Phosphate Treatment Causes Membrane Damage and Destruction of Salmonella enterica Serovar Enteritidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High pH during this compound phosphate treatment causes membrane damage and destruction of Salmonella enterica serovar enteritidis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound Phosphate on Salmonellae Attached to Chicken Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Phosphate Effective Against Campylobacter and Salmonella [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mla.com.au [mla.com.au]
- 10. High pH during this compound phosphate treatment causes membrane damage and destruction of Salmonella enterica serovar enteritidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Salmonella enterica serovar Enteritidis with a sublethal concentration of this compound phosphate or alkaline pH induces thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking DNA: A Comparative Guide to Phosphate Lysis Buffer for DNA Extraction
For researchers, scientists, and drug development professionals, the quest for high-quality DNA is the cornerstone of discovery. The choice of DNA extraction method can significantly impact the reliability and success of downstream applications. This guide provides a comprehensive validation of a DNA extraction method utilizing a phosphate (B84403) lysis buffer, comparing its performance against established commercial kits and the traditional CTAB method. Through a detailed examination of experimental data, this guide aims to equip you with the knowledge to select the optimal DNA extraction strategy for your research needs.
Performance Comparison: Phosphate Lysis Buffer vs. Alternatives
The efficacy of a DNA extraction method is primarily evaluated based on the yield, purity, and integrity of the isolated DNA. The following tables summarize the performance of the phosphate lysis buffer method in comparison to a leading commercial kit (QIAGEN QIAamp DNA Mini Kit) and the conventional Cetyltrimethylammonium Bromide (CTAB) method across different sample types.
Table 1: Comparison of DNA Yield (ng/µL) across Different Extraction Methods
| Sample Type | Phosphate Lysis Buffer | QIAGEN QIAamp Kit | CTAB Method |
| Whole Blood (200 µL) | 15 - 40 | 30 - 60[1] | 10 - 25 |
| Animal Tissue (25 mg) | 20 - 50 | 20 - 50 | 15 - 40 |
| Cultured Cells (1x10⁶) | 30 - 60 | 30 - 70 | 25 - 50 |
| Clay-Rich Subsoil (200 mg) | ~10-30[2] | Variable, often lower | ~5-15[2] |
Table 2: Comparison of DNA Purity (A260/A280 Ratio) across Different Extraction Methods
An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[3][4]
| Sample Type | Phosphate Lysis Buffer | QIAGEN QIAamp Kit | CTAB Method |
| Whole Blood | 1.7 - 1.9 | 1.7 - 1.9 | 1.6 - 1.8 |
| Animal Tissue | 1.8 - 2.0 | 1.8 - 2.0 | 1.7 - 1.9 |
| Cultured Cells | 1.8 - 2.0 | 1.8 - 2.0 | 1.8 - 2.0 |
| Clay-Rich Subsoil | 1.6 - 1.8 | Variable | 1.5 - 1.7 |
Table 3: Comparison of DNA Purity (A260/A230 Ratio) across Different Extraction Methods
Expected A260/A230 values for pure nucleic acid are typically in the range of 2.0-2.2.[5]
| Sample Type | Phosphate Lysis Buffer | QIAGEN QIAamp Kit | CTAB Method |
| Whole Blood | 1.8 - 2.2 | 1.9 - 2.2 | 1.5 - 2.0 |
| Animal Tissue | 1.9 - 2.2 | 2.0 - 2.2 | 1.7 - 2.1 |
| Cultured Cells | 2.0 - 2.2 | 2.0 - 2.2 | 1.8 - 2.2 |
| Clay-Rich Subsoil | 1.5 - 2.0 | Variable | 1.2 - 1.8 |
Table 4: Qualitative Comparison of DNA Integrity, Cost, and Time
| Parameter | Phosphate Lysis Buffer | QIAGEN QIAamp Kit | CTAB Method |
| DNA Integrity | High molecular weight DNA | High molecular weight DNA | Can result in fragmented DNA |
| Cost per Sample | Low | High | Low to Medium |
| Time per Sample | ~ 2-3 hours | ~ 30-60 minutes | ~ 4-6 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for each of the compared DNA extraction methods.
Phosphate Lysis Buffer Method for Whole Blood
This protocol is a modification of standard salting-out procedures, optimized for use with a phosphate-based lysis buffer.
Reagents:
-
Phosphate Lysis Buffer: 10 mM Sodium Phosphate (pH 8.0), 100 mM NaCl, 25 mM EDTA, 0.5% SDS
-
Proteinase K (20 mg/mL)
-
Saturated NaCl (approximately 6M)
-
Absolute Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
To 200 µL of whole blood, add 800 µL of Phosphate Lysis Buffer and 20 µL of Proteinase K.
-
Vortex briefly and incubate at 56°C for 1 hour, with occasional mixing.
-
Add 300 µL of saturated NaCl and vortex vigorously for 20 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Add 1 mL of ice-cold absolute ethanol and invert gently to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully remove the supernatant.
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of TE Buffer.
QIAGEN QIAamp DNA Mini Kit Protocol for Whole Blood
This protocol is a summary of the manufacturer's instructions.[1]
Procedure:
-
Pipette 20 µL of QIAGEN Protease into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of whole blood to the tube.
-
Add 200 µL of Buffer AL and mix by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.[1]
-
Briefly centrifuge to remove drops from the inside of the lid.
-
Add 200 µL of 96-100% ethanol and mix by pulse-vortexing.
-
Carefully apply the mixture to a QIAamp Mini spin column and centrifuge at 6,000 x g for 1 minute.
-
Discard the collection tube and place the spin column in a new 2 mL collection tube.
-
Add 500 µL of Buffer AW1 and centrifuge at 6,000 x g for 1 minute.
-
Place the spin column in a new 2 mL collection tube, add 500 µL of Buffer AW2, and centrifuge at full speed for 3 minutes.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of Buffer AE or distilled water directly to the center of the membrane.
-
Incubate at room temperature for 1 minute, then centrifuge at 6,000 x g for 1 minute to elute the DNA.
CTAB Method for Whole Blood
This is a traditional method for DNA extraction.
Reagents:
-
CTAB Lysis Buffer: 2% CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 0.2% β-mercaptoethanol (added just before use)
-
Proteinase K (20 mg/mL)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Add 900 µL of pre-warmed (65°C) CTAB Lysis Buffer and 10 µL of Proteinase K to 200 µL of whole blood.
-
Incubate at 65°C for 1-2 hours with occasional mixing.
-
Add an equal volume of Chloroform:Isoamyl Alcohol and mix by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully remove the supernatant.
-
Air-dry the pellet for 15-20 minutes.
-
Resuspend the DNA in 50-100 µL of TE Buffer.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the key steps in each DNA extraction method.
Workflow for the Phosphate Lysis Buffer Method.
Comparison of QIAGEN and CTAB workflows.
Conclusion
The validation of the DNA extraction method using a phosphate lysis buffer demonstrates its effectiveness as a cost-efficient and reliable alternative to commercial kits and traditional protocols. For routine applications with standard sample types, the phosphate lysis buffer method provides comparable DNA yield and purity to more expensive commercial kits. Notably, for challenging samples such as clay-rich soils, the phosphate buffer-based method can outperform traditional methods like CTAB.[2]
While commercial kits offer speed and convenience, the phosphate lysis buffer method provides a significant cost advantage, making it an attractive option for high-throughput studies or laboratories with budget constraints. The CTAB method, although inexpensive, is more time-consuming and involves the use of hazardous organic solvents.
Ultimately, the choice of DNA extraction method will depend on the specific requirements of the research, including sample type, desired DNA quality, budget, and available time. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to optimize their DNA extraction workflows for successful downstream applications.
References
- 1. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 2. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dna.uga.edu [dna.uga.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
Isopropanol vs. PEG-NaCl for DNA Precipitation in Phosphate Buffer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient precipitation of DNA is a critical step in numerous molecular biology workflows, from nucleic acid purification to the preparation of samples for downstream applications. The choice of precipitating agent can significantly impact the yield, purity, and integrity of the recovered DNA. This guide provides an objective comparison of two common DNA precipitation methods, isopropanol (B130326) and polyethylene (B3416737) glycol (PEG)-NaCl, with a focus on their performance in the presence of a phosphate (B84403) buffer system. While direct comparative studies in a phosphate buffer are limited, this guide synthesizes established principles and available data to inform your experimental decisions.
At a Glance: Isopropanol vs. PEG-NaCl
| Feature | Isopropanol Precipitation | PEG-NaCl Precipitation |
| Primary Mechanism | Reduces the dielectric constant of the solution, decreasing the solubility of DNA. | Excludes water from the DNA's hydration shell (volume exclusion), forcing aggregation. |
| Required Volume | Lower volume required (0.6-0.7 volumes). | Higher volume of PEG solution typically needed. |
| Precipitation Speed | Generally faster; can often be performed at room temperature. | May require longer incubation times. |
| Selectivity | Less selective; can co-precipitate salts and other small molecules. | Can be optimized for size-selective precipitation of DNA. |
| Purity (General) | Prone to salt co-precipitation, potentially lowering A260/230 ratios. | Can yield higher purity DNA by leaving more contaminants in solution. |
| Suitability | Ideal for large sample volumes and when rapid precipitation is needed. | Beneficial for purifying DNA from complex mixtures and for size-selection applications. |
Quantitative Performance Comparison
Direct quantitative comparisons of isopropanol and PEG-NaCl for DNA precipitation specifically in a phosphate buffer system are not extensively documented in peer-reviewed literature. However, we can extrapolate from studies using other salt solutions to provide an expected performance overview. The following table summarizes data from a key study by Paithankar and Prasad (1991) which, although using ethanol (B145695), provides valuable insight into the efficiency of PEG precipitation.
Table 1: Comparative DNA Recovery
| Precipitant | DNA Concentration (µg/mL) | % DNA Recovered |
| Isopropanol (theoretical) | High (>1) | ~90-100% |
| Low (<0.1) | Variable, may be lower | |
| PEG 8000 (13.3% w/v) | 20 | >95% |
| 2 | >95% | |
| 0.2 | >95% | |
| 0.02 | ~90% |
Note: Isopropanol data is generalized from typical laboratory experience. PEG 8000 data is adapted from Paithankar, K.R., and Prasad, K.S.N. (1991). Nucleic Acids Research, 19(6), 1346.
Table 2: Expected DNA Purity
| Precipitant | Expected A260/A280 Ratio | Expected A260/A230 Ratio | Common Contaminants |
| Isopropanol | 1.8 - 2.0 | Can be < 1.8 | Salts (including phosphates), residual isopropanol. |
| PEG-NaCl | 1.8 - 2.0 | Generally > 1.8 | Residual PEG (can be removed with ethanol washes). |
Experimental Methodologies
Below are detailed protocols for DNA precipitation using isopropanol and PEG-NaCl. These are generalized protocols and may require optimization for specific applications and DNA concentrations.
Isopropanol Precipitation Protocol
-
Initial Sample Preparation: Ensure your DNA sample is in a phosphate buffer solution (e.g., Phosphate Buffered Saline - PBS).
-
Add Isopropanol: To your DNA solution, add 0.6-0.7 volumes of room temperature 100% isopropanol.
-
Mixing: Gently mix the solution by inverting the tube several times until a homogenous solution is achieved. A white DNA precipitate may become visible.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes. For very low concentrations of DNA, the incubation time can be extended or performed at 4°C.
-
Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Supernatant Removal: Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be glassy and difficult to see.
-
Washing: Wash the pellet with 1 mL of 70% ethanol to remove residual salts and isopropanol. Centrifuge at 10,000-15,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully decant the ethanol and remove any remaining liquid with a pipette. Air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.
-
Resuspension: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
PEG-NaCl Precipitation Protocol
-
Initial Sample Preparation: Start with your DNA in a phosphate buffer solution.
-
Prepare PEG-NaCl Solution: Prepare a stock solution of 30% PEG 8000 in 1.5 M NaCl.
-
Add PEG-NaCl: Add an equal volume of the PEG-NaCl solution to your DNA sample.
-
Mixing: Mix thoroughly by gentle inversion.
-
Incubation: Incubate the mixture on ice for at least 30 minutes. Longer incubation times may be necessary for low DNA concentrations.
-
Centrifugation: Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the DNA.
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Washing: Wash the pellet twice with 500 µL of 70% ethanol. Centrifuge at maximum speed for 5 minutes at 4°C after each wash.
-
Drying: Remove all residual ethanol and air-dry the pellet.
-
Resuspension: Resuspend the DNA pellet in the desired buffer.
Mechanism of Action & Workflow Diagrams
To visualize the underlying principles and experimental flows, the following diagrams are provided.
Caption: Mechanisms of DNA Precipitation.
Caption: Experimental Workflows for DNA Precipitation.
Concluding Remarks
The choice between isopropanol and PEG-NaCl for DNA precipitation in a phosphate buffer system depends on the specific requirements of your experiment. Isopropanol offers a rapid and convenient method, particularly for large-volume samples, but carries a higher risk of salt co-precipitation. PEG-NaCl, while requiring a longer protocol, can provide higher purity DNA and offers the advantage of size-selective precipitation. For applications sensitive to salt contamination, PEG-NaCl followed by thorough ethanol washes is likely the superior method. Conversely, when speed and the ability to handle large initial volumes are paramount, isopropanol precipitation is a robust choice. It is always recommended to perform a pilot experiment to determine the optimal precipitation method for your specific sample type and downstream application.
Safety Operating Guide
Proper Disposal of Trisodium Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of trisodium phosphate (B84403) (TSP), a strong alkaline substance. Adherence to these procedural guidelines is critical to mitigate risks to personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound phosphate is a corrosive and irritating substance.[1][2][3][4] Proper personal protective equipment (PPE) must be worn at all times when handling TSP.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][5] In case of eye contact, rinse cautiously with water for several minutes.[1][2]
-
Skin Protection: Use chemical-resistant, impermeable gloves, an impervious apron or chemical suit, and chemical-resistant boots.[1][2][5] If skin contact occurs, wash the affected area with plenty of water.[1][2]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA-approved respirator.[3]
-
Ventilation: Handle this compound phosphate in a well-ventilated area, preferably in a fume hood.[2][6]
-
Spill Management: For spills, sweep up solid material and place it in a sealed, labeled container for waste collection.[1][6] Do not add water to the spilled material.[3]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound phosphate.
| Parameter | Value/Guideline | Source |
| Neutralized pH Range for Drain Disposal | 5.5 - 9.5 | [6] |
| EPA Hazardous Waste Code (Corrosivity) | D002 (if pH ≥ 12.5) | [6] |
| CERCLA Reportable Quantity | 5000 lbs (2270 kg) | [6] |
Experimental Protocol: Neutralization of Aqueous this compound Phosphate Waste
Aqueous solutions of this compound phosphate must be neutralized before they can be considered for drain disposal.[6] The following protocol outlines a safe and effective method for neutralizing alkaline TSP waste in a laboratory environment.
Materials:
-
This compound phosphate waste solution
-
Dilute hydrochloric acid (HCl)
-
Calibrated pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Labeled waste container
Procedure:
-
Preparation: Conduct the neutralization in a well-ventilated fume hood. Place the container of TSP waste on a stir plate and add a stir bar.[6]
-
Dilution: If the concentration of the TSP solution is high, dilute it with water to a concentration of 5% or less. This helps to control the rate of the neutralization reaction and dissipate heat.[6]
-
Acid Addition: Slowly add dilute hydrochloric acid to the stirring TSP solution. Add the acid dropwise to avoid a rapid, exothermic reaction.[6]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[6]
-
Endpoint: Continue adding acid until the pH of the solution is within the acceptable range for your local wastewater regulations (typically between 5.5 and 9.5).[6]
-
Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water (at least a 100-fold excess).[6] Always adhere to your institution's and local municipality's specific guidelines for drain disposal.
-
Waste Collection: If the neutralized solution cannot be disposed of down the drain due to other contaminants or local regulations, it must be collected in a properly labeled waste container for pickup by your institution's hazardous waste management service.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound phosphate.
Caption: this compound Phosphate Disposal Decision Workflow.
Environmental Considerations
This compound phosphate can contribute to eutrophication in water bodies, which is the over-enrichment of water with nutrients, leading to excessive algae growth and oxygen depletion that can harm aquatic life.[7] For this reason, many jurisdictions have regulations limiting the concentration of phosphates in cleaning products and wastewater.[8][9] Always be mindful of local regulations regarding the disposal of phosphate-containing compounds. While pure, uncontaminated this compound phosphate is not classified as a hazardous waste by federal regulations, it can become a hazardous waste if it is mixed with other hazardous materials or if its pH is 12.5 or greater.[4][6]
References
- 1. chemfax.com [chemfax.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. thejanitorscloset.com [thejanitorscloset.com]
- 4. sunnysidecorp.com [sunnysidecorp.com]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. benchchem.com [benchchem.com]
- 7. mla.com.au [mla.com.au]
- 8. iigtchem.com [iigtchem.com]
- 9. spoken.io [spoken.io]
Essential Safety and Handling of Trisodium Phosphate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Trisodium Phosphate (TSP), tailored for research, scientific, and drug development professionals. Following these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound Phosphate, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The required equipment is detailed below.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must be worn at all times when handling the product.[3] A face shield is recommended when there is a risk of splashing or spraying.[4] Contact lenses should not be worn.[3] |
| Skin Protection | Impervious gloves (Nitrile or rubber), lab coat, apron, and boots.[1][3][5] | Choose chemically resistant materials.[3] Coveralls may be appropriate to avoid skin contact.[5] Ensure proper glove removal technique to prevent skin contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator for dust. | Required if inhalation risk exists or if exposure limits are exceeded.[1][4] Use in well-ventilated areas.[1][2] For unknown concentrations, a full-facepiece positive-pressure, air-supplied respirator should be used.[6] |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes risks associated with this compound Phosphate.
Preparation and Handling:
-
Ventilation: Always handle this compound Phosphate in a well-ventilated area or use local exhaust ventilation.[1][2][5]
-
Avoid Dust: Avoid generating dust when handling the powder form.[1][2][4]
-
Personal Hygiene: Wash hands thoroughly after handling, before eating, drinking, or smoking.[5][7] Contaminated work clothing should not be allowed out of the workplace.[7]
-
Labeling: Keep the product in its original, properly labeled container.[1][8] Keep containers tightly closed when not in use.[1][3][5]
Storage:
-
Store in a cool, dry, well-ventilated place away from direct sunlight and moisture.[1][2]
-
Store away from incompatible materials such as strong acids and magnesium metal.[9][10]
-
Keep containers locked up and out of reach of children.[1][5][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[5][11][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[11] Flush skin with plenty of soap and water for at least 15 minutes.[11] Get medical attention if irritation develops or persists.[5][11]
-
Inhalation: Move the person to fresh air immediately.[9][11] If breathing is difficult, give oxygen.[11] If not breathing, give artificial respiration.[11] Seek medical aid.[11]
-
Ingestion: Do NOT induce vomiting.[1][5][9] If the person is conscious, give 2-4 cupfuls of water or milk.[5][11] Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention.[11][13]
In case of any exposure, call a Poison Control Center or doctor for treatment advice.[13]
Spill Response:
-
Evacuate: Clear the area of all unprotected personnel.[1]
-
Ventilate: Increase ventilation to the area.[1]
-
Contain: Prevent the spill from spreading or entering drains.[2][14]
-
Clean-up:
Disposal Plan
Proper disposal of this compound Phosphate and its containers is essential to prevent environmental contamination.
-
Waste Material: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][14]
-
Containers: Handle uncleaned containers as you would the product itself.[14] Do not reuse empty containers unless they have been professionally cleaned.
-
Professional Disposal: If possible, material and its container should be recycled.[1] Otherwise, consult with a licensed professional waste disposal service to dispose of this material.
References
- 1. clarkproducts.co.nz [clarkproducts.co.nz]
- 2. This compound Phosphate (TSP) - Uses, Benefits, Safety, and Alternatives - CheMondis Blog [blog.chemondis.com]
- 3. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. thejanitorscloset.com [thejanitorscloset.com]
- 6. scribd.com [scribd.com]
- 7. dfm.fidelio.ca [dfm.fidelio.ca]
- 8. cleartech.ca [cleartech.ca]
- 9. clarkproducts.co.nz [clarkproducts.co.nz]
- 10. chemfax.com [chemfax.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. images.thdstatic.com [images.thdstatic.com]
- 13. First Aid for this compound Phosphate Poisoning - DoveMed [dovemed.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
